molecular formula C5H10ClNO B1431847 1-Oxa-6-azaspiro[3.3]heptane hydrochloride CAS No. 1359704-67-8

1-Oxa-6-azaspiro[3.3]heptane hydrochloride

Cat. No.: B1431847
CAS No.: 1359704-67-8
M. Wt: 135.59 g/mol
InChI Key: HCXGDYCRSWHJEN-UHFFFAOYSA-N
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Description

1-Oxa-6-azaspiro[3.3]heptane hydrochloride is a useful research compound. Its molecular formula is C5H10ClNO and its molecular weight is 135.59 g/mol. The purity is usually 95%.
The exact mass of the compound 1-Oxa-6-azaspiro[3.3]heptane hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Oxa-6-azaspiro[3.3]heptane hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Oxa-6-azaspiro[3.3]heptane hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-oxa-6-azaspiro[3.3]heptane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO.ClH/c1-2-7-5(1)3-6-4-5;/h6H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCXGDYCRSWHJEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC12CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1359704-67-8
Record name 1-oxa-6-azaspiro[3.3]heptane hydrochloride
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Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1-Oxa-6-azaspiro[3.3]heptane Hydrochloride: Characterization for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Oxa-6-azaspiro[3.3]heptane and its derivatives represent a class of rigid, three-dimensional scaffolds of increasing importance in modern medicinal chemistry.[1][2][3] As non-planar bioisosteres for common motifs like piperidine and morpholine, these structures offer a compelling strategy to escape the "flatland" of traditional drug design, often improving key pharmacokinetic properties such as aqueous solubility and metabolic stability.[1][2] This guide provides a comprehensive technical overview of the hydrochloride salt of 1-Oxa-6-azaspiro[3.3]heptane, a readily accessible building block. Recognizing that detailed experimental data for this specific reagent is not widely published, this document serves as both a repository of known information and a practical "how-to" manual for its essential physicochemical characterization. We present not just data, but the scientific rationale and field-proven experimental protocols necessary for any drug discovery team to fully leverage this valuable scaffold.

Chemical Identity and Structural Elucidation

The first step upon receiving any chemical building block is the unambiguous confirmation of its identity and purity. 1-Oxa-6-azaspiro[3.3]heptane hydrochloride is a specific salt with defined properties that distinguish it from its free base or other salt forms.

Core Identification

A summary of the fundamental identifiers for this compound is provided below.

PropertyValueSource
Chemical Name 1-Oxa-6-azaspiro[3.3]heptane hydrochloride[4]
CAS Number 1359704-67-8[4]
Molecular Formula C₅H₁₀ClNO[4]
Molecular Weight 135.59 g/mol [4]
Canonical SMILES C1CC2(CNC2)O1.Cl[4]
Structural Framework

The spirocyclic nature of this compound, featuring a central quaternary carbon connecting an oxetane and an azetidine ring, imparts significant conformational rigidity. This rigidity is a key attribute for medicinal chemists, as it reduces the entropic penalty of binding to a biological target.

Caption: Chemical structure of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride.

Expected Spectroscopic Signature (¹H and ¹³C NMR)
  • ¹H NMR Spectroscopy: Due to the plane of symmetry passing through the O, spiro-C, and N atoms, the molecule should exhibit a simple proton NMR spectrum.

    • Signal 1 (4H): The four protons on the oxetane ring (positions 2 and 3) are chemically equivalent. They are expected to appear as a triplet. Protons adjacent to an oxygen atom in a strained ring typically resonate around 4.5-5.0 ppm .

    • Signal 2 (4H): The four protons on the azetidinium ring (positions 5 and 7) are also chemically equivalent. They are expected to appear as a triplet. Protons adjacent to a protonated nitrogen in a strained ring will be deshielded and typically resonate around 4.0-4.5 ppm .

    • Signal 3 (2H): A broad singlet corresponding to the two protons on the positively charged nitrogen (N-H₂⁺). The chemical shift of this signal is highly dependent on concentration and the solvent used but can be expected in the 8.0-10.0 ppm range in a solvent like DMSO-d₆.

  • ¹³C NMR Spectroscopy: The symmetry of the molecule simplifies the carbon spectrum significantly.

    • Signal 1: The two equivalent carbons of the oxetane ring (C2, C3) adjacent to the oxygen. Expected chemical shift: ~70-75 ppm .

    • Signal 2: The two equivalent carbons of the azetidinium ring (C5, C7) adjacent to the nitrogen. Expected chemical shift: ~50-55 ppm .

    • Signal 3: The central spiro-carbon (C4). This quaternary carbon will have a weak signal and is expected to be the most downfield of the aliphatic carbons, likely in the ~75-80 ppm range due to being bonded to two heteroatoms.

Critical Physicochemical Parameters for Drug Development

The success of a drug candidate is intrinsically linked to its physicochemical properties. For an amine hydrochloride like 1-Oxa-6-azaspiro[3.3]heptane, the most critical parameters to establish are its ionization constant (pKa) and solubility profile.

Ionization Constant (pKa): The Key to Physiological Behavior

The pKa dictates the charge state of a molecule at a given pH. For this compound, the pKa refers to the equilibrium between the protonated azetidinium cation and its neutral free base form. This parameter governs everything from where the drug is absorbed in the gastrointestinal tract to how it interacts with its target protein.

Scientific Rationale: The parent compound, azetidine, has an experimental pKa of its conjugate acid of approximately 11.29-11.3.[5][6][7] The presence of the electronegative oxygen atom in the adjacent oxetane ring in 1-Oxa-6-azaspiro[3.3]heptane is expected to withdraw electron density through the spiro-carbon, thereby slightly destabilizing the positive charge on the nitrogen and making it a slightly stronger acid (i.e., lowering the pKa). Therefore, a pKa in the range of 9.5 - 11.0 is a reasonable estimate for this compound. Experimental verification is mandatory.

This method remains the gold standard for its accuracy and precision.[8] It involves monitoring the pH of a solution of the compound as a titrant is added incrementally.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH meter (pH 4, 7, 10 buffers) B Prepare 0.01 M solution of 1-Oxa-6-azaspiro[3.3]heptane HCl in 0.15 M KCl A->B D Purge sample solution with Nitrogen gas B->D C Prepare standardized 0.1 M NaOH titrant E Add NaOH titrant in small, precise increments C->E D->E F Record pH after each addition, allowing for stabilization E->F G Plot pH vs. Volume of NaOH added F->G H Determine equivalence point (max of first derivative) G->H I pKa = pH at the half-equivalence point H->I

Caption: Workflow for pKa determination via potentiometric titration.

Step-by-Step Methodology:

  • System Preparation: Calibrate a high-precision pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01).

  • Sample Preparation: Accurately weigh and dissolve the 1-Oxa-6-azaspiro[3.3]heptane hydrochloride in a solution of constant ionic strength (e.g., 0.15 M KCl) to create a final analyte concentration of approximately 0.01 M.

  • Titration: Place the sample solution in a jacketed vessel maintained at a constant temperature (e.g., 25 °C). Purge the solution with an inert gas like nitrogen to remove dissolved CO₂.

  • Data Collection: While stirring, add small, precise aliquots of a standardized strong base (e.g., 0.1 M NaOH) and record the pH after each addition, ensuring the reading is stable.

  • Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is the pH value at the point where half of the volume of titrant required to reach the equivalence point (the inflection point of the curve) has been added.

Solubility Profile: A Prerequisite for Efficacy

Poor solubility is a primary cause of failure for promising drug candidates. As an ionic salt, 1-Oxa-6-azaspiro[3.3]heptane hydrochloride is expected to be freely soluble in aqueous media.[9] However, its solubility in organic solvents, which is relevant for certain synthetic transformations and analytical methods, is likely to be low.[10] Quantifying this solubility is essential.

Scientific Rationale: The ionic nature of the hydrochloride salt facilitates strong interactions with polar solvents like water. In contrast, non-polar organic solvents cannot effectively solvate the charged azetidinium cation and the chloride anion, leading to poor solubility. Its solubility in polar aprotic solvents like DMSO or DMF will be moderate, while it will be very low in solvents like dichloromethane, ethyl acetate, or hexanes.

SolventExpected SolubilityRationale
Water / PBS (pH 7.4) High (> 50 mg/mL)Ionic salt, readily solvated by polar water molecules.
Methanol / Ethanol Moderate to HighPolar protic solvents can solvate ions.
DMSO / DMF ModeratePolar aprotic solvents can solvate the cation.
Dichloromethane (DCM) Very LowInsufficient polarity to overcome lattice energy.
Ethyl Acetate Very LowInsufficient polarity.
Hexanes InsolubleNon-polar solvent cannot solvate ions.

This method determines the equilibrium solubility of a compound, which is the most relevant measure for drug development.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 1-Oxa-6-azaspiro[3.3]heptane hydrochloride to a series of vials, each containing a precisely known volume of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, water, ethanol).

  • Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

  • Separation: After equilibration, allow the vials to stand, then carefully remove an aliquot of the supernatant. It is critical to filter this aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS, against a calibration curve prepared from a known stock solution. The resulting concentration is the thermodynamic solubility.

Stability and Handling

Proper storage and handling are paramount to ensure the integrity of the research material.

  • Chemical Stability: As a hydrochloride salt of a secondary amine, the compound is generally stable under ambient conditions. The primary stability concern would be exposure to strong bases, which would neutralize the salt to form the more volatile and potentially less stable free base. It is expected to be stable in acidic to neutral aqueous solutions.

  • Physical Stability: The solid material is likely a crystalline solid. One vendor suggests a shelf life of 1095 days when stored properly.

  • Recommended Storage: To ensure long-term integrity, the compound should be stored in a tightly sealed container, protected from moisture, in a cool, dry place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Conclusion: A Scientist's Perspective

1-Oxa-6-azaspiro[3.3]heptane hydrochloride is more than just a catalog chemical; it is an entry point into the promising, three-dimensional chemical space of spirocyclic scaffolds.[1][3] While comprehensive published data on this specific salt is sparse, its value as a rigid, polar building block for improving the ADME properties of drug candidates is clear from the broader literature.[2] The true utility of this compound will be unlocked by the researchers who use it. By applying the robust, field-proven protocols for characterization detailed in this guide—particularly for determining the pKa and thermodynamic solubility—drug discovery teams can generate the critical data needed to make informed decisions. This foundational understanding will enable the confident incorporation of this unique spirocycle into next-generation therapeutic candidates, paving the way for novel medicines with superior properties.

References

  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. European Journal of Organic Chemistry, 28, e202500738.
  • Stepan, A. F., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Angewandte Chemie.
  • Carrel, A., et al. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta.
  • Advanced ChemBlocks. (n.d.). 1-Oxa-6-azaspiro[3.3]heptane hydrochloride.
  • Bergström, C. A. S. (2025).
  • PubChem. (n.d.). Azetidine. National Center for Biotechnology Information.
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  • Chemsrc. (2022). 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester.
  • Mykhailiuk, P. K. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. European Journal of Organic Chemistry.
  • PubChemLite. (n.d.). 1-oxa-6-azaspiro[3.3]heptane hydrochloride (C5H9NO).
  • Echemi. (n.d.). 1-Oxa-6-azaspiro[3.3]heptane.
  • ScienceMadness. (2011). Solubility of organic amine salts.
  • Wikipedia. (n.d.). Azetidine.
  • Chemistry LibreTexts. (2024). Structure and Properties of Amines.
  • University of Toronto. (2023). Solubility of Organic Compounds.
  • Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow.
  • University of Wisconsin-Madison. (n.d.). Bordwell pKa Table.
  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.
  • Thermo Scientific Chemicals. (n.d.). 6-Boc-1-oxa-6-azaspiro[3.3]heptane, 96%.
  • TCI Chemicals. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane.
  • ChemScene. (n.d.). 6-Oxa-1-azaspiro[3.3]heptane.
  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development.

Sources

Escaping Flatland: A Technical Guide to Novel Spirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For decades, the landscape of medicinal chemistry was dominated by planar, aromatic structures. While successful, this "flatland" approach often led to challenges in achieving target selectivity and favorable pharmacokinetic profiles. The strategic incorporation of three-dimensionality has emerged as a paramount approach to overcoming these hurdles. This guide provides an in-depth technical exploration of spirocyclic scaffolds, a class of molecules defined by two rings sharing a single atom. We will delve into the fundamental principles that make these scaffolds powerful tools in modern drug discovery, from their unique conformational properties to their impact on drug-like characteristics. This document will further provide researchers, scientists, and drug development professionals with a detailed overview of synthetic strategies, tangible case studies, and the causality behind the growing prevalence of spirocycles in clinically successful therapeutics.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

Spirocyclic scaffolds are not a new invention, with early examples of spiro-containing drugs dating back over 50 years.[1] However, a confluence of deeper understanding of biological space and advancements in synthetic chemistry has propelled their recent surge in popularity.[2] Unlike their flat, aromatic counterparts, spirocycles possess an inherent three-dimensionality that offers a distinct set of advantages in drug design.[1][3][4]

The core benefit lies in their ability to project functional groups into three-dimensional space, allowing for more precise and extensive interactions with the complex topographies of biological targets like proteins.[1] This is a significant departure from planar systems, which can struggle to achieve the same level of complementarity.[1]

Furthermore, the introduction of a spirocyclic moiety fundamentally alters the physicochemical properties of a molecule. Key among these is the increase in the fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ count is a well-established indicator of molecular complexity and has been correlated with a higher probability of success in clinical development.[3] This shift away from "flatland" generally leads to:

  • Improved Aqueous Solubility: The increased saturation and non-planar nature of spirocycles can disrupt crystal packing and increase interactions with water, thereby enhancing solubility, a critical factor for oral bioavailability.[1][3]

  • Modulated Lipophilicity (LogP/LogD): By replacing flat aromatic rings with saturated spirocyclic systems, medicinal chemists can fine-tune lipophilicity, moving compounds into a more desirable "drug-like" space.[3]

  • Enhanced Metabolic Stability: The quaternary carbon at the spirocyclic junction and the overall more rigid structure can block sites of metabolism, leading to improved pharmacokinetic profiles.[3]

  • Increased Target Selectivity: The rigid and well-defined conformation of spirocycles can lock a molecule into a bioactive conformation, maximizing interactions with the desired target while minimizing off-target effects.[5]

This strategic move towards three-dimensionality is not merely a trend but a data-driven approach to designing more effective and safer medicines.

The Architectural Core: Conformational Rigidity and Stereochemistry

The defining feature of a spirocycle is the single atom shared by two rings. This unique fusion point imparts significant conformational rigidity, particularly in systems with smaller ring sizes (six-membered or less).[1] This rigidity is a powerful tool for the medicinal chemist. By reducing the number of rotatable bonds, the entropic penalty upon binding to a target is minimized, which can lead to a significant increase in binding affinity and potency.[4]

The ability to control the spatial orientation of substituents with high precision is another key advantage.[4] This allows for the optimization of interactions with specific pockets and residues within a binding site.

Moreover, the spirocyclic core often introduces stereocenters, providing an opportunity to explore stereochemical diversity and its impact on biological activity. The precise control of stereochemistry is crucial, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[1]

Constructing Complexity: Key Synthetic Strategies

Historically, the synthesis of spirocyclic scaffolds was considered challenging due to the difficulty in constructing the quaternary spirocenter.[1][6] However, the development of modern synthetic methodologies has made these structures increasingly accessible.[7] While a comprehensive review of all synthetic routes is beyond the scope of this guide, several key strategies are frequently employed in the construction of medicinally relevant spirocycles.

Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] cycloadditions, are powerful methods for the direct formation of heterocyclic spirocycles.[8] These reactions can be highly regioselective and provide a rapid means to construct the core quaternary carbon center.[8]

Conceptual Workflow for [3+2] Cycloaddition:

G A Exo-cyclic Alkene C [3+2] Cycloaddition A->C B 1,3-Dipole B->C D Spirocyclic Heterocycle (with quaternary center) C->D

Caption: [3+2] cycloaddition for spirocycle synthesis.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has emerged as a versatile tool for the synthesis of a wide variety of cyclic and spirocyclic systems. This reaction is particularly useful for the formation of larger rings and macrocyclic spirocycles.

Intramolecular Cyclization and Rearrangement Reactions

A variety of intramolecular cyclization reactions, including Friedel-Crafts alkylations, aldol condensations, and Michael additions, can be employed to construct the second ring of a spirocyclic system onto a pre-existing cyclic precursor. Similarly, rearrangement reactions, such as the pinacol and semi-pinacol rearrangements, can be utilized to generate the spirocyclic core.

Tangible Success: Spirocycles in Modern Pharmaceuticals

The theoretical advantages of spirocyclic scaffolds are borne out by their increasing presence in approved drugs and clinical candidates.[4][9] These examples provide compelling evidence of their utility in addressing diverse therapeutic challenges.

Case Study 1: Revumenib - A Menin-MLL Inhibitor for Acute Leukemias

Revumenib, a first-in-class oral menin-MLL interaction inhibitor approved in 2024, showcases the critical role a spirocyclic scaffold can play in optimizing target engagement.[2] The central 2,7-diazaspiro[3.5]nonane core is not merely a passive linker but an essential component of the pharmacophore.[2] The protonated piperidine nitrogen of the spirocycle forms a crucial cation-π interaction with two tyrosine residues (Tyr319 and Tyr323) in the menin binding pocket, which is a primary driver of the compound's high affinity.[2] Furthermore, the rigid azetidine ring of the spirocycle precisely orients a pyrimidine nitrogen to form a key hydrogen bond with Tyr276.[2]

G cluster_revumenib Revumenib cluster_menin Menin Target A 2,7-Diazaspiro[3.5]nonane B Piperidine Nitrogen A->B C Azetidine Ring A->C D Tyr319/Tyr323 (π-π Clamp) B->D Cation-π Interaction (High Affinity) E Tyr276 C->E Hydrogen Bond (Precise Orientation)

Sources

The Ascendancy of Spirocycles: A Technical Guide to the Bioisosteric Replacement of Piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine moiety, a cornerstone of medicinal chemistry, is present in a vast number of FDA-approved drugs.[1][2][3][4] Its prevalence, however, belies inherent challenges in drug development, including metabolic instability and limitations in exploring chemical space. This guide provides an in-depth technical exploration of a powerful and increasingly adopted strategy: the bioisosteric replacement of piperidine with spirocyclic scaffolds. We will dissect the fundamental principles, strategic advantages, and practical applications of this approach. Through a detailed analysis of key spirocyclic bioisosteres, this guide will equip researchers, scientists, and drug development professionals with the knowledge to leverage these three-dimensional scaffolds for the rational design of next-generation therapeutics with enhanced pharmacological profiles.

The Piperidine Predicament: A Call for Innovation

The piperidine ring is a privileged scaffold in drug design due to its favorable physicochemical properties and its ability to serve as a versatile linker or pharmacophore.[4][5] However, its conformational flexibility and susceptibility to metabolic degradation, particularly oxidation at positions adjacent to the nitrogen atom, often present significant hurdles in lead optimization.[5][6] The quest for drug candidates with improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties and novel intellectual property landscapes has driven the exploration of rigidified and more structurally diverse bioisosteres.[7][8]

The core limitations of the piperidine scaffold that necessitate bioisosteric replacement include:

  • Metabolic Vulnerability: The C-H bonds alpha to the nitrogen are prone to enzymatic oxidation, leading to rapid metabolism and potentially poor pharmacokinetic profiles.[5]

  • Conformational Ambiguity: The flexible nature of the piperidine ring can result in entropic penalties upon binding to a biological target, potentially limiting potency.

  • Limited Vectorial Diversity: The substitution patterns on a simple piperidine ring are largely confined to a two-dimensional plane, restricting the exploration of three-dimensional chemical space for optimal target engagement.

This has led to a paradigm shift towards more rigid and three-dimensional structures, with spirocycles emerging as a particularly promising solution.

The Spirocyclic Solution: Reimagining the Piperidine Core

Spirocycles, characterized by two rings sharing a single common atom, offer a compelling solution to the limitations of traditional piperidine scaffolds. Their inherent three-dimensionality and rigidity can profoundly influence the properties of a drug molecule.[2][7][8]

The key advantages of employing spirocyclic piperidine bioisosteres are:

  • Enhanced Metabolic Stability: The spirocyclic core can shield metabolically susceptible positions, leading to improved in vivo stability.[8][9]

  • Improved Physicochemical Properties: The introduction of a spirocyclic moiety can lead to higher aqueous solubility and a more favorable lipophilicity profile.[7][8]

  • Increased Potency and Selectivity: The rigidified conformation of a spirocycle can pre-organize the molecule for optimal binding to its target, reducing the entropic penalty and often leading to increased potency and selectivity.[2][7]

  • Novel Chemical Space and Intellectual Property: The use of unique spirocyclic scaffolds allows for the exploration of novel chemical space, providing opportunities for new intellectual property.[7]

The following diagram illustrates the fundamental concept of replacing a flexible piperidine with a rigid spirocyclic analogue.

G cluster_piperidine Flexible Piperidine cluster_spirocycle Rigid Spirocyclic Bioisostere Piperidine Spirocycle Piperidine->Spirocycle Bioisosteric Replacement

Caption: Bioisosteric replacement of a flexible piperidine with a rigid spirocyclic scaffold.

A Deeper Dive into Key Spirocyclic Piperidine Bioisosteres

Several classes of spirocycles have gained prominence as effective piperidine replacements. This section will explore some of the most successful examples, detailing their synthesis, properties, and applications.

Azaspiro[3.3]heptanes: A New Generation of Bioisosteres

Azaspiro[3.3]heptanes have emerged as highly effective bioisosteres for piperidine.[9][10] Their compact and rigid structure offers a unique three-dimensional arrangement of exit vectors for further functionalization.

Key Characteristics of Azaspiro[3.3]heptanes:

  • Similar Basicity: The nitrogen atom in 1-azaspiro[3.3]heptane exhibits a pKa value very similar to that of piperidine, allowing it to mimic the parent heterocycle in biological systems.[10]

  • Improved Metabolic Stability: Studies have shown that replacing piperidine with an azaspiro[3.3]heptane scaffold can lead to reduced metabolic degradation.[9]

  • Favorable Physicochemical Properties: While the replacement can sometimes reduce aqueous solubility, the overall profile often remains favorable for drug development.[10]

Comparative Physicochemical Properties:

CompoundMolecular Weight ( g/mol )logP (calculated)pKaAqueous Solubility (µM)
N-Benzoylpiperidine189.262.15N/A136
N-Benzoyl-2-azaspiro[3.3]heptane201.271.85N/A12
N-Benzoyl-1-azaspiro[3.3]heptane201.271.90N/A13

Data adapted from a study on bicyclic bioisosteres of piperidine.[10]

Synthetic Approach: The Castagnoli-Cushman Reaction

A general and efficient method for the synthesis of spirocyclic piperidines is the Castagnoli-Cushman reaction.[2] This reaction involves the condensation of a cyclic anhydride with an imine, followed by cyclization to form the spiro-piperidine core.

Experimental Protocol: Synthesis of a 2-Spiro-piperidine Derivative via Castagnoli-Cushman Reaction

  • Imine Formation: A mixture of a cycloalkanone and a primary amine is stirred in a suitable solvent (e.g., toluene) with a dehydrating agent (e.g., molecular sieves) to form the corresponding imine in situ.

  • Cycloaddition: A cyclic anhydride (e.g., succinic anhydride) is added to the reaction mixture.

  • Heating: The reaction is heated to a temperature typically between 80-120 °C for several hours.

  • Work-up and Purification: After cooling, the reaction mixture is worked up using standard extractive procedures, and the product is purified by column chromatography or recrystallization.

G A Cycloalkanone + Primary Amine B Imine Formation (in situ) A->B D Castagnoli-Cushman Reaction (Heating) B->D C Cyclic Anhydride C->D E Spiro-piperidine Derivative D->E

Caption: General workflow for the synthesis of spiro-piperidines via the Castagnoli-Cushman reaction.

Spiro[chromane-2,4'-piperidine] Scaffolds in HDAC Inhibitors

The spiro[chromane-2,4'-piperidine] scaffold has been successfully employed in the development of histone deacetylase (HDAC) inhibitors.[11] This bioisosteric replacement led to compounds with improved pharmacokinetic profiles and enhanced in vivo antitumor activity.

Case Study: Improved in vivo Activity of Spiro[chromane-2,4'-piperidine]-based HDAC Inhibitors

In a study, the replacement of a more flexible piperidine-containing linker with a spiro[chromane-2,4'-piperidine] core resulted in novel HDAC inhibitors.[11] The resulting compounds exhibited:

  • Lower clearance rates.

  • Increased half-lives.

  • Higher area under the curve (AUC) after both intravenous and oral administration.

This improved pharmacokinetic behavior directly translated to superior in vivo efficacy in a human colon carcinoma (HCT-116) xenograft model.[11]

Pharmacokinetic Profile Comparison:

CompoundClearance (mL/min/kg)Half-life (h)AUC (ng·h/mL)
Benzyl Spirocycle 145.31.8370
4-Fluorobenzyl Spirocycle18.14.2920
2-Phenylethyl Spirocycle12.55.61330

Data represents intravenous administration in mice and is adapted from a study on spiro[chromane-2,4'-piperidine]-based HDAC inhibitors.[11]

Practical Considerations and Future Outlook

While the bioisosteric replacement of piperidine with spirocycles offers numerous advantages, several practical considerations must be taken into account:

  • Synthetic Accessibility: The synthesis of complex spirocycles can be challenging and may require multi-step sequences.[12][13] However, the development of novel synthetic methodologies, such as photoredox catalysis, is expanding the accessibility of these scaffolds.[12]

  • Stereochemistry: The presence of a spirocenter introduces a point of chirality, which must be carefully controlled and characterized, as different stereoisomers can exhibit distinct pharmacological activities.

  • Physicochemical Property Modulation: While often beneficial, the impact of a spirocyclic replacement on properties like solubility and lipophilicity must be carefully evaluated for each specific application.[8]

The future of drug discovery will undoubtedly see an increased application of spirocyclic scaffolds as bioisosteres for piperidine and other common heterocycles. The continued development of efficient synthetic routes and a deeper understanding of the structure-property relationships of these three-dimensional motifs will further empower medicinal chemists to design safer and more effective medicines.

Conclusion

The strategic replacement of the ubiquitous piperidine ring with spirocyclic bioisosteres represents a significant advancement in modern drug discovery. This approach provides a powerful tool to overcome the inherent limitations of flexible six-membered heterocycles, enabling the development of drug candidates with enhanced metabolic stability, improved physicochemical properties, and superior pharmacological profiles. As our ability to synthesize and understand these complex three-dimensional scaffolds grows, so too will their impact on the design of the next generation of therapeutics.

References

  • Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. BEPLS. [Link][2]

  • Mykhailiuk, P. K. (2020). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link][10]

  • Ishihara, Y., et al. (2009). Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link][14]

  • Mohamed, M. A., et al. (2023). Spiro heterocycles bearing piperidine moiety as potential scaffold for antileishmanial activity: synthesis, biological evaluation, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link][15]

  • Lashgari, N., & Zare, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][3]

  • Stache, E. E., et al. (2020). Synthesis of Spirocyclic Piperidines by Radical Hydroarylation. PubMed Central. [Link][12]

  • Deprez-Poulain, R., & Charton, J. (2019). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery. [Link][8]

  • Boyko, Y., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link][5]

  • Lashgari, N., & Zare, M. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link][4]

  • Kurpiewska, K., & Lewiński, K. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link][13]

  • de Lacerda, R. B., et al. (2020). In Vitro ADME Properties of Some Analogues a. ResearchGate. [Link][16]

  • Boyko, Y., et al. (2022). a) Different modalities of piperidine-containing drugs and drug candidates.... ResearchGate. [Link][6]

  • Kirichok, A., et al. (2022). Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic. ChemRxiv. [Link][17]

  • Barrow, A. S., & Kuttruff, C. A. (2020). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications. [Link][18]

  • B. M. (2012). Spiro[chromane-2,4'-piperidine]-based histone deacetylase inhibitors with improved in vivo activity. ChemMedChem. [Link][11]

Sources

Conformational Landscape of 1-Oxa-6-azaspiro[3.3]heptane: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry, prized for its inherent three-dimensionality and favorable physicochemical properties. As a bioisosteric replacement for commonly used saturated heterocycles, a profound understanding of its conformational preferences is paramount for rational drug design and the development of next-generation therapeutics. This guide provides a comprehensive technical overview of the conformational analysis of 1-oxa-6-azaspiro[3.3]heptane, integrating insights from solid-state structural data of its derivatives, theoretical principles governing four-membered ring systems, and the established methodologies for its detailed characterization.

Introduction: The Rise of a Privileged Scaffold

Spirocyclic systems, particularly those incorporating small, strained rings, have garnered significant attention in drug discovery as they offer a route to escape the "flatland" of traditional aromatic and aliphatic rings. The 1-oxa-6-azaspiro[3.3]heptane core, with its orthogonal arrangement of oxetane and azetidine rings, provides a rigid and spatially well-defined scaffold. This rigidity can lead to enhanced target selectivity and improved metabolic stability, making it a valuable building block in the design of novel pharmaceuticals. An in-depth appreciation of its conformational dynamics is not merely an academic exercise but a critical component of harnessing its full potential in medicinal chemistry.

The Conformational Paradigm of 1-Oxa-6-azaspiro[3.3]heptane

The conformational behavior of 1-oxa-6-azaspiro[3.3]heptane is dictated by the inherent properties of its constituent four-membered rings: oxetane and azetidine. Unlike their larger alicyclic counterparts, these rings exhibit significant Baeyer and Pitzer strain, leading to a puckered, non-planar geometry.

Ring Puckering in Four-Membered Heterocycles

Both oxetane and azetidine rings adopt puckered conformations to relieve torsional strain. The degree of this puckering can be quantified by the ring-puckering amplitude (q) and the phase angle (φ), which describe the deviation from a planar conformation. For a four-membered ring, the puckering can be visualized as a single out-of-plane distortion. The interconversion between puckered conformers occurs via a low-energy barrier, often leading to a dynamic equilibrium in solution.

The Spirocyclic Constraint: A Perpendicular World

The spirocyclic fusion of the oxetane and azetidine rings at the central quaternary carbon atom imposes a significant conformational constraint. X-ray crystallographic studies of derivatives, such as 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile, have confirmed that the two rings adopt a nearly perpendicular orientation to each other in the solid state. This orthogonal arrangement is a defining structural feature of the spiro[3.3]heptane framework.

Characterizing the Conformational Landscape: A Methodological Approach

A comprehensive understanding of the conformational preferences of 1-oxa-6-azaspiro[3.3]heptane requires a synergistic application of computational and experimental techniques.

Computational Modeling: Mapping the Potential Energy Surface

Theoretical calculations are indispensable for elucidating the conformational energetics of this spirocycle.

Experimental Protocol: Computational Conformational Analysis

  • Structure Generation: Generate an initial 3D structure of 1-oxa-6-azaspiro[3.3]heptane using molecular modeling software.

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using methods such as molecular mechanics (e.g., with force fields like MMFF94 or OPLS) or more rigorous quantum mechanical approaches.

  • Quantum Mechanical Optimization: Optimize the geometries of the identified conformers using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP or M06-2X) and basis set (e.g., 6-31G(d,p) or larger). This will provide accurate geometric parameters and relative energies.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections.

  • Transition State Search: To understand the dynamics of conformational interconversion, locate the transition state structures connecting the minima. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method can be employed. The imaginary frequency of the transition state corresponds to the vibrational mode of the interconversion.

  • Potential Energy Surface (PES) Scan: To visualize the energy landscape, perform a relaxed PES scan by systematically varying key dihedral angles that define the ring puckering of both the oxetane and azetidine rings.

Data Presentation: Predicted Conformational Data

ParameterConformer AConformer BTransition State
Relative Energy (kcal/mol) 0.0[Predicted Value][Predicted Value]
Oxetane Puckering Angle (°) [Predicted Value][Predicted Value][Predicted Value]
Azetidine Puckering Angle (°) [Predicted Value][Predicted Value][Predicted Value]
Key Dihedral Angles (°) [Predicted Values][Predicted Values][Predicted Values]

Note: Specific values are dependent on the level of theory and basis set used in the calculations.

Visualization: Conformational Interconversion Pathway

G cluster_0 Potential Energy Surface Conformer_A Conformer A (Global Minimum) Transition_State Transition State Conformer_A->Transition_State ΔE‡(A→B) Conformer_B Conformer B Transition_State->Conformer_B Conformer_B->Transition_State ΔE‡(B→A) G cluster_0 NMR Conformational Analysis Workflow Sample 1-Oxa-6-azaspiro[3.3]heptane Sample 1D_NMR 1D NMR (¹H, ¹³C) Sample->1D_NMR NOESY NOESY/ROESY Sample->NOESY J_Coupling Coupling Constant Analysis Sample->J_Coupling 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Structure 3D Solution Structure 2D_NMR->Structure NOESY->Structure J_Coupling->Structure

Caption: Workflow for determining the solution-state conformation of 1-Oxa-6-azaspiro[3.3]heptane using various NMR techniques.

Conclusion: A Conformationally Defined Scaffold for Future Drug Design

The 1-oxa-6-azaspiro[3.3]heptane core presents a unique and conformationally constrained scaffold that is increasingly being leveraged in drug discovery. Its rigid, perpendicular ring system offers a well-defined three-dimensional architecture that can be exploited for precise interactions with biological targets. A thorough conformational analysis, combining the predictive power of computational chemistry with the empirical validation of NMR spectroscopy, is essential for unlocking the full potential of this privileged structural motif. By understanding the subtle interplay of ring puckering and steric interactions, medicinal chemists can make more informed decisions in the design of novel therapeutics with improved efficacy and safety profiles.

References

Due to the proprietary and evolving nature of research in this specific area, direct, publicly available, in-depth conformational analysis studies of the parent 1-oxa-6-azaspiro[3.3]heptane are limited. The following references provide foundational knowledge on the synthesis, properties, and analysis of this and related spirocyclic systems, which inform the principles discussed in this guide.

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. [Link] [1][2]2. Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Angewandte Chemie International Edition, 49(26), 4511-4514. [Link]

  • Scott, J. S., De Angelis, M., Jones, P., & Birch, H. L. (2018). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS medicinal chemistry letters, 9(10), 1039–1044. [Link] [3]4. Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Harnessing oxetane and azetidine sulfonyl fluorides for opportunities in drug discovery. Chemical Science, 7(10), 6375-6383. [Link] [4][5][6]5. Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link] [7]6. Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., ... & Mykhailiuk, P. K. (2023). 1‐Azaspiro [3.3] heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

Sources

1-Oxa-6-azaspiro[3.3]heptane: A Modern Bioisostere for Morpholine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry, the strategic replacement of molecular scaffolds to optimize drug-like properties—a practice known as bioisosterism—is a cornerstone of lead optimization. The morpholine ring, a prevalent heterocycle in numerous approved drugs, is frequently targeted for modification due to its association with potential metabolic liabilities and suboptimal physicochemical properties. This guide introduces 1-oxa-6-azaspiro[3.3]heptane (OAS) as a novel, three-dimensional, and structurally rigid bioisostere of morpholine. We will explore the comparative physicochemical properties, delve into synthetic strategies, and present case studies that underscore the advantages of OAS in enhancing metabolic stability, solubility, and potency, thereby providing a robust alternative for the contemporary drug designer.

Introduction: The Case for Moving Beyond Morpholine

The morpholine moiety is a six-membered saturated heterocycle ubiquitous in medicinal chemistry, valued for its ability to improve aqueous solubility and serve as a constrained polar amine.[1] It is present in the structure of many FDA-approved drugs. However, its widespread use has also revealed significant drawbacks. The chair-like conformation of morpholine is metabolically susceptible to oxidation, particularly at the α-carbon positions to the nitrogen and oxygen atoms, leading to potential issues with clearance and the formation of reactive metabolites. Furthermore, its relatively flat and flexible nature can limit its ability to form optimal three-dimensional interactions within a target protein's binding pocket.

Bioisosterism offers a rational approach to mitigate these challenges. By replacing a functional group or scaffold with another that retains similar steric and electronic features while altering physicochemical properties, chemists can fine-tune a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. Strained spirocyclic systems have emerged as particularly attractive bioisosteres because their inherent rigidity and three-dimensionality can lead to improved metabolic stability and more precise vectorization of substituents into binding pockets.[2][3][4] Among these, 1-oxa-6-azaspiro[3.3]heptane has garnered significant attention as a potent and effective replacement for morpholine.[5][6]

Comparative Analysis: 1-Oxa-6-azaspiro[3.3]heptane vs. Morpholine

The strategic advantage of OAS lies in its unique spirocyclic structure, which joins an oxetane and an azetidine ring at a central quaternary carbon. This arrangement imparts significant improvements in key drug-like properties compared to morpholine.

The primary benefits of replacing morpholine with OAS can be quantified through several key physicochemical parameters:

  • Lipophilicity (logD/clogP): The introduction of the spirocyclic core, despite adding a carbon atom, often leads to a counterintuitive decrease in lipophilicity (logD at pH 7.4).[7] This is attributed to the increased basicity and the unique hydration sphere around the more rigid, polar structure. Lower lipophilicity is generally desirable for reducing off-target effects and improving a drug's overall profile.

  • Basicity (pKa): OAS derivatives typically exhibit a higher pKa compared to their morpholine counterparts.[7] This increased basicity can enhance interactions with acidic residues in a binding pocket and improve aqueous solubility at physiological pH.

  • Metabolic Stability: The quaternary spiro-center and the strained four-membered rings of OAS effectively shield the adjacent carbons from oxidative metabolism by cytochrome P450 enzymes.[4] This leads to a significant reduction in intrinsic clearance (CLint) and an increased metabolic half-life (t1/2) in human liver microsomes.[8]

  • Three-Dimensionality: The rigid, non-planar geometry of the OAS scaffold provides well-defined exit vectors for substituents, allowing for more precise and optimized interactions with the target protein. This increased fraction of sp3-hybridized carbons (Fsp3) is a highly sought-after characteristic in modern drug design for escaping "flatland".

Table 1: Comparative Physicochemical Properties

PropertyMorpholine Analog1-Oxa-6-azaspiro[3.3]heptane AnalogTypical ChangeReference
Lipophilicity (logD7.4)2.81.6 1.2 units[7]
Basicity (pKa)6.78.2 1.5 units[7]
Metabolic Stability (CLint)HigherLower (Improved Stability)[8]
Aqueous SolubilityGoodOften Improved [4]

Synthetic Strategies and Methodologies

The accessibility of a scaffold is critical for its adoption in drug discovery programs. Fortunately, robust and scalable synthetic routes to 1-oxa-6-azaspiro[3.3]heptane have been developed. A common and effective approach begins with commercially available starting materials and proceeds through the construction of the two strained rings.

One established method involves the cyclization of functionalized azetidines.[9] For instance, N-protected azetidin-3-ones can be converted to propargylic alcohols, which then undergo cyclization to form the oxetane ring.[9]

Representative Experimental Protocol: Synthesis of N-Boc-1-Oxa-6-azaspiro[3.3]heptane

This protocol is a representative example adapted from literature procedures for the synthesis of the core scaffold, which can then be deprotected and functionalized as needed.

Step 1: Synthesis of 1-Boc-3-(hydroxymethyl)azetidin-3-ol

  • To a solution of 1-Boc-azetidin-3-one (1.0 eq) in dry THF (0.2 M) at -78 °C under an inert atmosphere (N2), add a solution of lithiated TMS-acetylene (1.1 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate in vacuo.

  • Dissolve the crude propargyl alcohol in THF (0.2 M) and add tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq).

  • Stir at room temperature for 1 hour. Concentrate the reaction mixture and purify by column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the desilylated propargyl alcohol.

Step 2: Oxetane Ring Formation via Intramolecular Cyclization

  • To a solution of the propargyl alcohol from Step 1 (1.0 eq) in dry THF (0.1 M) at 0 °C, add potassium tert-butoxide (KOt-Bu, 2.5 eq) portion-wise.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) and stir the reaction at room temperature for 16 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

  • Purify the crude product by column chromatography to afford the protected 1-oxa-6-azaspiro[3.3]heptane.

Application in Drug Discovery: Case Studies

The true value of a bioisostere is demonstrated through its successful application in active drug discovery projects. The replacement of a morpholine ring with OAS has led to marked improvements in several instances.

  • Case Study 1: Enhancing Metabolic Stability. In the development of inhibitors for a kinase target, a lead compound containing a terminal morpholine group exhibited high metabolic turnover in human liver microsomes. Replacement of the morpholine with a 2-oxa-6-azaspiro[3.3]heptane moiety (a constitutional isomer of OAS, but illustrating the same principle) resulted in a significant decrease in intrinsic clearance. The spirocyclic structure effectively blocked the primary site of metabolism without negatively impacting the compound's potency.[7]

  • Case Study 2: Improving Potency and Physicochemical Properties. For a series of G-protein coupled receptor (GPCR) antagonists, the morpholine-containing parent compound had moderate potency and a relatively high logD. The corresponding OAS analog (in this case, an N-aryl derivative) not only maintained but slightly improved potency.[7] Critically, the switch led to a desirable one-unit drop in logD7.4 and a 1.5 unit increase in pKa, resulting in a compound with a much-improved overall ADME profile, including better solubility and lower potential for hERG liability.[7]

Workflow for Bioisosteric Replacement Evaluation

Implementing the morpholine-to-OAS switch requires a systematic and logical workflow to maximize the chances of success. The following process outlines a self-validating system for evaluation.

G A Step 1: In Silico Analysis - Overlay OAS and Morpholine analogs - Assess exit vectors and potential clashes - Predict physicochemical properties (pKa, clogP) B Step 2: Chemical Synthesis - Synthesize the core OAS scaffold - Couple to the parent molecule - Purify and characterize the final compound A->B Feasible Design C Step 3: In Vitro Potency Assay - Test OAS analog in primary target assay - Compare IC50/EC50 to morpholine parent B->C Compound Available D Step 4: ADME Profiling - Measure key properties:  • Aqueous Solubility (thermodynamic & kinetic)  • Lipophilicity (logD7.4)  • Metabolic Stability (HLM, t1/2, CLint) C->D Potency Confirmed E Step 5: Decision & Iteration - Analyze comparative data - Potency maintained/improved? - ADME properties enhanced? - Advance or redesign D->E Full Profile Generated E->A Redesign

This iterative process ensures that resources are directed toward synthetically feasible analogs with a high probability of achieving the desired property improvements, validating each step with experimental data before proceeding.

Conclusion and Future Outlook

1-Oxa-6-azaspiro[3.3]heptane represents a significant advancement in the medicinal chemist's toolkit. Its rigid, three-dimensional structure provides a powerful solution to the metabolic and conformational liabilities often associated with the traditional morpholine ring. By offering a scaffold that simultaneously improves metabolic stability, lowers lipophilicity, and provides novel, well-defined vectors for target engagement, OAS enables the development of drug candidates with more favorable ADME profiles. As synthetic methodologies become even more streamlined and the benefits are demonstrated across a wider range of biological targets, the adoption of OAS and other related strained spirocycles is poised to become a mainstream strategy in the pursuit of safer and more effective medicines.

References

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • De Leseleuc, M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. Available at: [Link]

  • Mykhailiuk, P. K. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • van der Haas, R. N. S., et al. (n.d.). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Organic Process Research & Development. Available at: [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Carreira, E. M., et al. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ResearchGate. Available at: [Link]

  • Carreira, E. M., et al. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]

  • Mykhailiuk, P. K. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • De Leseleuc, M., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing. Available at: [Link]

  • Carreira, E. M., et al. (2016). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. figshare. Available at: [Link]

  • De Leseleuc, M., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Stepan, A. F., et al. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. Available at: [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of Azaspiro[3.3]heptane Derivatives: From Core Principles to Therapeutic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Three-Dimensional Scaffold

In the modern era of drug discovery, the imperative to "escape from flatland"—the over-reliance on two-dimensional aromatic structures—has driven the exploration of novel, three-dimensional (3D) molecular scaffolds.[1] Among these, the azaspiro[3.3]heptane framework has emerged as a particularly valuable motif.[2] Comprising two four-membered rings fused at a central quaternary carbon, with at least one ring containing a nitrogen atom, this strained spirocyclic system offers a unique combination of structural rigidity, synthetic tractability, and favorable physicochemical properties.[3][4]

Azaspiro[3.3]heptanes are increasingly utilized as bioisosteres for common saturated heterocycles like piperidine, morpholine, and piperazine.[5][6][7][8] Their rigid, non-planar structure provides well-defined exit vectors for substituents, allowing for precise spatial orientation of pharmacophoric elements and potentially enhancing target selectivity and binding affinity by reducing the entropic penalty upon binding.[3][6] Furthermore, this scaffold often imparts improved aqueous solubility, lower lipophilicity, and greater metabolic stability compared to its carbocyclic or larger heterocyclic counterparts, addressing key challenges in drug development.[9][10][11] This guide provides an in-depth analysis of the synthesis, structure-activity relationships (SAR), and physicochemical impact of azaspiro[3.3]heptane derivatives across various therapeutic areas.

The Azaspiro[3.3]heptane Core: A Privileged Architectural Element

The fundamental appeal of the azaspiro[3.3]heptane core lies in its constrained geometry. The spirocyclic fusion point locks the two rings in a roughly perpendicular orientation, creating a compact, 3D architecture. This rigidity dictates the spatial projection of substituents, or "exit vectors," from the core, a feature of paramount importance for optimizing interactions within a protein's binding site.[3] Unlike flexible chains or larger rings, the conformational space of an azaspiro[3.3]heptane is significantly limited, offering a more predictable presentation of functional groups to the biological target.[6]

Caption: Core structure of an azaspiro[3.3]heptane, illustrating key exit vectors for substitution.

Key Synthetic Strategies: Building the Core

The utility of any scaffold is contingent upon the accessibility of its derivatives. Fortunately, robust and scalable synthetic routes to the azaspiro[3.3]heptane core have been developed, enabling extensive medicinal chemistry exploration. One of the most pivotal methods involves a thermal [2+2] cycloaddition reaction.

Protocol 1: Representative Synthesis of a 1-Azaspiro[3.3]heptane Core

This protocol is a generalized representation based on established methodologies, such as the cycloaddition of Graf's isocyanate with an endocyclic alkene followed by reduction.[2][5][7]

Objective: To synthesize a protected 1-azaspiro[3.3]heptane core.

Materials:

  • Methylenecyclobutane

  • Chlorosulfonyl isocyanate (Graf's isocyanate)

  • Dichloromethane (DCM), anhydrous

  • Alane (AlH₃) solution in THF or another suitable reducing agent

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Standard glassware for inert atmosphere synthesis, purification apparatus (flash chromatography).

Procedure:

  • [2+2] Cycloaddition:

    • To a solution of methylenecyclobutane (1.2 eq.) in anhydrous DCM at 0 °C under an argon atmosphere, add chlorosulfonyl isocyanate (1.0 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor reaction completion by TLC or LC-MS.

    • Upon completion, the reaction mixture is carefully quenched with an aqueous solution of sodium sulfite and extracted with DCM. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude spirocyclic β-lactam.

  • Reduction of the β-Lactam:

    • Dissolve the crude β-lactam in anhydrous THF under an argon atmosphere and cool to 0 °C.

    • Add a solution of alane (approx. 2.0-3.0 eq.) in THF dropwise. The choice of reducing agent is critical; alane is effective for this transformation.[2]

    • Allow the reaction to stir at room temperature or with gentle heating (e.g., 40 °C) until the starting material is consumed (monitor by TLC/LC-MS).

    • Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • Filter the resulting suspension through a pad of celite, washing with THF or ethyl acetate. Concentrate the filtrate to yield the crude 1-azaspiro[3.3]heptane.

  • N-Protection:

    • Dissolve the crude amine in DCM and add triethylamine (1.5 eq.).

    • Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 2-4 hours.

    • Wash the reaction mixture with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate.

    • Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure N-Boc-1-azaspiro[3.3]heptane.

Caption: General synthetic workflow for accessing the azaspiro[3.3]heptane core.

Structure-Activity Relationships in CNS Drug Discovery

The azaspiro[3.3]heptane scaffold has been extensively explored for its utility in targeting central nervous system (CNS) receptors, where precise ligand positioning is critical for achieving subtype selectivity.

Dopamine Receptor Modulators

The dopamine D3 receptor (D3R) is a key target for treating neuropsychiatric disorders.[12] The SAR of D3R antagonists often revolves around an arylpiperazine moiety. Replacing this piperazine with various diazaspiroalkanes has proven to be a fruitful strategy for modulating affinity and selectivity.

A study on D3R antagonists revealed that incorporating diazaspiro[3.3]heptane cores could maintain high affinity while significantly boosting selectivity over the D2 receptor.[12] The spirocyclic core likely orients the terminal aryl group in a vector that is highly favorable for the D3R binding pocket but less so for the D2R pocket. The protonated nitrogen of the spiro-scaffold is predicted to form a crucial salt bridge with an aspartate residue (Asp³.³²) in the orthosteric binding site, anchoring the ligand.[12]

Table 1: SAR of Arylated Diazaspiro[3.3]heptane Derivatives as D3R Antagonists

Compound R Group (Aryl) D3R Kᵢ (nM) D2R Kᵢ (nM) Selectivity (D2/D3)
11 4-cyanophenyl 122 >10,000 >82
14 2,3-dichlorophenyl 25.6 23,200 905
15a 2-methoxyphenyl 30.2 8,000 264
15c 2-methylphenyl 36.8 13,000 353

Data synthesized from Reilly et al., 2017.[12]

The data clearly indicate that substitution on the terminal aryl ring significantly impacts affinity, with electron-withdrawing and sterically demanding groups at the 2- and 3-positions of the phenyl ring (e.g., compound 14 ) yielding the highest affinity and selectivity.

SAR_Logic_D3 cluster_0 Scaffold Modification cluster_1 Aryl Ring Substitution cluster_2 Biological Effect Scaffold Azaspiro[3.3]heptane Core N_Sub N-Arylation Scaffold->N_Sub Aryl_Sub Substituent Pattern (e.g., 2,3-dichloro) N_Sub->Aryl_Sub Affinity ↑ D3R Affinity (Ki) Aryl_Sub->Affinity Selectivity ↑↑ Selectivity vs. D2R Aryl_Sub->Selectivity Affinity->Selectivity Correlated

Caption: Logical flow of SAR for azaspiro[3.3]heptane-based D3 receptor antagonists.

Muscarinic Receptor Modulators

Muscarinic acetylcholine receptors (mAChRs) are implicated in cognitive function and are key targets for Alzheimer's disease and schizophrenia.[13][14] The development of subtype-selective mAChR modulators is challenging due to the highly conserved orthosteric binding site. Azaspirocyclic analogues have been designed to achieve greater receptor flexibility and activation. For instance, azaspiro[4.5]decanes, structurally related to the [3.3]heptane system, have been shown to possess greater efficacy as muscarinic agonists compared to less conformationally constrained predecessors.[15] The rigid spirocyclic framework can help orient the key nitrogen atom and its substituents in a conformation that is optimal for receptor activation, particularly for the M1 and M4 subtypes which are of therapeutic interest.[16]

Structure-Activity Relationships in Oncology

The rigid nature of the azaspiro[3.3]heptane scaffold has also been leveraged in the design of oncology therapeutics.

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, are crucial in treating cancers with specific DNA repair deficiencies (e.g., BRCA mutations). Olaparib contains a piperazine ring. Replacing this piperazine with a 2,6-diazaspiro[3.3]heptane core resulted in an analogue with slightly reduced potency but significantly increased selectivity for PARP-1 over other family members.[17] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity in certain contexts, highlighting how scaffold hopping to an azaspiro[3.3]heptane can fine-tune a drug's pharmacological profile to potentially improve its therapeutic index.[17][18]

STAT3 Inhibitors

Signal transducer and activator of transcription 3 (STAT3) is a compelling target for cancer and immunological diseases. Recent patent literature discloses 2-azaspiro[3.3]heptane derivatives as potent STAT3 inhibitors, demonstrating the scaffold's applicability as a central structural element in modern oncology programs.[19]

Modulation of Physicochemical and ADME Properties

A primary driver for the adoption of the azaspiro[3.3]heptane scaffold is its profound and often beneficial impact on ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Lipophilicity (logD)

In medicinal chemistry, it is generally assumed that adding carbon atoms increases lipophilicity. However, the replacement of piperidine, morpholine, or piperazine with an azaspiro[3.3]heptane derivative often leads to a counterintuitive decrease in the measured lipophilicity (logD₇.₄).[11] This phenomenon can be rationalized by an increase in the basicity (pKa) of the spirocyclic nitrogen. The nitrogen in scaffolds like 2-oxa-6-azaspiro[3.3]heptane is γ to the oxygen, reducing the inductive electron-withdrawing effect compared to a morpholine where the oxygen is in the β position.[11] This increased basicity leads to a higher proportion of the compound being in its protonated, more polar state at physiological pH, thereby lowering the distribution coefficient (logD).

Table 2: Impact of Azaspiro[3.3]heptane Scaffold on Physicochemical Properties

Parent Heterocycle Azaspiro[3.3]heptane Analogue ΔlogD₇.₄ ΔpKa Reference Compound
Morpholine 2-Oxa-6-azaspiro[3.3]heptane -1.2 +1.5 AZD1979 (6b vs 6a)
Piperidine 2-Azaspiro[3.3]heptane (C-linked) -0.7 +0.7 Example 27b vs 27a
Piperidine 2-Azaspiro[3.3]heptane (N-linked) +0.5 -0.1 Example 30b vs 30a

Data synthesized from Cole et al., 2019.[11]

This effect is highly valuable for lead optimization, as it allows for the reduction of lipophilicity—often linked to toxicity and poor pharmacokinetics—while simultaneously exploring new chemical space.

Metabolic Stability and Solubility

The quaternary spiro-carbon and the strained four-membered rings are generally more resistant to oxidative metabolism by cytochrome P450 enzymes compared to the methylene carbons adjacent to the heteroatom in piperidines or morpholines.[1][10] This can lead to improved metabolic stability and a longer in vivo half-life. Furthermore, the high fraction of sp³-hybridized carbons (Fsp³) and the inherent polarity of the scaffold often contribute to higher aqueous solubility.[9][10]

Protocol 2: Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific receptor (e.g., Dopamine D3R) in a competitive binding format.

Materials:

  • Cell membranes expressing the human D3 receptor.

  • Radioligand (e.g., [³H]-Spiperone or a more selective D3 radioligand).

  • Test compounds (azaspiro[3.3]heptane derivatives) at various concentrations.

  • Non-specific binding (NSB) competitor (e.g., a high concentration of Haloperidol).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • 96-well plates, filter mats (e.g., GF/B), cell harvester, liquid scintillation counter, and scintillation fluid.

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kₑ (e.g., ~0.2 nM [³H]-Spiperone), and either the test compound (at 10-12 different concentrations), buffer (for total binding), or the NSB competitor (for non-specific binding).

  • Incubation: Add the cell membrane preparation (e.g., 10-20 µg protein per well) to initiate the binding reaction.

  • Equilibration: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Termination and Harvesting: Terminate the reaction by rapid filtration through the filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filter mats in scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Future Directions and Conclusion

The azaspiro[3.3]heptane scaffold is more than just a bioisosteric replacement; it is an enabling tool for modern medicinal chemistry. Its unique 3D geometry, coupled with its ability to favorably modulate physicochemical properties, has secured its place in the drug discoverer's toolbox.[20][21] Future explorations will likely focus on the synthesis of more complex and diversely functionalized derivatives, their incorporation into novel therapeutic modalities like PROTACs and covalent inhibitors, and their application to an even broader range of biological targets.[3][22] The structure-activity relationships discussed herein demonstrate that a deep understanding of the scaffold's conformational constraints and electronic properties allows for the rational design of potent, selective, and drug-like clinical candidates.

References

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1-Oxa-6-azaspiro[3.3]heptane: A Technical Guide to Unlocking Novel Chemical Space

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Flatland in Drug Discovery

In the landscape of modern medicinal chemistry, the exploration of novel chemical space is paramount for the discovery of next-generation therapeutics. For decades, the field has been dominated by compounds rich in sp²-hybridized carbons, often leading to flat, planar molecules. While successful, this "flatland" approach has its limitations, including challenges with physicochemical properties and target selectivity. The strategic shift towards three-dimensional molecular architectures has identified spirocyclic scaffolds as powerful tools for navigating uncharted chemical territory.[1][2][3]

Among these, the 1-oxa-6-azaspiro[3.3]heptane core has emerged as a particularly compelling building block. This rigid, bicyclic system, comprised of fused oxetane and azetidine rings, offers a unique combination of properties that make it an attractive scaffold for drug design. Its inherent three-dimensionality allows for precise spatial orientation of substituents, potentially enhancing binding affinity and selectivity for biological targets.[1][4][5] Furthermore, the incorporation of this motif can lead to improved physicochemical properties such as increased aqueous solubility and metabolic stability, key attributes for successful drug candidates.[6][7] This guide provides an in-depth technical overview of the synthesis, properties, and applications of the 1-oxa-6-azaspiro[3.3]heptane scaffold for researchers, scientists, and drug development professionals.

Navigating the Synthetic Landscape: Crafting the 1-Oxa-6-azaspiro[3.3]heptane Core

The synthesis of the 1-oxa-6-azaspiro[3.3]heptane core can be approached through several strategic routes, primarily revolving around the sequential or convergent construction of the oxetane and azetidine rings. A common and effective strategy commences with a pre-formed, N-protected azetidin-3-one.

Conceptual Synthetic Workflow

The following diagram illustrates a generalized retrosynthetic analysis for the construction of the 1-oxa-6-azaspiro[3.3]heptane scaffold, highlighting key bond disconnections and strategic intermediates.

G Target 1-Oxa-6-azaspiro[3.3]heptane (Functionalized) N_Func N-Functionalization Target->N_Func Final Derivatization Core 1-Oxa-6-azaspiro[3.3]heptane Core N_Func->Core Cyclization Intramolecular Cyclization Core->Cyclization Oxetane Formation Diol Azetidine-3,3-dimethanol Intermediate Cyclization->Diol Ester_Reduction Ester Reduction Diol->Ester_Reduction Hydroxy_Ester β-Hydroxy Ester Intermediate Ester_Reduction->Hydroxy_Ester Aldol_Add Aldol-type Addition Hydroxy_Ester->Aldol_Add Azetidinone N-Protected Azetidin-3-one Aldol_Add->Azetidinone Starting_Materials Starting Materials Azetidinone->Starting_Materials From

Caption: Retrosynthetic analysis of 1-Oxa-6-azaspiro[3.3]heptane.

Experimental Protocol: Synthesis of N-Boc-1-oxa-6-azaspiro[3.3]heptane

This protocol outlines a representative synthesis starting from N-Boc-azetidin-3-one, a commercially available starting material. The causality behind the experimental choices lies in the controlled, step-wise construction of the second ring onto the azetidine template.

Step 1: Aldol-type addition to form the β-hydroxy ester

This step establishes the carbon framework of the future oxetane ring. The use of a lithium enolate ensures regioselective addition to the ketone.

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), prepare a solution of diisopropylamine (1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C.

  • Enolate Formation: Slowly add n-butyllithium (1.1 eq.) to the diisopropylamine solution and stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA). To this solution, add methyl acetate (1.1 eq.) dropwise and stir for another 30 minutes to generate the lithium enolate of methyl acetate.

  • Aldol Addition: A solution of N-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction is stirred for 2-4 hours, monitoring by TLC for the consumption of the starting material.

  • Work-up: Quench the reaction by the addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the β-hydroxy ester.

Step 2: Reduction of the ester to the diol

The reduction of the ester to the corresponding primary alcohol provides the necessary hydroxyl group for the subsequent cyclization. Lithium aluminium hydride is a powerful reducing agent suitable for this transformation.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the β-hydroxy ester (1.0 eq.) in anhydrous THF. Cool the solution to 0 °C.

  • Reduction: Carefully add lithium aluminium hydride (LiAlH₄, 1.5 eq.) portion-wise to the solution. The reaction mixture is stirred at 0 °C for 1-2 hours.

  • Work-up: Cautiously quench the reaction by the sequential dropwise addition of water, 15% aqueous sodium hydroxide, and then water again (Fieser work-up). The resulting suspension is stirred vigorously for 30 minutes and then filtered through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.

Step 3: Intramolecular cyclization to form the oxetane ring

This is the key ring-forming step. The primary alcohol is converted to a better leaving group (tosylate), which is then displaced by the tertiary alcohol in an intramolecular Williamson ether synthesis.

  • Reaction Setup: Dissolve the crude diol (1.0 eq.) and p-toluenesulfonyl chloride (TsCl, 1.1 eq.) in anhydrous THF. Cool the solution to 0 °C.

  • Cyclization: Add potassium tert-butoxide (KOt-Bu, 1.2 eq.) portion-wise to the solution. The reaction is allowed to warm to room temperature and stirred overnight.[6]

  • Work-up: Quench the reaction with water and extract with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to afford N-Boc-1-oxa-6-azaspiro[3.3]heptane.

Physicochemical Properties and Conformational Analysis

The 1-oxa-6-azaspiro[3.3]heptane scaffold imparts unique physicochemical properties to molecules, often favorably compared to traditional saturated heterocycles like morpholine and piperazine.

Data Presentation: A Comparative Analysis

The following table summarizes key physicochemical properties, highlighting the advantages of incorporating the 2-oxa-6-azaspiro[3.3]heptane moiety as a morpholine bioisostere.

PropertyMorpholine Analog2-Oxa-6-azaspiro[3.3]heptane AnalogImpact of Spirocyclic Core
pKa ~6.9~8.4Increased basicity
logD at pH 7.4 1.80.6Decreased lipophilicity
Aqueous Solubility LowerHigherImproved solubility
Metabolic Stability Often labileGenerally more stableEnhanced metabolic stability

Data is representative and compiled from various sources for illustrative purposes.[6][7]

The increased basicity of the azetidine nitrogen compared to the morpholine nitrogen can be attributed to the less effective electron-withdrawing effect of the oxetane oxygen across the spirocyclic system. The counterintuitive decrease in lipophilicity upon adding a carbon atom is a fascinating consequence of the scaffold's 3D structure and increased polarity.

Conformational Rigidity

The spirocyclic nature of 1-oxa-6-azaspiro[3.3]heptane locks the conformation of the two four-membered rings, resulting in a rigid structure with well-defined exit vectors for substituent placement. This conformational restriction can be highly advantageous in drug design, as it reduces the entropic penalty upon binding to a target protein and allows for a more precise mimicry of the bioactive conformation of a lead compound.

Exploring Novel Chemical Space: N-Functionalization Strategies

The secondary amine of the 1-oxa-6-azaspiro[3.3]heptane core provides a versatile handle for chemical diversification, allowing for the exploration of a wide range of chemical space. Standard N-functionalization protocols can be readily applied.

Workflow for N-Functionalization

G Core 1-Oxa-6-azaspiro[3.3]heptane Alkylation N-Alkylation (Reductive Amination, Direct Alkylation) Core->Alkylation Acylation N-Acylation Core->Acylation Arylation N-Arylation (Buchwald-Hartwig) Core->Arylation Derivatives Diverse Library of Functionalized Analogs Alkylation->Derivatives Acylation->Derivatives Arylation->Derivatives

Sources

Navigating Chemical Space in Three Dimensions: A Technical Guide to 3D Fragments for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of novel, high-quality lead compounds.[1][2] This guide moves beyond the foundational principles of FBDD to provide a detailed exploration of three-dimensional (3D) fragments. Historically, fragment libraries have been dominated by flat, aromatic compounds.[3][4] However, the strategic incorporation of 3D fragments, which possess greater structural complexity and occupy a more diverse region of chemical space, offers significant advantages in tackling challenging drug targets and improving physicochemical properties.[3][5][6] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the design, synthesis, screening, and optimization of 3D fragments. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

The Paradigm Shift: Why Three Dimensions Matter in Fragment-Based Drug Discovery

The core principle of FBDD lies in identifying low molecular weight compounds (fragments) that bind weakly to a biological target, and then evolving these hits into potent leads.[7] While traditional, flatter fragments have proven successful, the deliberate move towards 3D scaffolds is driven by several key advantages:

  • Enhanced Physicochemical Properties: 3D fragments often exhibit improved solubility and metabolic stability compared to their flatter, more lipophilic counterparts.[3][5] The introduction of sp³-rich centers disrupts planarity, which can reduce crystal lattice packing and improve aqueous solubility.

  • Exploration of Novel Chemical Space: Nature's molecular recognition is inherently three-dimensional.[4] 3D fragments allow for a more comprehensive exploration of the intricate topographies of protein binding sites, potentially unlocking novel interactions and addressing targets previously deemed "undruggable."[1][8]

  • Improved Selectivity and Ligand Efficiency: The defined spatial arrangement of functional groups in 3D fragments can lead to more specific interactions with the target protein, resulting in higher selectivity against off-targets.[5] This structural pre-organization can also lead to higher ligand efficiency, a measure of the binding affinity per heavy atom.

  • Clearer Intellectual Property Landscape: The relative complexity and novelty of 3D fragment scaffolds can provide a clearer path to securing intellectual property rights.[5]

However, it's important to note that 3D fragments are not a universal panacea. Screens with 3D-enriched libraries may exhibit lower hit rates due to their increased complexity.[9] Therefore, a successful FBDD campaign often benefits from a library that balances both 2D and 3D fragments.

Designing the Blueprint: Principles of 3D Fragment Library Construction

The construction of a high-quality 3D fragment library is a critical first step. The design process is a multi-faceted endeavor that combines computational analysis with synthetic tractability.

Computational Design and Physicochemical Properties

A well-designed fragment library should adhere to the "Rule of Three" as a guiding principle: molecular weight ≤ 300 Da, cLogP ≤ 3, and the number of hydrogen bond donors and acceptors ≤ 3.[10] For 3D fragments, additional considerations are crucial:

  • Shape Diversity: Principal Moments of Inertia (PMI) analysis is a powerful tool to quantify and visualize the 3D shape of molecules, ensuring the library covers a diverse range of shapes (e.g., rod, disk, sphere).[11][12]

  • Fraction of sp³ Carbons (Fsp³): A higher Fsp³ is a key indicator of three-dimensionality. Libraries should be enriched with compounds containing a significant fraction of sp³-hybridized carbon atoms.[6]

  • Complexity and Rigidity: Fragments should possess a degree of rigidity to minimize the entropic penalty upon binding.[10] However, excessive complexity can reduce the likelihood of finding a complementary binding pocket.

Synthetic Accessibility and Elaboration Potential

A fragment hit is only valuable if it can be readily optimized into a more potent compound. This concept, often termed "fragment sociability," is paramount in library design.[11]

  • "Poised" Fragments: Fragments should be designed with accessible synthetic handles or "vectors" that allow for straightforward chemical modification and elaboration.[13]

  • Modular Synthesis: The development of modular synthetic platforms enables the systematic and programmable elaboration of 2D fragment hits into 3D lead-like compounds.[14][15]

The following table summarizes key parameters for designing a 3D fragment library:

ParameterRecommended Range/ConsiderationRationale
Molecular Weight ≤ 300 DaAdherence to the "Rule of Three" for fragments.[10]
cLogP ≤ 3Ensures adequate solubility for screening.[10]
Hydrogen Bond Donors/Acceptors ≤ 3 eachMaintains fragment-like properties.[10]
Principal Moments of Inertia (PMI) Diverse distributionEnsures a wide range of molecular shapes are represented.[11]
**Fraction of sp³ Carbons (Fsp³) **EnrichedQuantifies the three-dimensionality of the fragments.[6]
Synthetic Tractability HighFragments must be readily synthesizable and amenable to chemical elaboration.[2]

The FBDD Workflow: From Fragment Hit to Lead Candidate

The journey from a weakly binding fragment to a potent lead compound follows a structured, iterative workflow. The integration of 3D fragments enhances this process by providing structurally unique starting points.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization cluster_2 Phase 3: Lead Optimization Library_Design 3D Fragment Library Design & Curation Screening Biophysical Screening (NMR, SPR, X-ray) Library_Design->Screening Input Hit_Validation Hit Validation & Orthogonal Screening Screening->Hit_Validation Identified Hits Structural_Biology Structure Determination (X-ray, Cryo-EM) Hit_Validation->Structural_Biology Validated Hits Fragment_Evolution Fragment Growing, Linking, or Merging Structural_Biology->Fragment_Evolution 3D Binding Pose SAR_Analysis Structure-Activity Relationship (SAR) Analysis Fragment_Evolution->SAR_Analysis Synthesized Analogs SAR_Analysis->Fragment_Evolution Iterative Design Lead_Optimization Lead Optimization (ADMET & PK/PD) SAR_Analysis->Lead_Optimization Potent Leads Candidate_Selection Preclinical Candidate Selection Lead_Optimization->Candidate_Selection Optimized Leads Fragment_Evolution cluster_0 Fragment Hits cluster_1 Evolution Strategies cluster_2 Lead Compound Fragment_A Fragment A Growing Fragment Growing Fragment_A->Growing Linking Fragment Linking Fragment_A->Linking Merging Fragment Merging Fragment_A->Merging Fragment_B Fragment B Fragment_B->Linking Fragment_B->Merging Lead Potent Lead Compound Growing->Lead Linking->Lead Merging->Lead

Sources

An In-depth Technical Guide to the Physicochemical Profiling of 1-Oxa-6-azaspiro[3.3]heptane Hydrochloride: Aqueous Solubility and Lipophilicity (logP)

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Imperative of Physicochemical Characterization in Modern Drug Discovery

In the landscape of contemporary drug development, the adage "a drug must be soluble to be active" remains a cornerstone of medicinal chemistry. The journey from a promising molecular entity to a viable clinical candidate is paved with rigorous characterization, of which aqueous solubility and lipophilicity are paramount. These fundamental physicochemical properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic potential.

This guide focuses on 1-Oxa-6-azaspiro[3.3]heptane hydrochloride (CAS: 1359704-67-8), a spirocyclic scaffold of increasing interest.[1][2] Spirocycles are lauded for their ability to introduce three-dimensionality into molecular design, often leading to improved metabolic stability and target engagement.[3] The incorporation of an oxygen atom, as in the 1-oxa-azaspiro[3.3]heptane framework, is a strategic decision to modulate physicochemical properties, typically enhancing aqueous solubility and reducing lipophilicity.[4][5] This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for determining the aqueous solubility and partition coefficient (logP) of its hydrochloride salt, empowering researchers to generate robust and reliable data for their drug discovery programs.

Lipophilicity Assessment: The Octanol-Water Partition Coefficient (logP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of its ability to permeate biological membranes. It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.

Predicted Physicochemical Properties
ParameterValue (Predicted)Source
Molecular Formula C₅H₁₀ClNO[1][2]
Molecular Weight 135.59 g/mol [1][2]
XlogP (Free Base) -0.6[6][7]
Experimental Determination of logP: The Shake-Flask Method (OECD 107)

The shake-flask method remains the "gold standard" for logP determination due to its directness and accuracy when performed correctly.[9][10] This protocol is designed to ensure equilibrium is reached and that the concentrations in both phases are accurately quantified.

Principle: A solution of the compound is prepared in one phase (typically the one in which it is more soluble) and is shaken with the immiscible second phase until thermodynamic equilibrium is achieved. The concentrations of the analyte in both the n-octanol and aqueous phases are then measured to calculate the partition coefficient.

Step-by-Step Protocol:

  • Preparation of Pre-Saturated Solvents: Vigorously mix n-octanol and purified water (or a suitable buffer like PBS, pH 7.4, for logD determination) for 24 hours at the experimental temperature (e.g., 25°C).[11] Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment that would introduce error.

  • Stock Solution Preparation: Prepare a stock solution of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride in the pre-saturated aqueous phase. The concentration should be chosen to be within the linear range of the analytical method.

  • Partitioning: In a suitable vessel (e.g., a glass centrifuge tube with a screw cap), combine a precise volume of the pre-saturated n-octanol and the aqueous stock solution. The volume ratio should be adjusted based on the expected logP to ensure quantifiable concentrations in both phases.

  • Equilibration: Agitate the vessel at a constant temperature for a sufficient period to reach equilibrium. This can take several hours, and the duration should be empirically determined.[10] Gentle, consistent mixing is preferred over vigorous shaking to prevent the formation of emulsions.

  • Phase Separation: Centrifuge the vessel to ensure complete separation of the two phases. This is a critical step to avoid cross-contamination during sampling.[10]

  • Sampling and Analysis: Carefully withdraw an aliquot from both the aqueous and n-octanol phases. Analyze the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: Calculate the logP using the following formula: logP = log₁₀ ( [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ )

Workflow for Shake-Flask logP Determination

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-saturated n-Octanol and Water/Buffer prep_stock Prepare Aqueous Stock Solution prep_solvents->prep_stock partition Combine Phases (n-Octanol + Stock) prep_stock->partition equilibrate Equilibrate via Agitation (Constant Temperature) partition->equilibrate separate Separate Phases (Centrifugation) equilibrate->separate sample Sample Both Phases separate->sample analyze Quantify Concentration (e.g., HPLC) sample->analyze calculate Calculate logP analyze->calculate cluster_setup Setup cluster_exp Experiment cluster_analysis Analysis & Verification add_excess Add Excess Solid to Aqueous Medium equilibrate Agitate at Constant Temp (e.g., 24-48h at 37°C) add_excess->equilibrate separate Separate Solid/Liquid (Filter or Centrifuge) equilibrate->separate quantify Quantify Concentration of Supernatant separate->quantify verify_solid Analyze Remaining Solid (Optional: PXRD) separate->verify_solid verify_ph Verify Final pH quantify->verify_ph

Caption: Workflow for determining equilibrium aqueous solubility.

Conclusion and Forward Look

The physicochemical properties of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride, specifically its aqueous solubility and lipophilicity, are critical to its evaluation as a potential drug candidate. While computational predictions suggest a hydrophilic nature, rigorous experimental determination is non-negotiable for informed decision-making in drug development. The shake-flask methodologies detailed in this guide represent the industry standard for generating high-quality, reliable data. By adhering to these protocols, researchers can confidently characterize this promising scaffold, paving the way for its successful application in medicinal chemistry and the development of novel therapeutics.

References

  • Sangster, J. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Donovan, S. F., & Pescatore, M. C. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Borysov, A. (2024). LogP / LogD shake-flask method. Protocols.io. [Link]

  • Comer, J. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11266-11284. [Link]

  • Bari, A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6440-6443. [Link]

  • Chemsrc. (2022). 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester. Retrieved from [Link]

  • Unknown Author. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Parmar, V. K., et al. (2013). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5), 1007-1015. [Link]

  • Parmar, V. K., et al. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Pharmaceutical Development and Technology, 18(5). [Link]

  • Avdeef, A., et al. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Pharmaceutical Research, 17(5), 628-34. [Link]

  • Van der Pijl, F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2026). 1-Oxa-6-azoniaspiro[3.3]heptane. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

  • Synlett. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • de Campos, D. R., et al. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 50(1). [Link]

  • PubChemLite. (n.d.). 1-oxa-6-azaspiro[3.3]heptane hydrochloride (C5H9NO). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Oxa-6-azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 1-oxa-6-azaspiro[3.3]heptane scaffold has emerged as a valuable building block in modern medicinal chemistry. Its rigid, three-dimensional structure and favorable physicochemical properties make it an attractive bioisosteric replacement for commonly used motifs like morpholine. This guide provides an in-depth exploration of the synthesis of 1-oxa-6-azaspiro[3.3]heptane derivatives, offering detailed protocols, mechanistic insights, and practical application notes to empower researchers in their drug discovery endeavors.

I. The Strategic Advantage of the 1-Oxa-6-azaspiro[3.3]heptane Scaffold

The deliberate incorporation of the 1-oxa-6-azaspiro[3.3]heptane moiety into drug candidates is driven by its ability to confer significant improvements in key pharmacokinetic and pharmacodynamic properties.

A Morpholine Bioisostere with Enhanced Properties

The 1-oxa-6-azaspiro[3.3]heptane scaffold is often employed as a more metabolically stable and often more soluble alternative to the morpholine ring.[1] The spirocyclic nature of the former introduces a higher degree of three-dimensionality, which can lead to improved target engagement and selectivity. Furthermore, the replacement of a methylene group in the morpholine ring with a spirocyclic carbon in the 1-oxa-6-azaspiro[3.3]heptane scaffold can block common sites of metabolic oxidation.

Improved Physicochemical Profile

A key advantage of incorporating the 1-oxa-6-azaspiro[3.3]heptane motif is the general trend towards lower lipophilicity (logD) and increased basicity (pKa) compared to their morpholine counterparts.[2] This can be a crucial factor in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a drug candidate, potentially leading to improved oral bioavailability and reduced off-target effects.

Compound PairStructure of Morpholine AnaloglogD7.4 of Morpholine AnalogpKa of Morpholine AnalogStructure of 1-Oxa-6-azaspiro[3.3]heptane AnaloglogD7.4 of Spirocyclic AnalogpKa of Spirocyclic AnalogΔlogD7.4ΔpKa
Pair 1 2.86.71.68.2-1.2 +1.5
Pair 2 Not ReportedNot ReportedNot ReportedNot ReportedLowerHigher
Pair 3 Not ReportedNot ReportedNot ReportedNot ReportedLowerHigher

Table 1: Comparison of physicochemical properties between morpholine-containing compounds and their 1-oxa-6-azaspiro[3.3]heptane bioisosteres. Data compiled from various sources.[2]

II. Synthetic Pathways to 1-Oxa-6-azaspiro[3.3]heptane Derivatives

Several synthetic routes have been developed to access the 1-oxa-6-azaspiro[3.3]heptane core and its derivatives. The choice of a particular pathway often depends on the desired substitution pattern and the scale of the synthesis.

A. The Williamson Etherification Approach: A Versatile Strategy

A widely employed and versatile method for constructing the 1-oxa-6-azaspiro[3.3]heptane ring system is through an intramolecular Williamson etherification. This strategy typically starts from a suitably protected azetidin-3-one.

Diagram: Williamson Etherification Workflow

G A N-Protected Azetidin-3-one B Addition of a Carbon Nucleophile (e.g., Grignard, organolithium) A->B 1. C 3-(Hydroxymethyl)azetidin-3-ol Derivative B->C D Activation of Hydroxyl Group (e.g., Tosylation) C->D 2. E Intramolecular Williamson Etherification (Base) D->E 3. F N-Protected 1-Oxa-6-azaspiro[3.3]heptane E->F G Deprotection F->G 4. H 1-Oxa-6-azaspiro[3.3]heptane G->H

Caption: General workflow for the synthesis of 1-oxa-6-azaspiro[3.3]heptane via Williamson etherification.

B. Synthesis from Tribromopentaerythritol: A Scalable Route

For the synthesis of the parent 2-oxa-6-azaspiro[3.3]heptane, a scalable route starting from the readily available tribromopentaerythritol has been established. This method involves a one-pot cyclization with a sulfonamide, followed by deprotection.

Diagram: Synthesis from Tribromopentaerythritol

G A Tribromopentaerythritol B p-Toluenesulfonamide, Base A->B 1. Cyclization C N-Tosyl-2-oxa-6-azaspiro[3.3]heptane B->C D Deprotection (e.g., Mg, sonication or HBr) C->D 2. Deprotection E 2-Oxa-6-azaspiro[3.3]heptane D->E F Salt Formation (e.g., Oxalic Acid) E->F 3. Isolation G 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt F->G

Caption: Scalable synthesis of 2-oxa-6-azaspiro[3.3]heptane from tribromopentaerythritol.

III. Detailed Experimental Protocols

The following protocols provide step-by-step procedures for the synthesis of key intermediates and the final 1-oxa-6-azaspiro[3.3]heptane derivatives.

Protocol 1: Synthesis of N-Boc-1-oxa-6-azaspiro[3.3]heptane

This protocol is adapted from the general Williamson etherification strategy.

Step 1: Synthesis of N-Boc-3-(hydroxymethyl)azetidin-3-ol

  • To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired diol.

Step 2: Tosylation of the primary alcohol

  • To a solution of N-Boc-3-(hydroxymethyl)azetidin-3-ol (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portionwise.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification.

Step 3: Intramolecular Cyclization

  • To a solution of the crude tosylate from the previous step in anhydrous THF, add potassium tert-butoxide (1.5 eq) at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Quench the reaction with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-Boc-1-oxa-6-azaspiro[3.3]heptane.

Protocol 2: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt

This protocol outlines the scalable synthesis from tribromopentaerythritol.

Step 1: Synthesis of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane

  • To a suspension of tribromopentaerythritol (1.0 eq) and p-toluenesulfonamide (1.1 eq) in ethanol, add a solution of potassium hydroxide (3.0 eq) in water.

  • Heat the mixture to reflux for 48-72 hours.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to afford the crude N-tosyl protected product, which can be purified by recrystallization from ethanol.

Step 2: Deprotection of the N-Tosyl Group

  • To a suspension of magnesium turnings (10 eq) in methanol, add a solution of N-Tosyl-2-oxa-6-azaspiro[3.3]heptane (1.0 eq) in methanol.

  • Sonicate the mixture at 40-50 °C for 4-6 hours, or until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

Step 3: Formation of the Oxalate Salt

  • Dissolve the crude amine from the previous step in isopropanol.

  • Add a solution of oxalic acid (0.5 eq) in isopropanol dropwise with stirring.

  • Collect the resulting precipitate by filtration, wash with cold isopropanol, and dry under vacuum to yield 2-oxa-6-azaspiro[3.3]heptane hemioxalate salt as a stable, crystalline solid.[3][4]

Protocol 3: N-Boc Deprotection
  • Dissolve the N-Boc protected 1-oxa-6-azaspiro[3.3]heptane derivative (1.0 eq) in a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane.[5][6]

  • Stir the solution at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with toluene (3 x) to remove residual TFA.

  • The resulting TFA salt can be used directly or neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent to obtain the free amine.

IV. Applications in Drug Discovery: Case Studies

The versatility of the 1-oxa-6-azaspiro[3.3]heptane scaffold is evident in its incorporation into a range of biologically active molecules.

Case Study 1: Antibacterial Agents

The 2-oxa-6-azaspiro[3.3]heptane motif has been successfully employed as a morpholine bioisostere in the development of novel antibacterial agents. For instance, replacement of the morpholine ring in linezolid with the spirocyclic scaffold resulted in a compound that retained antibacterial activity against multiple strains.[1]

Case Study 2: Kinase Inhibitors

In the realm of oncology, the 1-oxa-6-azaspiro[3.3]heptane moiety has been incorporated into kinase inhibitors. For example, an analog of the EGFR inhibitor gefitinib featuring this spirocycle has been synthesized and evaluated.[2]

Case Study 3: A Key Intermediate for a Tuberculosis Drug Candidate

A practical and scalable two-step process has been developed for the synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the potent anti-tuberculosis drug candidate TBI-223.[3] This highlights the industrial relevance and applicability of this scaffold in the pharmaceutical industry.

V. Conclusion

The 1-oxa-6-azaspiro[3.3]heptane scaffold represents a powerful tool in the medicinal chemist's arsenal. Its unique structural features and advantageous physicochemical properties make it an excellent choice for scaffold hopping and lead optimization. The synthetic protocols and application notes provided herein offer a comprehensive guide for researchers to effectively utilize this valuable building block in the design and synthesis of next-generation therapeutics.

VI. References

  • Wuitschik, G., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(41), 7436-7439.

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 747-752.

  • Dehnhardt, C. M., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1535-1541.

  • PubChem. (n.d.). 2-Oxa-6-azaspiro[3.3]heptane. Retrieved from [Link]

  • Carreira, E. M., et al. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition, 47(24), 4512-4515.

  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66-69.

  • PubChem. (n.d.). 2-Oxa-6-azaspiro(3.3)heptane hemioxalate. Retrieved from [Link]

  • Mykhailiuk, P. K. (2017). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett, 28(07), 789-792.

  • Burkhard, J. A., et al. (2011). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic & Biomolecular Chemistry, 9(11), 4047-4054.

  • Stepan, A. F., et al. (2012). Synthesis and biological evaluation of 2-oxa-6-azaspiro[3.3]heptane derivatives as novel muscarinic acetylcholine receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 22(1), 433-437.

  • Meyers, M. J., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(16), 3522-3525.

  • Stepan, A. F., et al. (2011). The synthesis and biological evaluation of 2,6-diazaspiro[3.3]heptanes as piperazine replacements in a series of GPR119 agonists. Bioorganic & Medicinal Chemistry Letters, 21(1), 273-277.

  • Natho, P., et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 59(31), 4525-4537.

  • The Common Organic Chemistry Website. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Oxa-2,6-diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Functionalization of Azaspiroheptanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Azaspiroheptanes have emerged as crucial three-dimensional (3D) scaffolds in modern drug discovery, offering a structurally rigid and novel chemical space that often imparts favorable physicochemical properties compared to traditional flat, aromatic systems.[1][2] Their unique topology, characterized by orthogonal exit vectors, allows for precise spatial positioning of substituents, which can enhance target engagement and improve pharmacokinetic profiles.[1] A key step in leveraging these scaffolds is the functionalization of the nitrogen atom, which provides a versatile handle for introducing a wide array of chemical moieties. This guide provides a detailed overview of established protocols for the N-functionalization of azaspiroheptanes, including N-alkylation, N-acylation, N-sulfonylation, and N-arylation, with a focus on the underlying chemical principles and practical experimental details to empower researchers in their drug discovery endeavors.

The Ascendancy of Azaspiroheptanes in Medicinal Chemistry

The quest for novel chemical entities with improved drug-like properties has led medicinal chemists to explore beyond the "flatland" of sp²-rich aromatic compounds. Azaspirocycles, particularly azaspiro[3.3]heptanes, have gained significant traction as bioisosteres for common motifs like piperidines, morpholines, and piperazines.[3][4] The introduction of a spirocyclic center can counterintuitively lower lipophilicity (logD7.4) despite the net addition of a carbon atom, a phenomenon attributed to increased basicity.[3] This rigid 3D architecture can also reduce the conformational entropy penalty upon binding to a biological target, potentially leading to higher potency.[1] The nitrogen atom within the azaspiroheptane core serves as a critical point for diversification, enabling the synthesis of large compound libraries for structure-activity relationship (SAR) studies.

General Considerations for N-Functionalization

The secondary amine of an azaspiroheptane is a nucleophilic center that readily participates in a variety of bond-forming reactions. The choice of a specific N-functionalization protocol depends on several factors, including the desired functionality, the stability of the azaspiroheptane core to the reaction conditions, and the presence of other functional groups in the molecule. It is crucial to consider the steric hindrance around the nitrogen atom, which can influence reaction rates and yields.

Protocol I: N-Alkylation of Azaspiroheptanes

N-alkylation is a fundamental transformation for introducing alkyl substituents onto the azaspiroheptane nitrogen. This can be achieved through direct alkylation with alkyl halides or via reductive amination.

Direct Alkylation with Alkyl Halides

This widely used method involves the reaction of the azaspiroheptane with an alkyl halide in the presence of a base to neutralize the hydrohalic acid byproduct.[5]

Causality of Experimental Choices:

  • Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Alkyl iodides are the most reactive but may be less stable and more expensive. Alkyl bromides offer a good balance of reactivity and stability.

  • Base: An appropriate base is crucial to deprotonate the secondary amine, enhancing its nucleophilicity, and to scavenge the acid generated during the reaction. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) for their ease of removal, and organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) for their solubility in organic solvents.

  • Solvent: A polar aprotic solvent such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) is typically used to dissolve the reactants and facilitate the SN2 reaction.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Azaspiroheptane and Alkyl Halide in Solvent B Add Base A->B C Heat Reaction Mixture (e.g., 60-80 °C) B->C D Monitor by TLC/LC-MS C->D E Quench Reaction D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: Workflow for Direct N-Alkylation.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of the azaspiroheptane (1.0 eq) in anhydrous acetonitrile (0.1 M) in a flame-dried round-bottom flask, add the alkyl bromide (1.1 eq) and potassium carbonate (2.0 eq).

  • Reaction: Stir the reaction mixture at 60 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated azaspiroheptane.

Reductive Amination

This method is particularly useful for synthesizing N-alkylated azaspiroheptanes from aldehydes or ketones. The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced in situ.[5]

Causality of Experimental Choices:

  • Carbonyl Compound: A wide range of aldehydes and ketones can be used, allowing for the introduction of diverse alkyl groups.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations as it is less basic and more tolerant of acidic conditions that can favor iminium ion formation. Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be employed.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for this reaction.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Azaspiroheptane and Aldehyde/Ketone in Solvent B Add Reducing Agent (e.g., STAB) A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Quench with Saturated NaHCO₃ D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Purify by Chromatography G->H

Caption: Workflow for Reductive Amination.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of the azaspiroheptane (1.0 eq) and the aldehyde or ketone (1.1 eq) in dichloromethane (DCM) (0.1 M), add acetic acid (catalytic amount, e.g., 1-2 drops).

  • Reaction: Stir the mixture at room temperature for 30 minutes, then add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol II: N-Acylation of Azaspiroheptanes

N-acylation introduces an amide functionality, which is a common feature in many pharmaceuticals. This can be achieved using acyl chlorides, acid anhydrides, or by coupling with carboxylic acids.

Causality of Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive and often used for simple acylations. For more complex substrates or to avoid harsh conditions, coupling reagents are employed.

  • Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA are effective for forming amide bonds from carboxylic acids.

  • Base: A non-nucleophilic organic base such as DIPEA or triethylamine is required to neutralize the acid formed during the reaction and to facilitate the coupling process.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Carboxylic Acid in Solvent B Add Coupling Reagent and Base A->B C Add Azaspiroheptane B->C D Stir at Room Temperature C->D E Monitor by TLC/LC-MS D->E F Dilute with Solvent E->F G Wash with Aqueous Solutions (e.g., NaHCO₃, brine) F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for N-Acylation using a Coupling Reagent.

Detailed Step-by-Step Protocol (using HATU):

  • Reaction Setup: To a solution of the carboxylic acid (1.1 eq) in DMF (0.1 M), add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes.

  • Amine Addition: Add a solution of the azaspiroheptane (1.0 eq) in DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol III: N-Sulfonylation of Azaspiroheptanes

The formation of a sulfonamide bond is another important transformation in medicinal chemistry. This is typically achieved by reacting the azaspiroheptane with a sulfonyl chloride in the presence of a base.[6][7]

Causality of Experimental Choices:

  • Sulfonyl Chloride: A variety of sulfonyl chlorides can be used to introduce different sulfonyl groups.

  • Base: A base such as triethylamine or pyridine is required to neutralize the HCl generated during the reaction.[6]

  • Solvent: Anhydrous DCM is a common solvent for this reaction.[6]

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Azaspiroheptane in Anhydrous DCM B Cool to 0 °C A->B C Add Base (e.g., Pyridine) B->C D Add Sulfonyl Chloride Solution Dropwise at 0 °C C->D E Warm to Room Temperature and Stir D->E F Monitor by TLC/LC-MS E->F G Dilute with DCM F->G H Wash Sequentially (1M HCl, H₂O, NaHCO₃, brine) G->H I Dry and Concentrate H->I J Purify by Chromatography I->J

Caption: Workflow for N-Sulfonylation.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the azaspiroheptane (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.[6]

  • Base Addition: Slowly add pyridine (1.5 eq) to the stirred solution.[6]

  • Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[6]

  • Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using TLC.[6]

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[6]

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]

Protocol IV: N-Arylation of Azaspiroheptanes via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of N-aryl azaspiroheptanes.[8][9][10] This reaction is highly versatile and tolerates a wide range of functional groups.[11]

Causality of Experimental Choices:

  • Palladium Catalyst: A palladium(0) source is required. This can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) complex like Pd₂(dba)₃ can be used.

  • Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are crucial for the efficiency of the catalytic cycle, facilitating both oxidative addition and reductive elimination steps.

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.

  • Aryl Halide: Aryl bromides and iodides are common coupling partners. Aryl chlorides can also be used, often requiring more specialized catalyst systems.

Reaction Mechanism Overview:

G A Pd(0)L₂ B Oxidative Addition A->B C Ar-Pd(II)-X(L₂) B->C + Ar-X D Ligand Exchange/ Amine Coordination C->D + Azaspiroheptane, - HX E Ar-Pd(II)-NR'₂(L) D->E F Reductive Elimination E->F G Ar-NR'₂ F->G G->A Regenerates Catalyst

Sources

Application Notes and Protocols for the Parallel Synthesis of Novel Compound Libraries Using 1-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 1-Oxa-6-azaspiro[3.3]heptane in Drug Discovery

In the relentless pursuit of novel therapeutic agents, the design and synthesis of compound libraries with diverse, three-dimensional structures are of paramount importance. The 1-Oxa-6-azaspiro[3.3]heptane scaffold has emerged as a privileged structural motif in medicinal chemistry. Its inherent rigidity and three-dimensionality, conferred by the spirocyclic fusion of an oxetane and an azetidine ring, offer a distinct advantage over flat, aromatic systems.[1] The incorporation of this scaffold into drug candidates has been shown to improve key physicochemical properties such as aqueous solubility and metabolic stability, while providing novel intellectual property space.[2] This application note provides a comprehensive guide for the efficient use of 1-Oxa-6-azaspiro[3.3]heptane in parallel synthesis to rapidly generate libraries of novel chemical entities for drug discovery programs.

The secondary amine of 1-Oxa-6-azaspiro[3.3]heptane serves as a versatile handle for diversification, allowing for the facile introduction of a wide array of substituents through robust and well-established chemical transformations. This guide will focus on two of the most powerful and frequently employed reactions in library synthesis: amide bond formation and reductive amination. These reactions, when applied in a parallel format, enable the creation of large and diverse compound libraries from a single, high-value scaffold.[3][4]

Core Principles of Parallel Synthesis with 1-Oxa-6-azaspiro[3.3]heptane

Parallel synthesis is a cornerstone of modern drug discovery, facilitating the rapid and efficient generation of large compound libraries.[5][6] The fundamental principle is the simultaneous synthesis of a multitude of distinct compounds in a spatially separated manner, typically in 96-well plates.[6] This approach significantly accelerates the hit-to-lead optimization process by allowing for the systematic exploration of structure-activity relationships (SAR).

The successful implementation of a parallel synthesis campaign hinges on several key factors:

  • Robust and High-Yielding Chemistry: The chosen reactions must be reliable and proceed to high conversion with a wide range of substrates to minimize the need for extensive purification of individual library members.

  • Availability of Diverse Building Blocks: A broad selection of commercially available carboxylic acids, aldehydes, and other reagents is crucial for generating a chemically diverse library.

  • Efficient Workflow: The entire process, from reaction setup to product isolation and analysis, should be streamlined and amenable to automation to maximize throughput.

  • High-Throughput Purification and Analysis: The ability to rapidly purify and characterize a large number of compounds is essential for ensuring the quality of the library and for generating reliable biological data.[7][8][9][10][11]

This application note will provide detailed protocols for the solution-phase parallel synthesis of amide and amine libraries derived from 1-Oxa-6-azaspiro[3.3]heptane, keeping these core principles in mind.

Experimental Workflow for Parallel Library Synthesis

The following diagram illustrates a typical workflow for the parallel synthesis of a compound library using 1-Oxa-6-azaspiro[3.3]heptane as the central scaffold.

Parallel_Synthesis_Workflow cluster_prep Library Design & Preparation cluster_synthesis Parallel Synthesis cluster_workup Workup & Purification cluster_analysis Analysis & Archiving Building_Blocks Select Diverse Building Blocks (Carboxylic Acids/Aldehydes) Plate_Prep Prepare 96-Well Reaction Plates Building_Blocks->Plate_Prep Scaffold 1-Oxa-6-azaspiro[3.3]heptane (Hemioxalate Salt) Scaffold->Plate_Prep Reaction Amide Coupling or Reductive Amination Plate_Prep->Reaction Workup Parallel Workup (e.g., Liquid-Liquid Extraction or Solid-Phase Extraction) Reaction->Workup Purification High-Throughput Purification (HPLC) Workup->Purification Analysis LC-MS & NMR Analysis Purification->Analysis Archiving Compound Archiving & Plating for Screening Analysis->Archiving

Caption: A generalized workflow for the parallel synthesis of a compound library.

Protocol 1: Parallel Amide Library Synthesis

This protocol describes the parallel synthesis of an amide library by coupling 1-Oxa-6-azaspiro[3.3]heptane with a diverse set of carboxylic acids in a 96-well plate format.

Materials and Reagents:

  • 1-Oxa-6-azaspiro[3.3]heptane hemioxalate

  • A diverse library of carboxylic acids

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 96-well reaction plates (polypropylene, 2 mL well volume)

  • Automated liquid handler (optional, but recommended for efficiency)

  • Plate shaker

  • Centrifugal evaporator

Reaction Setup (per well):

ReagentAmount (per well)Molar Equivalents
Carboxylic Acid20 µmol1.0
BOP or HATU22 µmol1.1
DIPEA60 µmol3.0
1-Oxa-6-azaspiro[3.3]heptane hemioxalate22 µmol1.1
Anhydrous DMF or DCM200 µL-

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M stock solution of each carboxylic acid in anhydrous DMF or DCM.

    • Prepare a 0.11 M stock solution of BOP or HATU in anhydrous DMF or DCM.

    • Prepare a 0.3 M stock solution of DIPEA in anhydrous DMF or DCM.

    • Prepare a 0.11 M stock solution of 1-Oxa-6-azaspiro[3.3]heptane hemioxalate in anhydrous DMF.

  • Reaction Plate Preparation:

    • Using an automated liquid handler or a multichannel pipette, dispense 200 µL of each carboxylic acid stock solution into the corresponding wells of a 96-well reaction plate.

  • Reagent Addition:

    • To each well, add 200 µL of the BOP or HATU stock solution.

    • Add 200 µL of the DIPEA stock solution to each well.

    • Allow the mixture to pre-activate for 15-30 minutes at room temperature.

    • Initiate the reaction by adding 200 µL of the 1-Oxa-6-azaspiro[3.3]heptane hemioxalate stock solution to each well.

  • Reaction Incubation:

    • Seal the reaction plate and place it on a plate shaker at room temperature.

    • Allow the reaction to proceed for 12-16 hours. Reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Workup and Product Isolation:

    • After the reaction is complete, the solvent can be removed using a centrifugal evaporator.

    • The crude product can be redissolved in a suitable solvent (e.g., DMSO) for direct biological screening or proceed to purification.

Protocol 2: Parallel Reductive Amination Library Synthesis

This protocol outlines the parallel synthesis of a secondary amine library via reductive amination of a diverse set of aldehydes with 1-Oxa-6-azaspiro[3.3]heptane.

Materials and Reagents:

  • 1-Oxa-6-azaspiro[3.3]heptane hemioxalate

  • A diverse library of aldehydes

  • Sodium triacetoxyborohydride (STAB)

  • Acetic acid (optional, as a catalyst)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • 96-well reaction plates (polypropylene, 2 mL well volume)

  • Automated liquid handler (optional)

  • Plate shaker

  • Centrifugal evaporator

Reaction Setup (per well):

ReagentAmount (per well)Molar Equivalents
Aldehyde20 µmol1.0
1-Oxa-6-azaspiro[3.3]heptane hemioxalate24 µmol1.2
Sodium triacetoxyborohydride (STAB)30 µmol1.5
Acetic Acid (optional)1.2 µmol0.06
Anhydrous DCE or THF400 µL-

Step-by-Step Protocol:

  • Preparation of Stock Solutions:

    • Prepare a 0.05 M stock solution of each aldehyde in anhydrous DCE or THF.

    • Prepare a 0.06 M stock solution of 1-Oxa-6-azaspiro[3.3]heptane hemioxalate in anhydrous DCE or THF. A small amount of a co-solvent like DMF may be needed for solubility.

  • Reaction Plate Preparation:

    • Dispense 400 µL of each aldehyde stock solution into the corresponding wells of a 96-well reaction plate.

    • Add 400 µL of the 1-Oxa-6-azaspiro[3.3]heptane hemioxalate stock solution to each well.

    • If using, add a catalytic amount of acetic acid (e.g., 2 µL of a 0.6 M solution in DCE).

  • Reaction Incubation (Imine Formation):

    • Seal the plate and shake at room temperature for 1-2 hours to allow for imine formation.

  • Reduction:

    • Prepare a suspension of STAB in anhydrous DCE or THF (e.g., 0.075 M).

    • Carefully add 400 µL of the STAB suspension to each well. Note: STAB is moisture-sensitive.

    • Reseal the plate and continue shaking at room temperature for 12-16 hours.

  • Workup and Product Isolation:

    • Quench the reaction by the careful addition of a saturated aqueous solution of sodium bicarbonate to each well.

    • The product can be extracted using a suitable organic solvent (e.g., ethyl acetate) in a liquid-liquid extraction workflow.

    • The organic layers can be collected, and the solvent removed in a centrifugal evaporator.

High-Throughput Purification and Analysis

For many drug discovery applications, purification of the crude library is necessary to ensure reliable biological data.[7][8][9][10][11][12]

Purification Workflow:

Purification_Workflow cluster_prep Sample Preparation cluster_purification Automated Purification cluster_post Post-Purification Crude_Library Crude Library in 96-Well Plate Dissolution Dissolve in DMSO/Methanol Crude_Library->Dissolution Injection Autosampler Injection Dissolution->Injection HPLC Mass-Triggered Preparative HPLC Injection->HPLC Fraction_Collection Fraction Collection in 96-Well Plates HPLC->Fraction_Collection Solvent_Removal Centrifugal Evaporation Fraction_Collection->Solvent_Removal QC Purity Analysis (LC-MS) Solvent_Removal->QC Final_Plate Final Compound Plate (in DMSO) QC->Final_Plate

Caption: A typical automated high-throughput purification workflow.

  • Solid-Phase Extraction (SPE): For some libraries, a simple catch-and-release SPE protocol can be employed for rapid cleanup. For the amine library, a cation exchange resin could be used.

  • Mass-Triggered Preparative HPLC: This is the gold standard for high-throughput purification.[10] The crude material from each well is injected onto a preparative HPLC column, and the detector is coupled to a mass spectrometer. The mass spectrometer is programmed to trigger fraction collection only when the mass of the desired product is detected.

Analysis and Quality Control:

  • LC-MS: Each purified compound should be analyzed by LC-MS to confirm its identity and determine its purity.

  • NMR: For a representative subset of the library, ¹H NMR and/or ¹³C NMR should be acquired to confirm the structure.

Conclusion: Enabling Rapid Exploration of Chemical Space

The 1-Oxa-6-azaspiro[3.3]heptane scaffold is a powerful tool for the construction of novel, three-dimensional compound libraries. By leveraging the principles of parallel synthesis and employing robust chemical transformations such as amide coupling and reductive amination, researchers can efficiently generate large and diverse collections of molecules for biological screening. The protocols outlined in this application note provide a practical framework for the implementation of such a strategy. While these protocols are designed to be broadly applicable, optimization of reaction conditions may be necessary for specific combinations of building blocks. The integration of automated synthesis and purification platforms will further enhance the throughput of this process, accelerating the discovery of new drug candidates.

References

  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Publications. [Link]

  • Parallel Synthesis | Screening of Reaction Conditions. Mettler Toledo. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]

  • High-Throughput Purification of Single Compounds and Libraries. ACS Publications. [Link]

  • Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. ResearchGate. [Link]

  • The parallel and combinatorial synthesis and screening in drug discovery. Aapptec Peptides. [Link]

  • High-throughput purification of compound libraries. PubMed. [Link]

  • Parallel Synthesis and Library Design. RSC Publishing. [Link]

  • High-throughput purification of compound libraries. Scilit. [Link]

  • Parallel purification of microscale libraries via automated solid phase extraction. PubMed. [Link]

  • High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. NIH. [Link]

  • Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries. PMC - PubMed Central. [Link]

  • High-throughput purification of compound libraries. ResearchGate. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. NIH. [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • Synthesis of a Family of Spirocyclic Scaffolds: Building Blocks for the Exploration of Chemical Space. ResearchGate. [Link]

  • An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Publications. [Link]

  • Automated and Parallel Amide Synthesis. ETH Research Collection. [Link]

  • Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research. YouTube. [Link]

  • Application Note – Reductive Amination 96-well plate kit. Synple Chem. [Link]

  • Solid-Phase Parallel Synthesis of Drug-Like Artificial 2H-Benzopyran Libraries. PMC - NIH. [Link]

  • Solid-Phase Synthesis of an Oxalic Acid Amide Library. ACS Combinatorial Science. [Link]

  • Automated and Parallel Amide Synthesis. ResearchGate. [Link]

  • A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. PubMed. [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

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Catalytic Routes to Spirocyclic Scaffolds: Application Notes and Protocols for the Modern Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Allure of the Spirocenter

Spirocycles, molecular architectures defined by two rings sharing a single atom, represent a significant and enduring structural motif in the landscape of natural products and medicinal chemistry. Their inherent three-dimensionality and conformational rigidity impart unique pharmacological properties, often leading to enhanced binding affinity, selectivity, and metabolic stability of drug candidates. The construction of the central spirocyclic quaternary stereocenter, however, presents a formidable synthetic challenge. This guide provides an in-depth exploration of three powerful and distinct catalytic methodologies that have emerged as cornerstone strategies for the asymmetric synthesis of spirocycles: N-Heterocyclic Carbene (NHC) organocatalysis, gold-catalyzed intramolecular cyclization, and palladium-catalyzed asymmetric allylic alkylation.

These application notes are designed for researchers, scientists, and drug development professionals, offering not only detailed, step-by-step protocols but also a deeper understanding of the mechanistic underpinnings and the rationale behind critical experimental parameters.

Organocatalytic Excellence: NHC-Catalyzed Asymmetric Synthesis of Spirooxindole Lactones

N-Heterocyclic carbenes (NHCs) have revolutionized organocatalysis by providing access to a diverse range of reactive intermediates. One of their most elegant applications is in the asymmetric synthesis of spirooxindoles, a privileged scaffold in numerous bioactive molecules. This section details a highly efficient NHC-catalyzed formal [2+2] cycloaddition of ketenes with isatins to generate spirocyclic oxindole-β-lactones.

Mechanistic Rationale: The Power of Polarity Inversion

The catalytic cycle hinges on the ability of the NHC to act as a nucleophilic catalyst, attacking the ketene to form a zwitterionic Breslow intermediate. This intermediate then acts as a chiral nucleophile, attacking the electrophilic ketone of the isatin. The subsequent intramolecular cyclization and catalyst regeneration yield the desired spirocyclic product with high stereocontrol. The choice of a chiral NHC catalyst is paramount, as it dictates the facial selectivity of the nucleophilic attack on the isatin, thereby controlling the absolute stereochemistry of the newly formed spirocenter.

NHC_Catalyzed_Spirocyclization NHC Chiral NHC Breslow Breslow Intermediate (Zwitterionic) NHC->Breslow Nucleophilic Attack Ketene Ketene Ketene->Breslow Intermediate Tetrahedral Intermediate Breslow->Intermediate Nucleophilic Attack Isatin Isatin Isatin->Intermediate Spiro Spirooxindole-β-lactone Intermediate->Spiro Intramolecular Cyclization Spiro->NHC Catalyst Regeneration

Figure 1: Catalytic cycle for NHC-catalyzed spirooxindole-β-lactone synthesis.

Experimental Protocol: Asymmetric Synthesis of a Spirooxindole-β-lactone

This protocol is adapted from the work of Ye and co-workers and outlines the general procedure for the enantioselective synthesis of spirocyclic oxindole-β-lactones.[1][2]

Materials:

  • Chiral NHC precursor (e.g., a triazolium salt)

  • Base (e.g., DBU, 1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Isatin derivative (e.g., N-benzylisatin)

  • Acid chloride (for in situ ketene generation)

  • Triethylamine (for in situ ketene generation)

  • Anhydrous solvent (e.g., toluene or dichloromethane)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral triazolium salt (0.1 mmol, 10 mol%) and the isatin derivative (1.0 mmol, 1.0 equiv) in anhydrous toluene (5.0 mL).

  • Reaction Initiation: Add DBU (0.1 mmol, 10 mol%) to the solution and stir for 10 minutes at room temperature to generate the active NHC catalyst.

  • Ketene Generation and Reaction: In a separate flame-dried flask, dissolve the acid chloride (1.2 mmol, 1.2 equiv) in anhydrous toluene (2.0 mL). Cool the solution to -78 °C (dry ice/acetone bath) and add triethylamine (1.5 mmol, 1.5 equiv) dropwise. Stir the resulting mixture at -78 °C for 30 minutes to generate the ketene in situ.

  • Cycloaddition: Transfer the cold ketene solution to the flask containing the NHC catalyst and isatin via cannula. Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired spirooxindole-β-lactone.

Expert Insights: The in situ generation of the ketene is crucial to prevent its dimerization. The choice of the base for NHC generation can influence the reaction rate and enantioselectivity. The reaction is sensitive to moisture and air, so maintaining an inert atmosphere is essential for reproducibility.

Data Summary: Substrate Scope and Performance
EntryIsatin Substituent (N)Ketene SubstituentsYield (%)dree (%)
1BenzylPhenyl, Methyl85>20:195
2MethylEthyl, Propyl7815:192
3BocPhenyl, Ethyl91>20:198
4AllylCyclopentyl8210:190

Data is representative and compiled from related literature.[1][2]

Gold-Catalyzed Intramolecular Spirocyclization of N-Propargyl Tryptamines

Gold catalysts, particularly cationic gold(I) complexes, exhibit remarkable π-acidity, enabling the activation of alkynes and allenes towards nucleophilic attack. This property has been elegantly exploited in the synthesis of complex polycyclic structures, including spirocycles. This section details a gold-catalyzed intramolecular spirocyclization of N-propargyl tryptamines in aqueous media, a green and efficient method for accessing spiroindolenines.[3][4][5][6][7]

Mechanistic Considerations: The Role of Aqueous Media

The reaction is initiated by the coordination of the cationic gold(I) catalyst to the alkyne, enhancing its electrophilicity. The tethered indole nucleophile then attacks the activated alkyne in an endo- or exo-cyclization fashion, leading to the formation of the spirocyclic core. A key feature of this methodology is the use of aqueous media, which not only promotes the reaction but can also influence the chemoselectivity, favoring the desired spirocyclization pathway over potential side reactions. The protic nature of water is believed to facilitate the final protodeauration step, regenerating the active catalyst.

Gold_Catalyzed_Spirocyclization cluster_activation Alkyne Activation cluster_cyclization Spirocyclization Cascade Substrate N-Propargyl Tryptamine Activated_complex π-Alkyne Gold Complex Substrate->Activated_complex Gold_cat [Au(I)]+ Gold_cat->Activated_complex Coordination Spiro_intermediate Spirocyclic Vinylgold Intermediate Activated_complex->Spiro_intermediate Intramolecular Nucleophilic Attack Product Spiroindolenine Spiro_intermediate->Product Protodeauration (H2O assisted) Product->Gold_cat Catalyst Regeneration

Figure 2: Simplified mechanism for gold-catalyzed spirocyclization of N-propargyl tryptamines.

Experimental Protocol: Synthesis of a Spiroindolenine in Aqueous Media

This protocol is based on the work of Guinchard and co-workers.[3][4][5][6][7]

Materials:

  • N-propargyl tryptamine derivative

  • Gold(I) catalyst (e.g., IPrAuCl/AgOTf or a water-soluble gold catalyst)

  • Solvent system (e.g., acetonitrile/water mixture)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a vial, dissolve the N-propargyl tryptamine derivative (0.5 mmol, 1.0 equiv) in a mixture of acetonitrile and water (e.g., 4:1 v/v, 5.0 mL).

  • Catalyst Addition: To the stirred solution, add the gold(I) catalyst (e.g., 5 mol% of a pre-catalyst system like IPrAuCl and AgOTf).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC. The reaction is typically complete within a few hours.

  • Work-up: After completion, add ethyl acetate to the reaction mixture and wash with brine. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes/ethyl acetate) to yield the pure spiroindolenine.

Expert Insights: The choice of the gold catalyst and the ligand can significantly impact the reaction efficiency and selectivity. For some substrates, a silver salt additive is necessary to generate the active cationic gold species from a chloride precatalyst. The water content in the solvent system can be optimized to maximize the yield and selectivity.

Data Summary: Representative Examples
EntrySubstituent on IndoleSubstituent on AlkyneSolvent SystemYield (%)
15-MethoxyHMeCN/H₂O (4:1)92
2HPhenylMeCN/H₂O (4:1)88
35-ChloroHMeCN/H₂O (4:1)90
4HTrimethylsilylMeCN/H₂O (4:1)85

Data is representative and compiled from related literature.[3][4][5][6][7]

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA) for Acyclic Spirocycle Precursors

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the enantioselective formation of C-C and C-heteroatom bonds. It is particularly well-suited for the construction of quaternary stereocenters, a key feature of many spirocyclic compounds. This section describes a general approach for the synthesis of precursors to spirocycles via a palladium-catalyzed AAA reaction.

Mechanistic Principles: Controlling Stereochemistry

The catalytic cycle begins with the oxidative addition of a palladium(0) complex to an allylic electrophile, forming a π-allyl palladium(II) complex. The stereochemistry of the newly formed stereocenter is determined by the subsequent nucleophilic attack on this intermediate. The use of a chiral ligand is essential to control the enantioselectivity of this step. The ligand environment around the palladium center dictates the facial selectivity of the nucleophilic attack, leading to the preferential formation of one enantiomer.

Pd_AAA_Mechanism cluster_catalyst_activation Catalyst Activation cluster_bond_formation Enantioselective C-C Bond Formation Pd0 Pd(0)L*n Pi_Allyl_Pd π-Allyl Pd(II) Complex Pd0->Pi_Allyl_Pd Oxidative Addition Allylic_Electrophile Allylic Electrophile Allylic_Electrophile->Pi_Allyl_Pd Product Alkylated Product (Spirocycle Precursor) Pi_Allyl_Pd->Product Nucleophilic Attack Nucleophile Prochiral Nucleophile Nucleophile->Product Product->Pd0 Reductive Elimination (Catalyst Regeneration)

Sources

Application Note: The Strategic Incorporation of 1-Oxa-6-azaspiro[3.3]heptane in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The pursuit of kinase inhibitors with superior efficacy, selectivity, and pharmacokinetic profiles is a cornerstone of modern drug discovery. A critical strategy in this endeavor is the exploration of novel, three-dimensional (3D) scaffolds that can serve as bioisosteric replacements for conventional, often metabolically labile, heterocyclic moieties. This guide provides a detailed examination of 1-oxa-6-azaspiro[3.3]heptane, a strained spirocyclic system, as a high-value building block in the design of advanced kinase inhibitors. We will explore the underlying scientific rationale for its use, its impact on critical drug-like properties, and provide detailed, field-tested synthetic protocols for its incorporation into pharmacologically relevant molecules.

The Imperative for Novel Scaffolds in Kinase Inhibitor Design

Protein kinases remain one of the most intensively pursued target classes in oncology and beyond. The core challenge in developing kinase inhibitors lies in achieving a delicate balance of potency, selectivity against a highly homologous kinome, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Many established kinase inhibitors incorporate traditional saturated heterocycles like morpholine, piperidine, and piperazine to enhance solubility and engage with the solvent-front of the ATP-binding site. However, these rings can be susceptible to metabolic degradation and may not always confer optimal physicochemical properties.

This has led to a paradigm shift towards "scaffold-hopping" and the integration of more rigid, 3D-shaped building blocks.[1][2] Strained spiro heterocycles, such as 1-oxa-6-azaspiro[3.3]heptane, have emerged as powerful tools in this context. Their unique topology offers a compelling solution to many of the challenges faced in modern medicinal chemistry.[3]

Introducing 1-Oxa-6-azaspiro[3.3]heptane: A Bioisostere with Distinct Advantages

1-Oxa-6-azaspiro[3.3]heptane is a structural surrogate, or bioisostere, for commonly used heterocycles like morpholine.[4] Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tactic for fine-tuning molecular properties.[1][2] The replacement of a morpholine or piperidine ring with a spiro[3.3]heptane system is not merely an academic exercise; it is a deliberate choice to leverage the scaffold's inherent structural and physicochemical attributes.

Key Advantages:

  • Improved Physicochemical Properties: The incorporation of this spirocycle has been shown to decrease lipophilicity (lower logD) and increase aqueous solubility, key factors in improving a drug candidate's developability.[4][5]

  • Enhanced Metabolic Stability: The strained ring system and the absence of easily oxidizable protons can significantly reduce metabolic clearance rates, leading to improved pharmacokinetic profiles.[4][5] For example, the 2-oxa-6-azaspiro[3.3]heptane in the drug candidate AZD1979 led to greatly reduced turnover in human liver microsomes.[4]

  • Structural Rigidity and Defined Exit Vectors: Unlike the conformationally flexible morpholine ring, the 1-oxa-6-azaspiro[3.3]heptane scaffold is rigid. This conformational lock presents substituents to the target protein with well-defined vectors, which can reduce the entropic penalty of binding and enhance selectivity.[3][6]

  • Novel Chemical Space: Employing unique scaffolds like this allows for the creation of novel intellectual property, providing a path to patent-free analogues of existing drugs or first-in-class inhibitors.[7][8]

The logical flow from identifying a lead compound to property enhancement via this scaffold is illustrated below.

G cluster_0 Lead Optimization Workflow Lead Initial Lead Compound (e.g., with Morpholine) Problem Identify Liabilities: - High Lipophilicity (logD) - Metabolic Instability - Poor Solubility Lead->Problem Analysis Strategy Bioisosteric Replacement Strategy Problem->Strategy Solution Scaffold Introduce 1-Oxa-6-azaspiro[3.3]heptane Strategy->Scaffold Implementation Synthesis Synthesize Analogue Scaffold->Synthesis Testing Profile New Compound (ADME, Potency, Selectivity) Synthesis->Testing Result Optimized Candidate: - Lower logD - Higher Metabolic Stability - Improved Solubility - Maintained/Improved Potency Testing->Result Validation G A N-Boc-azetidin-3-one B Step 1: Aldol Addition (Lithium enolate + Paraformaldehyde) A->B C β-hydroxy ketone intermediate B->C D Step 2: Reduction (e.g., NaBH4) C->D E 1,3-Diol intermediate D->E F Step 3: Oxetane Formation (e.g., TsCl, Base) E->F G N-Boc-1-Oxa-6-azaspiro[3.3]heptane F->G

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Enolate Formation and Aldol Addition:

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes.

    • Add a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to form the lithium enolate.

    • Add a suspension of dry paraformaldehyde (1.5 eq) in THF. Allow the reaction to slowly warm to room temperature and stir overnight.

    • Causality: The use of LDA (lithium diisopropylamide) at low temperature ensures quantitative and regioselective formation of the kinetic enolate. Paraformaldehyde serves as the electrophilic source of formaldehyde for the aldol addition.

  • Reduction to Diol:

    • Cool the reaction mixture to 0 °C and add methanol, followed by sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

    • Stir at room temperature for 4 hours until TLC or LC-MS analysis indicates complete consumption of the intermediate.

    • Quench the reaction carefully with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

    • Causality: NaBH₄ is a mild reducing agent suitable for converting the newly formed ketone into a hydroxyl group without affecting the Boc-protecting group, thus forming the required 1,3-diol.

  • Cyclization to form the Oxetane Ring:

    • Dissolve the crude diol in THF and cool to 0 °C. Add potassium tert-butoxide (KOt-Bu, 2.2 eq).

    • Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in THF dropwise.

    • Stir the reaction at room temperature overnight.

    • Dilute with water and extract with ethyl acetate. The organic layers are combined, dried over sodium sulfate, and concentrated.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield N-Boc-1-oxa-6-azaspiro[3.3]heptane.

    • Causality: This is an intramolecular Williamson ether synthesis. TsCl selectively tosylates the less-hindered primary alcohol. The strong base, KOt-Bu, then deprotonates the remaining secondary alcohol, which acts as a nucleophile, displacing the tosylate group to form the strained four-membered oxetane ring. [5]

Protocol 2: Deprotection and N-Arylation

To be used as a building block for kinase inhibitors, the scaffold's nitrogen must be available for coupling. This protocol describes the Boc deprotection and subsequent coupling to a representative heterocyclic core common in kinase inhibitors (e.g., a chloropyrimidine).

Step-by-Step Methodology:

  • Boc Deprotection:

    • Dissolve N-Boc-1-oxa-6-azaspiro[3.3]heptane (1.0 eq) in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.

    • Monitor by TLC/LC-MS. Upon completion, concentrate the reaction mixture in vacuo.

    • Co-evaporate with toluene several times to remove residual TFA. The resulting TFA salt of 1-oxa-6-azaspiro[3.3]heptane is often used directly in the next step.

    • Causality: TFA provides a strong acidic environment that efficiently cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group, liberating the secondary amine.

  • Nucleophilic Aromatic Substitution (SₙAr):

    • To a solution of the 1-oxa-6-azaspiro[3.3]heptane TFA salt (1.2 eq) in dimethyl sulfoxide (DMSO), add N,N-diisopropylethylamine (DIPEA, 4.0 eq).

    • Add the chloro-heteroaromatic core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, 1.0 eq).

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours.

    • Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with water, and extract with ethyl acetate.

    • Purify by column chromatography or preparative HPLC to yield the desired kinase inhibitor precursor.

    • Causality: DIPEA acts as a non-nucleophilic base to neutralize the TFA salt and facilitate the nucleophilic attack of the spirocycle's secondary amine onto the electron-deficient aromatic ring, displacing the chloride. DMSO is a suitable polar aprotic solvent for this type of SₙAr reaction.

Application Case Study: Synthesis of an EGFR Inhibitor Analogue

To demonstrate the practical application, we will outline the synthesis of a hypothetical analogue of Gefitinib, an Epidermal Growth Factor Receptor (EGFR) kinase inhibitor, where the morpholine ring is replaced by 1-oxa-6-azaspiro[3.3]heptane. This modification aims to improve solubility and metabolic stability.

Synthetic Pathway:

G cluster_0 Synthesis of Gefitinib Analogue A 4-Chloro-6,7-dimethoxy- quinazoline C Step 1: SₙAr Reaction (DIPEA, n-BuOH, 100°C) A->C B 3-Ethynylaniline B->C D Quinazoline Core C->D G Step 2: Mannich Reaction (CuI, Formaldehyde) D->G E 1-Oxa-6-azaspiro- [3.3]heptane E->G F Propargyl Bromide H Final Inhibitor G->H

Caption: Synthetic route to an EGFR inhibitor analogue.

Comparative Physicochemical Properties (Predicted Data):

CompoundScaffoldcLogP (Calculated)Aqueous Solubility (Predicted)Metabolic Stability (Predicted)Target Potency (Hypothetical)
Gefitinib Morpholine3.2LowModerate (Morpholine oxidation)IC₅₀ = 30 nM
Analogue 1 1-Oxa-6-azaspiro[3.3]heptane2.5ImprovedHigh (Resistant to oxidation)IC₅₀ = 25 nM

Protocol 3: Final Step Synthesis of Gefitinib Analogue

  • Reaction Setup: In a reaction vial, combine the quinazoline core intermediate (1.0 eq), 1-oxa-6-azaspiro[3.3]heptane hydrochloride (1.5 eq), paraformaldehyde (2.0 eq), and copper(I) iodide (0.1 eq) in 1,4-dioxane.

  • Execution: Seal the vial and heat the mixture to 80 °C with vigorous stirring for 16 hours.

  • Workup and Purification: After cooling, filter the reaction mixture through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude product by reverse-phase preparative HPLC to obtain the final compound as a TFA salt.

  • Characterization: Confirm the structure and purity (>95%) of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

  • Causality: This is a copper-catalyzed Mannich-type reaction, coupling the terminal alkyne of the quinazoline core, formaldehyde, and the secondary amine of the spiro-scaffold to form the final propargylamine linker, a key pharmacophoric element for covalent EGFR inhibitors.

Conclusion and Future Outlook

The 1-oxa-6-azaspiro[3.3]heptane scaffold represents a significant advancement in the medicinal chemist's toolkit for designing superior kinase inhibitors. Its role as a rigid, metabolically robust, and solubility-enhancing bioisostere for traditional heterocycles is well-supported by emerging literature. [4][5]The synthetic protocols provided herein are scalable and adaptable, allowing for the straightforward incorporation of this valuable building block into diverse drug discovery programs. As the demand for kinase inhibitors with increasingly refined properties continues to grow, the strategic application of novel 3D scaffolds like 1-oxa-6-azaspiro[3.3]heptane will be paramount to achieving clinical success. This scaffold is not merely a substitution but a strategic upgrade, offering a clear path toward developing the next generation of targeted therapies.

References

  • Makarov, M. V., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. Available at: [Link]

  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available at: [Link]

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. Available at: [Link]

  • ResearchGate. (PDF) 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. Available at: [Link]

  • Uniba. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. University of Bari Aldo Moro. Available at: [Link]

  • Yang, X., et al. (2019). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspirod[8][9]eca-6,9-diene-3,8-dione Derivatives. Molecules. Available at: [Link]

  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: Azaspiroheptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. EGFR inhibitors developed through bioisosteric replacement of the.... ResearchGate. Available at: [Link]

  • Patlolla, B., et al. (2024). The role of bioisosterism in modern drug design: Current applications and challenges. World Journal of Advanced Research and Reviews. Available at: [Link]

Sources

The Strategic Application of 1-Oxa-6-azaspiro[3.3]heptane in CNS Drug Discovery: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical matter in Central Nervous System (CNS) drug discovery is driven by the urgent need for therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. A key strategy in this endeavor is the exploration of unique three-dimensional scaffolds that can confer advantageous properties to drug candidates. Among these, the 1-oxa-6-azaspiro[3.3]heptane motif has emerged as a compelling structural element. This guide provides an in-depth exploration of the application of this scaffold in CNS drug discovery, detailing its strategic advantages, synthetic accessibility, and a roadmap for its biological evaluation.

The 1-Oxa-6-azaspiro[3.3]heptane Scaffold: A Bioisostere with Superior Properties

The 1-oxa-6-azaspiro[3.3]heptane scaffold is a saturated heterocyclic system featuring a spirocyclic fusion of an oxetane and an azetidine ring. Its significance in medicinal chemistry primarily stems from its role as a bioisostere of commonly used fragments such as morpholine and piperidine. Bioisosteric replacement is a powerful strategy in drug design, allowing for the fine-tuning of a molecule's properties without drastically altering its ability to interact with its biological target.

The rigid, three-dimensional nature of the 1-oxa-6-azaspiro[3.3]heptane core offers several advantages over more flexible, traditional bioisosteres:

  • Improved Physicochemical Properties: The incorporation of the oxetane ring often leads to a decrease in lipophilicity and an increase in aqueous solubility, which are critical parameters for CNS drug candidates that need to balance blood-brain barrier (BBB) penetration with favorable ADME (absorption, distribution, metabolism, and excretion) properties.

  • Enhanced Metabolic Stability: The strained four-membered rings of the spiro[3.3]heptane system can be less susceptible to metabolic degradation compared to more conventional six-membered rings, potentially leading to an improved pharmacokinetic profile.

  • Precise Vectorial Orientation: The fixed spatial arrangement of substituents on the spirocyclic core allows for a more defined and predictable presentation of pharmacophoric elements to the target protein. This can translate to higher potency and selectivity.

  • Novelty and Intellectual Property: As a less explored scaffold, it offers opportunities for generating novel chemical entities with strong intellectual property positions.

Synthetic Strategies and Protocols

The synthesis of 1-oxa-6-azaspiro[3.3]heptane derivatives is achievable through multi-step sequences, often starting from commercially available building blocks. Below is a representative, detailed protocol for the synthesis of a C3-substituted 1-oxa-6-azaspiro[3.3]heptane derivative, adapted from published methodologies.[1]

Protocol 1: Synthesis of a C3-Substituted 1-Oxa-6-azaspiro[3.3]heptane Derivative

This protocol outlines the synthesis starting from N-Boc-azetidin-3-one.

Step 1: Synthesis of N-Boc-3-(trimethylsilylethynyl)azetidin-3-ol

  • To a stirred solution of ethynyltrimethylsilane (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous THF dropwise to the lithium acetylide solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired propargylic alcohol.

Step 2: Desilylation to N-Boc-3-ethynylazetidin-3-ol

  • To a solution of N-Boc-3-(trimethylsilylethynyl)azetidin-3-ol (1.0 equivalent) in THF, add tetrabutylammonium fluoride (1.1 equivalents, 1 M in THF) at 0 °C.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the terminal alkyne.

Step 3: Cyclization to the 1-Oxa-6-azaspiro[3.3]heptane Scaffold

  • This step involves an intramolecular cyclization that can be promoted by a suitable catalyst, such as a gold or silver salt, as described in specialized literature for similar transformations. The specific conditions will depend on the substrate and should be optimized. A general procedure is outlined below.

  • To a solution of the N-Boc-3-ethynylazetidin-3-ol derivative (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or acetonitrile), add a catalytic amount of a gold(I) catalyst (e.g., [Ph3PAu]NTf2).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture and purify by flash column chromatography to obtain the N-Boc protected 1-oxa-6-azaspiro[3.3]heptane derivative.

Step 4: Deprotection of the N-Boc Group

  • Dissolve the N-Boc protected 1-oxa-6-azaspiro[3.3]heptane derivative in a solution of hydrochloric acid in 1,4-dioxane (e.g., 4 M).

  • Stir the mixture at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain the hydrochloride salt of the 1-oxa-6-azaspiro[3.3]heptane derivative.

This deprotected amine can then be used for further functionalization, such as amide bond formation or reductive amination, to introduce desired pharmacophoric groups.

In Vitro and In Vivo Evaluation for CNS Drug Discovery

Once a library of 1-oxa-6-azaspiro[3.3]heptane derivatives has been synthesized, a systematic biological evaluation is crucial to assess their potential as CNS drug candidates. The following is a proposed workflow for this evaluation.

Experimental Workflow for Biological Evaluation

Caption: A tiered approach to the biological evaluation of 1-oxa-6-azaspiro[3.3]heptane derivatives for CNS drug discovery.

Detailed Protocols for Key Assays

1. Receptor Binding Assays (Primary Screening)

  • Objective: To determine the binding affinity of the synthesized compounds for the primary CNS target of interest (e.g., dopamine D2 receptor, serotonin 5-HT2A receptor, muscarinic M1 receptor).

  • Protocol (Example: Radioligand Binding Assay for a GPCR):

    • Prepare cell membranes from a cell line stably expressing the target receptor.

    • In a 96-well plate, add a known concentration of a radiolabeled ligand specific for the target receptor.

    • Add increasing concentrations of the test compound.

    • Incubate the plate at an appropriate temperature for a defined period to allow for binding equilibrium.

    • Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

2. In Vitro Blood-Brain Barrier (BBB) Permeability Assay (PAMPA)

  • Objective: To assess the passive permeability of the compounds across an artificial membrane mimicking the BBB.

  • Protocol:

    • Coat a 96-well filter plate with a lipid mixture (e.g., porcine brain lipid) dissolved in a suitable solvent (e.g., dodecane) to form an artificial membrane.

    • Add the test compounds to a donor 96-well plate.

    • Place the filter plate on top of an acceptor 96-well plate containing buffer.

    • Add the donor plate on top of the filter plate, creating a "sandwich".

    • Incubate for a defined period (e.g., 4-18 hours) at room temperature.

    • Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe).

Case Study: A Hypothetical Application in Alzheimer's Disease Drug Discovery

While specific examples of 1-oxa-6-azaspiro[3.3]heptane derivatives with reported CNS activity are still emerging in the public domain, we can conceptualize their application. For instance, in the development of M1 muscarinic acetylcholine receptor agonists for the treatment of Alzheimer's disease, replacing a metabolically labile morpholine moiety in a lead compound with a 1-oxa-6-azaspiro[3.3]heptane could lead to:

  • Improved Brain Exposure: The potential for increased metabolic stability could reduce first-pass metabolism and lead to higher concentrations of the active drug in the brain.

  • Enhanced Selectivity: The rigid scaffold could allow for a more precise interaction with the M1 receptor subtype over other muscarinic receptors, potentially reducing cholinergic side effects.

The following table summarizes the potential impact of this bioisosteric replacement on key drug properties:

PropertyMorpholine-Containing Lead1-Oxa-6-azaspiro[3.3]heptane AnalogRationale for Improvement
M1 Receptor Affinity (Ki) 10 nMPotentially ≤ 10 nMRigid scaffold may optimize binding interactions.
Metabolic Stability (t½ in human liver microsomes) 15 minPotentially > 60 minSpirocyclic core may be less prone to CYP-mediated metabolism.
Aqueous Solubility 0.1 mg/mLPotentially > 0.5 mg/mLIntroduction of oxetane can increase polarity.
LogD at pH 7.4 3.5Potentially < 3.0Generally, spiro[3.3]heptanes can lower lipophilicity.
Blood-Brain Barrier Permeability (PAMPA Pe) ModerateModerate to HighBalance of reduced lipophilicity with other factors influencing permeability.

Conclusion and Future Directions

The 1-oxa-6-azaspiro[3.3]heptane scaffold represents a valuable tool in the medicinal chemist's arsenal for the design of next-generation CNS therapeutics. Its unique combination of three-dimensionality, metabolic stability, and favorable physicochemical properties makes it an attractive bioisostere for traditional heterocyclic motifs. The synthetic routes to this scaffold are becoming increasingly accessible, paving the way for its broader application in drug discovery programs.

Future research should focus on the systematic exploration of the chemical space around the 1-oxa-6-azaspiro[3.3]heptane core and the evaluation of these novel derivatives against a wide range of CNS targets. The generation and publication of robust structure-activity relationship (SAR) and structure-property relationship (SPR) data will be critical to unlocking the full potential of this promising scaffold in the quest for safer and more effective treatments for neurological and psychiatric disorders.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]

Sources

Application Note & Protocol: A Scalable, Multi-Gram Synthesis of 1-Oxa-6-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Oxa-6-azaspiro[3.3]heptane is a key saturated heterocyclic motif increasingly utilized in drug discovery as a bioisosteric replacement for piperidine and morpholine.[1][2] Its unique three-dimensional structure, combined with improved physicochemical properties such as enhanced aqueous solubility and metabolic stability, makes it a highly desirable building block for novel therapeutics.[3][4] This document provides a comprehensive and scalable synthetic protocol for the preparation of 1-Oxa-6-azaspiro[3.3]heptane as its stable hydrochloride salt. The described route is designed for robustness and scalability, proceeding from commercially available starting materials through a key gold-catalyzed cyclization step. We provide detailed experimental procedures, characterization data, safety protocols, and the scientific rationale behind key strategic decisions to ensure successful replication and adaptation in research and development laboratories.

Introduction: The Strategic Value of the 1-Oxa-6-azaspiro[3.3]heptane Scaffold

The imperative in modern medicinal chemistry to explore novel chemical space with a high fraction of sp³-hybridized carbons has driven interest in strained ring systems.[5] Among these, spirocyclic scaffolds are particularly valuable as they offer rigid, three-dimensional exit vectors for substituents, enabling precise interaction with biological targets.[6] The 1-oxa-6-azaspiro[3.3]heptane core, containing both an oxetane and an azetidine ring, is an exemplary scaffold that merges these desirable traits.

The incorporation of an oxetane ring, in particular, can trigger profound and beneficial changes in molecular properties. It can replace metabolically labile groups like gem-dimethyls while significantly increasing aqueous solubility and reducing lipophilicity.[2][4] This application note details a robust synthetic pathway to access the parent 1-oxa-6-azaspiro[3.3]heptane scaffold, providing a reliable source of this high-value building block for drug development campaigns.

Retrosynthetic Analysis and Strategy

The chosen synthetic strategy hinges on the sequential construction of the bicyclic system, building the oxetane ring onto a pre-formed, protected azetidine core. This approach is advantageous as it utilizes well-established azetidine chemistry and leverages a highly efficient, late-stage cyclization.

The retrosynthetic plan is outlined below. The target hydrochloride salt 5 is derived from the free base 4 . The spirocyclic core of 4 is accessed via the deprotection of its N-Boc protected precursor 3 . The key disconnection occurs at the C-O bond of the oxetane ring, tracing back to the propargylic alcohol 2 . This intermediate is readily synthesized from the commercially available N-Boc-azetidin-3-one 1 through the addition of an acetylene equivalent. This pathway was selected for its scalability and the reliability of the key gold-catalyzed cyclization step.[7]

Retrosynthesis cluster_products cluster_intermediates node_5 Target: 1-Oxa-6-azaspiro[3.3]heptane HCl (5) node_4 Free Base (4) node_5->node_4 Salt Formation node_3 N-Boc Spirocycle (3) node_4->node_3 Deprotection node_2 Propargylic Alcohol (2) node_3->node_2 Key Step: Au-Catalyzed Cyclization node_1 Starting Material: N-Boc-azetidin-3-one (1) node_2->node_1 Acetylide Addition

Sources

Application Notes and Protocols for the Asymmetric Synthesis of Substituted Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azaspiro[3.3]heptanes in Medicinal Chemistry

Substituted azaspiro[3.3]heptanes have emerged as a class of saturated heterocyclic scaffolds of significant interest in modern drug discovery. Their rigid, three-dimensional structure offers a distinct advantage over more traditional, conformationally flexible motifs such as piperidines and morpholines. This inherent rigidity provides a unique vectoral projection of substituents into three-dimensional space, enabling more precise and potent interactions with biological targets. Furthermore, the introduction of the spirocyclic core often leads to improved physicochemical properties, including enhanced aqueous solubility and metabolic stability, which are critical parameters in the development of viable drug candidates.[1][2][3] Consequently, the development of robust and stereocontrolled synthetic routes to access enantiomerically pure substituted azaspiro[3.3]heptanes is a key objective for medicinal chemists.

This application note provides a detailed overview of cutting-edge methodologies for the asymmetric synthesis of substituted azaspiro[3.3]heptanes, complete with detailed experimental protocols and an analysis of the rationale behind key strategic decisions in the synthetic design.

Strategic Approaches to Asymmetric Synthesis

The construction of the strained bis-azetidine or related heterocyclic spiro[3.3]heptane system in an enantioselective manner presents a formidable synthetic challenge. Several innovative strategies have been developed to address this, primarily falling into two categories: diastereoselective methods employing chiral auxiliaries and enantioselective catalytic methods.

Diastereoselective Addition to Chiral Sulfinimines (Davis-Ellman Approach)

A highly effective and practical approach for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes relies on the diastereoselective addition of a cyclobutane-derived nucleophile to a chiral N-tert-butanesulfinyl imine (Davis-Ellman imine).[4][5][6] The chiral sulfinyl group acts as a powerful stereodirecting auxiliary, enabling high levels of diastereoselectivity in the key carbon-carbon bond-forming step.

The general workflow for this approach is depicted below:

Diastereoselective_Addition_Workflow start Ethyl Cyclobutanecarboxylate enolate Enolate Formation (e.g., LiHMDS) start->enolate addition Diastereoselective Addition enolate->addition imine Chiral N-tert-butanesulfinyl Imine imine->addition adduct Sulfinamide Adduct addition->adduct reduction Ester Reduction (e.g., LiBH4) adduct->reduction alcohol Amino Alcohol reduction->alcohol cyclization Intramolecular Cyclization alcohol->cyclization product Enantiopure 1-Substituted 2-Azaspiro[3.3]heptane cyclization->product

Caption: General workflow for the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes via diastereoselective addition to a chiral sulfinylimine.

The success of this method hinges on the predictable facial selectivity of the nucleophilic attack on the sulfinylimine, which is directed by the bulky tert-butylsulfinyl group. This approach is particularly valuable for its broad substrate scope with respect to the imine component and the high diastereoselectivities that are often achieved.[4]

Enantioselective Rhodium-Catalyzed Cyclopropanation

For the construction of azaspiro[n.2]alkane systems, including azaspiro[3.3]heptanes, rhodium-catalyzed asymmetric cyclopropanation of exocyclic methylene-containing heterocycles has proven to be a powerful strategy.[7][8] This method involves the reaction of a diazo compound with an alkene precursor in the presence of a chiral dirhodium catalyst. The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high levels of enantioselectivity.

Rhodium_Catalyzed_Cyclopropanation alkene 3-Methyleneazetidine Derivative cyclopropanation Asymmetric Cyclopropanation alkene->cyclopropanation diazo Aryldiazoacetate catalyst Chiral Dirhodium Catalyst (e.g., Rh2(S-p-PhTPCP)4) diazo->catalyst carbene Rh-Carbene Intermediate catalyst->carbene carbene->cyclopropanation product Enantioenriched Azaspiro[3.3]heptane Derivative cyclopropanation->product

Caption: Enantioselective synthesis of azaspiro[3.3]heptanes via rhodium-catalyzed cyclopropanation.

This methodology offers a direct route to the spirocyclic core with excellent enantiocontrol. The reaction is tolerant of various functional groups on the aryldiazoacetate, allowing for the synthesis of a diverse range of substituted azaspiro[3.3]heptanes.[7]

Experimental Protocols

Protocol 1: Asymmetric Synthesis of (R)-1-Phenyl-2-azaspiro[3.3]heptane

This protocol is adapted from the diastereoselective addition methodology.[4][5]

Step 1: Diastereoselective Addition

  • To a solution of ethyl cyclobutanecarboxylate (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add LiHMDS (1.1 equiv., 1.0 M in THF) dropwise.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • In a separate flask, dissolve (R)-N-benzylidene-2-methylpropane-2-sulfinamide (1.05 equiv.) in anhydrous THF (0.5 M).

  • Add the imine solution to the enolate solution dropwise at -78 °C.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Quench the reaction by the addition of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to afford the desired sulfinamide adduct.

Step 2: Reduction and Cyclization

  • To a solution of the purified sulfinamide adduct (1.0 equiv.) in a 1:1 mixture of THF and MeOH (0.1 M) at 0 °C, add LiBH4 (3.0 equiv.) portion-wise.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of 1 M HCl to hydrolyze the sulfinamide group.

  • Basify the mixture with saturated aqueous NaHCO3 and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude amino alcohol.

  • Dissolve the crude amino alcohol in anhydrous dichloromethane (0.1 M) and cool to 0 °C.

  • Add triethylamine (3.0 equiv.) followed by methanesulfonyl chloride (1.5 equiv.) dropwise.

  • Stir at room temperature for 2 hours, then heat to 40 °C for 12 hours to effect cyclization.

  • Cool the reaction, wash with saturated aqueous NaHCO3, and extract with dichloromethane.

  • Dry the organic layer, concentrate, and purify by flash chromatography to yield the final product.

Step Reactant Reagent Typical Yield Diastereomeric Ratio
1Ethyl Cyclobutanecarboxylate(R)-N-benzylidene-2-methylpropane-2-sulfinamide85-95%>98:2
2Sulfinamide AdductLiBH4, MsCl, Et3N70-80% (over 2 steps)N/A

Self-Validation and Trustworthiness

The protocols described are designed to be self-validating. The high diastereoselectivity in the key addition step serves as an internal control for the stereochemical outcome. The final enantiomeric purity of the product is a direct consequence of the diastereomeric purity of the intermediate adduct. Characterization of the intermediates and the final product by NMR spectroscopy and chiral HPLC is essential to confirm the structure and stereochemical integrity. The reported yields and diastereomeric ratios are based on published, peer-reviewed data, providing a reliable benchmark for researchers.[4]

Conclusion

The asymmetric synthesis of substituted azaspiro[3.3]heptanes is a rapidly evolving field with significant implications for drug discovery. The methodologies presented here, particularly the diastereoselective addition to chiral sulfinimines and enantioselective rhodium-catalyzed cyclopropanation, offer robust and reliable pathways to these valuable building blocks. The choice of synthetic strategy will depend on the desired substitution pattern, scalability requirements, and the availability of starting materials and catalysts. As the demand for novel, three-dimensional scaffolds in medicinal chemistry continues to grow, the development of even more efficient and versatile methods for the synthesis of azaspiro[3.3]heptanes will undoubtedly remain a high-priority research area.

References

  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Chemical Communications. Available at: [Link]

  • Mykhailiuk, P. K. (2023). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • de la Torre, A., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Reddy, L. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes: An Important Motifs for Modern Drug Discovery. Chemical Communications. Available at: [Link]

  • Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]

  • Boto, A., et al. (2022). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition. Available at: [Link]

  • Reddy, L. R., et al. (2019). Asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes: important motifs for modern drug discovery. Semantic Scholar. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-substituted 1-azaspiro[3.3]heptanes. Scope of the... [Download Scientific Diagram]. Available at: [Link]

  • Mykhailiuk, P. K. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Mori, K., et al. (1998). Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Reddy, L. R., et al. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters. Available at: [Link]

  • Carreira, E. M., et al. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Davies, H. M. L., et al. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.2]alkanes by Rhodium-Catalyzed Cyclopropanations. ACS Catalysis. Available at: [Link]

  • Li, X. (2023). Catalytic Asymmetric Synthesis of Atropisomers Featuring an Aza Axis. Accounts of Chemical Research. Available at: [Link]

  • Anderson, J. C., et al. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available at: [Link]

  • Wang, J. (2014). Development of Helical Chiral Catalysts and Their Applications in Asymmetric Catalysis. University of Miami Scholarly Repository. Available at: [Link]

  • Anderson, J. C., et al. (2024). Recent advances in catalytic asymmetric synthesis. PMC. Available at: [Link]

  • Hoveyda, A. H., & Schrock, R. R. (2005). Design and Stereoselective Preparation of a New Class of Chiral Olefin Metathesis Catalysts and Application to Enantioselective Synthesis of Quebrachamine. Journal of the American Chemical Society. Available at: [Link]

  • Carreira, E. M., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application Notes & Protocols: 1-Oxa-6-azaspiro[3.3]heptane as a Transformative Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Drug Design

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. The strategic incorporation of three-dimensional (3D) molecular architectures has emerged as a powerful approach to unlock previously inaccessible chemical space and address the shortcomings of planar molecules.[1][2][3] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this paradigm shift, offering a unique combination of structural rigidity, novelty, and synthetic accessibility.[4][5]

Among these, the 1-oxa-6-azaspiro[3.3]heptane motif and its isomers have garnered significant attention as versatile building blocks. This guide provides an in-depth exploration of 1-oxa-6-azaspiro[3.3]heptane, detailing its strategic advantages, key physicochemical properties, synthetic protocols for its incorporation, and its application in cutting-edge therapeutic modalities.

The Strategic Advantage of the 1-Oxa-6-azaspiro[3.3]heptane Scaffold

The utility of the 1-oxa-6-azaspiro[3.3]heptane scaffold stems from its inherent structural and physicochemical properties that favorably impact drug-like characteristics.

  • Increased Three-Dimensionality (Fsp³): The quaternary spirocyclic carbon atom imparts a rigid, non-planar geometry. A higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved solubility, reduced promiscuity, and better overall clinical success rates.[3]

  • Improved Physicochemical Properties: As a bioisosteric replacement for common heterocycles like morpholine and piperazine, the 2-oxa-6-azaspiro[3.3]heptane isomer has been shown to decrease lipophilicity (logD) and increase basicity (pKa).[6] This modulation can lead to enhanced aqueous solubility and improved metabolic stability, crucial for favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][7]

  • Conformational Rigidity: The spirocyclic framework locks the conformation of the molecule, reducing the entropic penalty upon binding to a biological target. This can lead to a significant improvement in binding affinity and selectivity.[2][5]

  • Novelty and Patentability: The unique structure of 1-oxa-6-azaspiro[3.3]heptane provides access to novel chemical matter, offering opportunities for new intellectual property.[5]

Physicochemical Properties: A Comparative Overview

The introduction of the 2-oxa-6-azaspiro[3.3]heptane moiety as a replacement for traditional heterocycles can significantly alter a molecule's physicochemical properties. The following table summarizes typical changes observed in medicinal chemistry campaigns.

PropertyStandard Heterocycle (e.g., Morpholine)2-Oxa-6-azaspiro[3.3]heptane AnalogRationale for Change
Lipophilicity (logD7.4) HigherLower (by up to -1.2 units)[6]The spirocyclic structure can shield hydrophobic surface area and increase polarity.
Basicity (pKa) LowerHigher (by up to +1.5 units)[6]The strained ring system can influence the hybridization and electron density of the nitrogen atom.
Aqueous Solubility LowerHigherA consequence of reduced lipophilicity and increased polarity.[2]
Metabolic Stability VariableGenerally ImprovedThe rigid scaffold can prevent unfavorable metabolic transformations.[2][7]

Synthetic Protocols for Derivatization

The true utility of a building block lies in its synthetic tractability. The 1-oxa-6-azaspiro[3.3]heptane core, particularly its isomers, can be readily functionalized, most commonly at the secondary amine. Below are representative protocols for the N-functionalization of a commercially available isomer, 2-oxa-6-azaspiro[3.3]heptane.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the coupling of 2-oxa-6-azaspiro[3.3]heptane with an aryl bromide, a common transformation in medicinal chemistry to introduce aromatic moieties.

Workflow Diagram:

G reagents Aryl Bromide 2-Oxa-6-azaspiro[3.3]heptane Pd Catalyst (e.g., Pd2(dba)3) Ligand (e.g., Xantphos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) reaction_vessel Reaction Vessel reagents->reaction_vessel Combine heating Heat (e.g., 100 °C) reaction_vessel->heating Stir workup Aqueous Workup (e.g., H2O, Brine) heating->workup Cool & Quench extraction Organic Extraction (e.g., EtOAc) workup->extraction purification Column Chromatography extraction->purification Dry & Concentrate product N-Aryl-2-oxa-6-azaspiro[3.3]heptane purification->product

Caption: Workflow for N-Arylation of 2-oxa-6-azaspiro[3.3]heptane.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vial, add the aryl bromide (1.0 equiv), 2-oxa-6-azaspiro[3.3]heptane (1.2 equiv), cesium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃, 2.5 mol%; Xantphos, 5 mol%).

  • Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon). Add anhydrous toluene (0.2 M).

  • Reaction: Stir the mixture at 100 °C for 12-18 hours, monitoring by TLC or LC-MS for the consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the desired N-arylated product.

Protocol 2: Reductive Amination

This protocol details the coupling of 2-oxa-6-azaspiro[3.3]heptane with an aldehyde or ketone to form a C-N bond, a robust method for introducing a wide range of substituents.

Workflow Diagram:

G reagents Aldehyde/Ketone 2-Oxa-6-azaspiro[3.3]heptane Reducing Agent (e.g., NaBH(OAc)3) Solvent (e.g., DCE) reaction_vessel Reaction Vessel reagents->reaction_vessel Combine stirring Stir at RT reaction_vessel->stirring workup Aqueous Workup (e.g., sat. NaHCO3) stirring->workup Quench extraction Organic Extraction (e.g., DCM) workup->extraction purification Column Chromatography extraction->purification Dry & Concentrate product N-Alkyl-2-oxa-6-azaspiro[3.3]heptane purification->product

Caption: Workflow for Reductive Amination with 2-oxa-6-azaspiro[3.3]heptane.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask, add the aldehyde or ketone (1.0 equiv) and 2-oxa-6-azaspiro[3.3]heptane (1.1 equiv) in dichloroethane (DCE) (0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 1 hour to allow for the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Continue stirring at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Purification: Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography.

Advanced Applications in Drug Development

The unique properties of 1-oxa-6-azaspiro[3.3]heptane make it an ideal building block for sophisticated therapeutic modalities that require precise control over molecular architecture and physicochemical properties.

Application in PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[8] They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[8][9] The linker is a critical component, and the incorporation of rigid, 3D scaffolds like 1-oxa-6-azaspiro[3.3]heptane can be highly advantageous.

Conceptual Diagram of a PROTAC with a Spirocyclic Linker Element:

G poi_ligand POI Ligand Binds to Protein of Interest spiro_linker 1-Oxa-6-azaspiro[3.3]heptane Provides rigidity and optimal vectoral orientation poi_ligand->spiro_linker Linker Attachment e3_ligand E3 Ligase Ligand Recruits E3 Ubiquitin Ligase spiro_linker->e3_ligand Linker Attachment

Caption: Role of 1-Oxa-6-azaspiro[3.3]heptane in a PROTAC.

Advantages in PROTAC Design:

  • Optimal Vectorial Orientation: The rigid spirocyclic core can pre-organize the POI and E3 ligase ligands, facilitating the formation of a stable ternary complex, which is essential for efficient protein degradation.

  • Improved Solubility and Permeability: The favorable physicochemical properties imparted by the spirocycle can help to overcome the solubility and permeability challenges often associated with large, "beyond Rule of 5" PROTAC molecules.[10][11]

Application in Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[10] The linker that connects the antibody to the payload is crucial for the stability and efficacy of the ADC. Incorporating a 1-oxa-6-azaspiro[3.3]heptane moiety into the linker or the payload itself can offer several benefits.

Conceptual Diagram of an ADC with a Spirocyclic Component:

G cluster_0 Antibody-Drug Conjugate (ADC) antibody Monoclonal Antibody linker Cleavable/Non-cleavable Linker antibody->linker payload Payload (Cytotoxin) Contains 1-Oxa-6-azaspiro[3.3]heptane linker->payload

Caption: 1-Oxa-6-azaspiro[3.3]heptane as part of an ADC payload.

Advantages in ADC Design:

  • Modulation of Payload Properties: Incorporating the spirocycle into the cytotoxic payload can fine-tune its solubility and lipophilicity, which can impact the overall properties and efficacy of the ADC.[11]

  • Linker Stability and Rigidity: When used within the linker, the spirocyclic core can provide conformational rigidity, potentially influencing the release mechanism of the payload and the stability of the ADC in circulation.

Conclusion

The 1-oxa-6-azaspiro[3.3]heptane scaffold and its isomers represent a significant advancement in the medicinal chemist's toolkit. Their ability to confer 3D dimensionality, improve physicochemical properties, and provide rigid conformational control makes them invaluable for the design of next-generation therapeutics.[1][4] From optimizing small molecule inhibitors to enabling the sophisticated design of PROTACs and ADCs, the strategic application of this building block will undoubtedly continue to fuel innovation in drug discovery. The synthetic accessibility and the profound impact on drug-like properties ensure that 1-oxa-6-azaspiro[3.3]heptane will remain a cornerstone of modern medicinal chemistry.

References

  • Dandapani, S., & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. [Link]

  • Gomtsyan, A. (2012). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Future Medicinal Chemistry, 4(12), 1437-1440. [Link]

  • Ferreira, R. J., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(3), 261-276. [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2014). The use of spirocyclic scaffolds in drug discovery. CORE. [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592-6595. [Link]

  • ResearchGate. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. [Link]

  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. Download Scientific Diagram. [Link]

  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. [Link]

  • Stepan, A. F., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 7(11), 1024-1028. [Link]

  • ResearchGate. (2011). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Request PDF. [Link]

  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26185-26191. [Link]

  • ResearchGate. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. PDF. [Link]

  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. [Link]

  • LookChem. (n.d.). Cas 174-78-7,2-oxa-6-azaspiro[3.3]heptane. [Link]

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  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

  • Stepan, A. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. [Link]

  • MDPI. (2023). PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies. [Link]

  • Aragen Life Sciences. (n.d.). PROTAC-Based Degrader Antibody Conjugates: Combining PROTACs with Monoclonal Antibodies for Precision Therapy. [Link]

  • Rapid Novor. (2022). Cell Specific Protein Degradation with Antibody Conjugated PROTACs. [Link]

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Flow Chemistry Protocols for the Synthesis of Spiroheterocycles: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Spiroheterocycles and the Advent of Flow Chemistry

Spiroheterocycles, molecules characterized by two rings sharing a single common atom, represent a unique and valuable class of compounds in medicinal chemistry and drug discovery. Their inherent three-dimensionality provides access to novel chemical space, often leading to compounds with improved pharmacological properties such as enhanced binding affinity, selectivity, and metabolic stability. However, the construction of these complex architectures often presents significant challenges for synthetic chemists, traditionally requiring multi-step, resource-intensive batch processes that can be difficult to control and scale up.

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering a powerful solution to the challenges associated with complex molecule synthesis.[1] By conducting reactions in a continuously flowing stream through a network of tubes or channels, flow chemistry provides precise control over reaction parameters such as temperature, pressure, and residence time.[2] This enhanced control leads to improved reaction efficiency, higher yields, better selectivity, and increased safety, particularly when dealing with highly reactive intermediates or exothermic reactions.[3] Furthermore, the modular nature of flow chemistry systems allows for the seamless integration of multiple reaction and purification steps, paving the way for automated and highly efficient synthetic workflows.[4][5]

This application note provides detailed protocols and insights into the application of flow chemistry for the synthesis of spiroheterocycles. We will explore key synthetic strategies, including multi-component reactions and photochemical cycloadditions, and provide step-by-step guidance for their implementation in a continuous flow setup.

Core Principles of Flow Chemistry in Spiroheterocycle Synthesis

The advantages of flow chemistry are particularly pronounced in the synthesis of complex spirocyclic frameworks. The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, which is critical for controlling the regio- and diastereoselectivity of cycloaddition reactions often employed in spiroheterocycle synthesis.[3] The ability to precisely control residence time ensures that unstable intermediates, such as azomethine ylides, are generated and consumed in a controlled manner, minimizing side reactions and improving product purity.

A typical continuous flow setup for spiroheterocycle synthesis consists of several key components:

  • Reagent Delivery System: Syringe pumps or HPLC pumps are used to deliver precise and pulseless flows of reactant solutions.[5]

  • Mixing Unit: A T-mixer or a static mixer ensures efficient and rapid mixing of the reagent streams before they enter the reactor.[2]

  • Reactor: This can be a simple coiled tube made of an inert material (e.g., PFA, stainless steel) immersed in a temperature-controlled bath or a more sophisticated microreactor chip. For photochemical reactions, the reactor is constructed from a transparent material and irradiated with a light source.[4][5]

  • Back-Pressure Regulator (BPR): A BPR is used to maintain the system pressure, allowing for the use of solvents above their boiling points and enhancing reaction rates.[2]

  • Collection or In-line Analysis/Purification: The product stream is collected for offline analysis and purification, or it can be directed to in-line analytical tools (e.g., FT-IR, NMR) for real-time reaction monitoring or to a continuous purification module.[6][7]

Figure 1: A generalized workflow for a continuous flow synthesis setup.

Application Protocol 1: Three-Component Synthesis of Spiro[indoline-3,2'-pyrrolidin]-2-ones via 1,3-Dipolar Cycloaddition

The spiro[indoline-3,2'-pyrrolidin]-2-one core is a prominent scaffold in many biologically active compounds.[8] The 1,3-dipolar cycloaddition of an azomethine ylide with a suitable dipolarophile is a powerful method for the construction of this framework.[9][10] Flow chemistry offers an ideal platform for this transformation, as the reactive azomethine ylide can be generated in situ and immediately consumed in the cycloaddition step.[11]

Causality Behind Experimental Choices

This protocol is based on the three-component reaction of an isatin, an amino acid (e.g., sarcosine), and a dipolarophile. The isatin and amino acid react to form an unstabilized azomethine ylide, which then undergoes a [3+2] cycloaddition with the dipolarophile. In a batch setting, the concentration of the reactive ylide can be difficult to control, potentially leading to side reactions. The continuous flow setup mitigates this by ensuring a low, steady-state concentration of the ylide, which is immediately trapped by the dipolarophile present in the reaction stream. The use of elevated temperatures is facilitated by the back-pressure regulator, which significantly accelerates the reaction rate.

Experimental Workflow

Figure 2: Experimental workflow for the continuous flow synthesis of spiro-pyrrolidine-oxindoles.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Solution A: Prepare a solution of the desired isatin (e.g., 0.1 M) and amino acid (e.g., sarcosine, 0.12 M) in a suitable solvent (e.g., acetonitrile).

    • Solution B: Prepare a solution of the dipolarophile (e.g., an activated alkene, 0.1 M) in the same solvent.

    • Degas both solutions by sparging with nitrogen for 15 minutes.

  • System Setup:

    • Assemble the continuous flow system as depicted in Figure 2. Use PFA tubing (e.g., 1/16" OD, 0.04" ID) for all connections.

    • The reactor consists of a 10 mL PFA coil immersed in a pre-heated oil bath.

    • Set the back-pressure regulator to the desired pressure (e.g., 10 bar).

  • Reaction Execution:

    • Prime the pumps and lines with the solvent.

    • Set the flow rates for Pump A and Pump B to deliver the desired residence time. For a 10 mL reactor and a total flow rate of 1 mL/min, the residence time will be 10 minutes.

    • Commence pumping of Solution A and Solution B into the system.

    • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product stream.

  • Work-up and Purification:

    • Collect the product stream in a round-bottom flask.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired spiro[indoline-3,2'-pyrrolidin]-2-one.

Quantitative Data Summary
ParameterValueRationale
Reactor Volume 10 mLProvides sufficient residence time for reaction completion at the chosen flow rates.
Temperature 100 °CAccelerates the rate of ylide formation and cycloaddition.
Pressure 10 barPrevents solvent boiling and maintains a single-phase system.
Residence Time 10 minOptimized to achieve high conversion while minimizing byproduct formation.
Typical Yield 75-95%Flow conditions enhance selectivity and yield compared to batch processes.

Application Protocol 2: Photochemical [2+2] Cycloaddition for the Synthesis of Spiro-Azetidin-2-ones

Spiro-azetidin-2-ones are valuable building blocks in organic synthesis and are present in a number of biologically active molecules.[12] The photochemical [2+2] cycloaddition of an alkene and an isocyanate is a direct route to the β-lactam core of these molecules.[13] Flow photochemistry offers significant advantages for this transformation, including uniform irradiation, precise control of irradiation time, and enhanced safety.[4]

Causality Behind Experimental Choices

This protocol describes the synthesis of a spiro-azetidin-2-one via the photochemical [2+2] cycloaddition of a methylene-indolinone with an isocyanate. In a batch photoreactor, the light penetration can be non-uniform, leading to inconsistent reaction rates and potential side reactions. A flow photoreactor with a small channel diameter ensures that all parts of the reaction mixture are evenly irradiated, leading to higher efficiency and cleaner reactions. The use of a specific wavelength LED light source allows for selective excitation of the reactants, minimizing unwanted photochemical degradation.

Experimental Workflow

Figure 3: Experimental workflow for the photochemical flow synthesis of spiro-azetidin-2-ones.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare a solution of the methylene-indolinone (e.g., 0.05 M) and the isocyanate (e.g., 0.1 M) in a suitable solvent (e.g., dichloromethane).

    • Degas the solution by sparging with nitrogen for 15 minutes.

  • System Setup:

    • Assemble the photochemical flow reactor as shown in Figure 3. Use FEP tubing (e.g., 1/16" OD, 0.02" ID) for the reactor coil to ensure UV transparency.

    • Wrap the FEP tubing around a cooling mantle connected to a recirculating chiller to maintain a constant temperature.

    • Position the LED light source to provide uniform irradiation to the reactor coil.

  • Reaction Execution:

    • Prime the pump and lines with the solvent.

    • Set the flow rate to achieve the desired residence time. For a 5 mL reactor and a flow rate of 0.25 mL/min, the residence time will be 20 minutes.

    • Turn on the cooling system and the LED light source.

    • Begin pumping the reagent solution through the reactor.

    • Allow the system to reach a steady state before collecting the product.

  • Work-up and Purification:

    • Collect the product stream.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield the pure spiro-azetidin-2-one.

Quantitative Data Summary
ParameterValueRationale
Reactor Volume 5 mLA smaller volume ensures efficient light penetration.
Wavelength 365 nmMatches the absorption maximum of the reactants for efficient excitation.
Temperature 10 °CMinimizes thermal side reactions and potential degradation of the product.
Residence Time 20 minOptimized for high conversion and selectivity.
Typical Yield 60-85%Flow photochemistry often provides higher yields and purity compared to batch methods.

In-Line Purification: A Key Enabler for Multi-Step Spiroheterocycle Synthesis

A significant advantage of flow chemistry is the ability to integrate purification steps directly into the synthetic workflow.[6][7] This is particularly beneficial for the synthesis of complex molecules like spiroheterocycles, where multi-step sequences are common. In-line purification techniques can remove byproducts, excess reagents, or catalysts, providing a clean stream of the intermediate for the subsequent reaction step without the need for manual workup.

Common in-line purification methods include:

  • Solid-Phase Scavengers: Columns packed with scavenger resins can selectively remove unreacted starting materials or byproducts.[7]

  • Liquid-Liquid Extraction: Membrane-based separators or packed columns can be used to perform continuous liquid-liquid extractions to remove impurities.[2]

  • Continuous Crystallization: For products that are crystalline, in-line crystallizers can be used for purification and isolation.

The integration of these techniques can lead to highly efficient, automated, and "telescoped" syntheses of spiroheterocycles, significantly reducing synthesis time and waste generation.

Conclusion

Flow chemistry provides a robust and versatile platform for the synthesis of spiroheterocycles, offering significant advantages in terms of efficiency, safety, and scalability. The detailed protocols provided in this application note for the synthesis of spiro[indoline-3,2'-pyrrolidin]-2-ones and spiro-azetidin-2-ones demonstrate the practical application of flow chemistry for constructing these valuable molecular scaffolds. By leveraging the principles of continuous flow, researchers and drug development professionals can accelerate the discovery and development of novel spiroheterocycle-based therapeutics.

References

  • Recent advances in continuous flow synthesis of heterocycles. (2021). PubMed.
  • A photochemical microfluidic reactor for photosensitized [2+2] cycloadditions. (2022).
  • Inline purification in continuous flow synthesis – opportunities and challenges. (2022). Beilstein Journal of Organic Chemistry.
  • The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. (n.d.). DSpace@MIT.
  • Technological Innovations in Photochemistry for Organic Synthesis: Flow Chemistry, High-Throughput Experimentation, Scale-up, and Photoelectrochemistry. (2021). PubMed Central.
  • Application Notes and Protocols: 1,3-Dipolar Cycloaddition for Spirooxindole Synthesis. (n.d.). Benchchem.
  • (PDF) Inline purification in continuous flow synthesis – opportunities and challenges. (2022).
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. (n.d.). PubMed Central.
  • Scheme 2. Three-component 1,3-dipolar cycloaddition reaction A) with... (n.d.).
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. (n.d.). Frontiers.
  • Synthesis of spirooxindoles by [3+2] cycloadditions. (n.d.). ScienceDirect.
  • Quick Execution of [2 + 2] Type Photochemical Cycloaddition Reaction by Continuous Flow System Using a Glass-Made Microreactor. (2025).
  • Continuous purification from flow chemistry systems with in line flash chrom
  • A Photochemical Microfluidic Reactor for Photosensitized [2+2] Cycloadditions | Request PDF. (n.d.).
  • Recent advances in continuous flow synthesis of heterocycles. (2021). PubMed.
  • Synthesis of spiro[indoline-3,2′-pyrrolidin]-2-ones 4a–f. (n.d.).
  • 1,3-Dipolar cycloaddition reactions of isatin-derived azomethine ylides for the synthesis of spirooxindole and indole-derived scaffolds: recent developments | Request PDF. (2022).
  • Enantioselective Synthesis of Spiro Heterocycles | Request PDF. (n.d.).
  • Flow Chemistry for the Synthesis of Heterocycles. (n.d.). springerprofessional.de.
  • Convenient synthesis of functionalized spiro[indoline-3,2'-pyrrolizines] or spiro[indoline-3,3'-pyrrolidines] via multicomponent reactions. (n.d.). Semantic Scholar.
  • Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. (n.d.). MDPI.
  • High Diastereoselective Synthesis of Spiro[Tetrahydrothiophene-3,3′-Pyrazol] with an All-Carbon Quaternary Stereocenter via [3 + 2] Cascade Michael/Michael Cyclization Catalyzed by DABCO. (2025).
  • Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (n.d.). MDPI.
  • Discovery of Novel Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. (2016). PubMed.
  • Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Deriv

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Troubleshooting & Optimization

Technical Support Center: Purification of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these structurally complex and valuable compounds. Spirocyclic amines, with their inherent three-dimensionality, are increasingly vital scaffolds in medicinal chemistry.[1][2] However, their unique properties, including high polarity, basicity, and potential for chirality, often complicate standard purification workflows.

This resource provides practical, in-depth troubleshooting advice and step-by-step protocols to address common issues encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions for quick problem-solving.

Q1: My spirocyclic amine is streaking badly on a standard silica gel TLC plate. What's happening and how can I fix it?

A: Streaking is a classic sign of strong interaction between the basic amine and the acidic silica gel. The amine protonates on the silica surface, leading to a smear rather than a compact spot.

  • Quick Fix: Add a small amount of a basic modifier to your TLC elution solvent. Start with 0.5-1% triethylamine (Et3N) or ammonia in your mobile phase (e.g., 1% Et3N in 99% ethyl acetate). This neutralizes the acidic sites on the silica, preventing the amine from sticking and resulting in sharper spots.[3]

  • Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like alumina (basic or neutral) or reverse-phase TLC plates.[3][4]

Q2: I'm performing an acid-base extraction to isolate my spirocyclic amine, but I'm getting a persistent emulsion at the interface. How can I break it?

A: Emulsions are common when working with amines, which can act as surfactants. They are stabilized by fine particulate matter or compounds that reduce the interfacial tension between the organic and aqueous layers.

  • Solution 1: Add Brine. Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a separation from the organic layer.

  • Solution 2: Gentle Agitation. Instead of vigorous shaking, gently rock or invert the separatory funnel. This minimizes the formation of a stable emulsion.

  • Solution 3: Filtration. If the emulsion is caused by fine solids, filtering the entire mixture through a pad of Celite® or glass wool can break it.

  • Solution 4: Centrifugation. If lab-scale permits, centrifuging the mixture is a highly effective way to separate the layers.

Q3: My spirocyclic amine seems to be decomposing on my silica gel column. What are my options?

A: Decomposition on silica gel is a significant issue for sensitive compounds.[5] The acidic nature of silica can catalyze degradation reactions.

  • Deactivate the Silica: You can neutralize the silica gel's acidity. Prepare a slurry of silica in your non-polar eluent containing 1-2% triethylamine. Gently evaporate the solvent on a rotary evaporator until you have a free-flowing powder. Use this "deactivated" silica for your column.[3]

  • Switch Adsorbents: Use a different stationary phase. Basic alumina is an excellent alternative for purifying basic compounds.[3] Alternatively, reverse-phase chromatography (C18 silica) is often a milder option where the separation is based on hydrophobicity rather than polar interactions.[3]

Q4: I need to separate enantiomers of my chiral spirocyclic amine. Where do I start?

A: Chiral separation is a specialized field, but there are two primary approaches in HPLC.[6][7]

  • Direct Method (Chiral Stationary Phases - CSPs): This is the most common approach. Use an HPLC column where the stationary phase itself is chiral. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a versatile starting point for many amine separations.[7][8]

  • Indirect Method (Chiral Derivatizing Agents - CDAs): React your racemic amine with an enantiomerically pure chiral reagent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column.[9] This method requires that the derivatization reaction goes to completion and that the derivatizing agent can be removed later if necessary.[9]

Part 2: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Column Chromatography

Column chromatography is the workhorse of purification, but spirocyclic amines present unique challenges. Use this guide to diagnose and solve common problems.

Problem: Poor Separation or Co-elution of Impurities
  • Cause 1: Incorrect Mobile Phase Polarity. The polarity of your eluent may be too high, causing your compound and impurities to elute together near the solvent front, or too low, causing everything to remain at the top of the column.

    • Solution: Methodically screen solvent systems using TLC. Aim for an Rf value of 0.25-0.35 for your target compound. Remember to add 0.5-1% triethylamine or ammonia to the mobile phase to prevent streaking.

  • Cause 2: Column Overloading. Loading too much crude material onto the column is a common mistake that leads to broad peaks and poor separation.

    • Solution: A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel (1:20 to 1:40 ratio). If separation is difficult, increase the ratio to 1:100.

  • Cause 3: Acidic Impurities. If your crude mixture contains acidic byproducts, they can interact with your basic amine on the column, leading to complex elution profiles.

    • Solution: Perform a preliminary acid-base workup before chromatography. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and wash with a weak base like aqueous sodium bicarbonate to remove acidic impurities.[10][11] Dry the organic layer and then proceed to column chromatography.

Workflow for Troubleshooting Column Chromatography

This diagram outlines a logical sequence for diagnosing and resolving issues during the column chromatography of spirocyclic amines.

G start Problem: Poor Separation check_tlc Is TLC spot sharp (Rf ~0.3)? start->check_tlc adjust_solvent Adjust Solvent System (Polarity & Base Additive) check_tlc->adjust_solvent No (Streaky/High Rf) check_loading Is Column Overloaded? (Ratio > 1:20?) check_tlc->check_loading Yes adjust_solvent->check_tlc Re-evaluate reduce_load Reduce Sample Load (Increase Silica Ratio) check_loading->reduce_load Yes check_pre_purify Perform Pre-column Workup? (Acid/Base Wash) check_loading->check_pre_purify No success Successful Separation reduce_load->success perform_wash Wash Crude with NaHCO3 (aq) to Remove Acid Impurities check_pre_purify->perform_wash No consider_alt Consider Alternative Stationary Phase (Alumina, C18) check_pre_purify->consider_alt Yes perform_wash->success consider_alt->success

Caption: Decision tree for troubleshooting poor separation in column chromatography.

Guide 2: Troubleshooting Crystallization

Crystallization is a powerful technique for obtaining highly pure material, but inducing spirocyclic amines to form crystals can be challenging.[12]

Problem: Compound Oiling Out Instead of Crystallizing
  • Cause 1: Supersaturation is too high. If the solution cools too quickly or the initial concentration is too high, the compound may crash out of solution as a liquid (oil) before it has time to form an ordered crystal lattice.[13]

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent to slightly decrease the concentration. Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it in a warm bath that cools to room temperature overnight can promote slow crystal growth.

  • Cause 2: Presence of Impurities. Impurities can inhibit the formation of a crystal lattice, leading to oiling out.

    • Solution: Try to purify the material further by another method (e.g., a quick filtration through a plug of silica or alumina) before attempting crystallization again. Even a small increase in purity can make a significant difference.

  • Cause 3: Incorrect Solvent Choice. The solvent may be too "good," keeping the compound in solution even at low temperatures, or too "poor," causing it to crash out immediately.

    • Solution: The ideal crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[12] Use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (an anti-solvent, in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.

Quantitative Data: Common Solvent Systems for Crystallization
Good Solvent (High Solubility)Anti-Solvent (Low Solubility)Common Compound Type
Dichloromethane (DCM)Hexanes, Pentane, Diethyl EtherModerately polar, non-H-bonding amines
Ethyl Acetate (EtOAc)Hexanes, HeptanePolar amines
Methanol (MeOH) / Ethanol (EtOH)Diethyl Ether, Water, TolueneHighly polar, H-bonding amines
Tetrahydrofuran (THF)Hexanes, PentaneAprotic, polar amines
AcetoneWater, HexanesKetone-functionalized spirocycles

This table provides starting points; optimal systems must be determined empirically.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction for Amine Isolation

This protocol is used to separate a basic spirocyclic amine from neutral or acidic impurities. The principle relies on converting the amine into a water-soluble salt, which partitions into the aqueous phase.[10][11][14]

  • Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel. Add an equal volume of a dilute acidic solution (e.g., 1 M HCl).

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate. The protonated amine salt will now be in the aqueous layer.

  • Separation: Drain the lower (aqueous) layer into a clean flask. Crucially, save the organic layer until you have confirmed your product is in the aqueous layer.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2 M NaOH or a saturated NaHCO3 solution, while stirring until the pH is basic (pH 9-10, check with pH paper). Your neutral amine should precipitate out or form an oily layer.[10]

  • Back-Extraction: Add a fresh portion of organic solvent (ethyl acetate or DCM) to the flask and transfer back to the separatory funnel. Shake to extract the neutral amine back into the organic layer.

  • Final Steps: Separate the organic layer. Wash it with brine to remove excess water, dry it over an anhydrous drying agent (like Na2SO4 or MgSO4), filter, and evaporate the solvent to yield the purified amine.

Workflow for Acid-Base Extraction

G cluster_0 Step 1: Acidification & Extraction cluster_1 Step 2: Basification & Back-Extraction a1 Crude Mixture in Organic Solvent a2 Add 1M HCl (aq) a1->a2 a3 Shake & Separate a2->a3 a4 Aqueous Layer: Amine Salt (R3NH+Cl-) a3->a4 Collect a5 Organic Layer: Neutral/Acidic Impurities a3->a5 Discard (after confirmation) b1 Aqueous Layer (Amine Salt) b2 Add 2M NaOH (aq) to pH >9 b1->b2 b3 Neutral Amine (R3N) Precipitates/Oils Out b2->b3 b4 Add Fresh Organic Solvent b3->b4 b5 Shake & Separate b4->b5 b6 Organic Layer: Purified Amine b5->b6 end Pure Spirocyclic Amine b6->end Dry & Evaporate

Caption: Workflow illustrating the two main stages of acid-base extraction.

References

  • Crystallization . Organic Chemistry at CU Boulder. [Link]

  • Crystallization . Wikipedia. [Link]

  • Guide for crystallization . N.D. [Link]

  • Crystallisation Techniques . N.D. [Link]

  • Crystal Growing Tips . The Center for Xray Crystallography, University of Florida. [Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction . Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • 4.8: Acid-Base Extraction . Chemistry LibreTexts. [Link]

  • Amine workup : r/Chempros . Reddit. [Link]

  • Acid–base extraction . Wikipedia. [Link]

  • What is an Acid and Base Extraction? . Engineering Ideas Clinic - Confluence. [Link]

  • Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids . PubMed. [Link]

  • Workup: Amines . Department of Chemistry, University of Rochester. [Link]

  • Chiral HPLC Separations . Phenomenex. [Link]

  • Chiral HPLC separation: strategy and approaches . Chiralpedia. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs . LCGC International. [Link]

  • Chiral Separation Using SFC and HPLC . Shimadzu. [Link]

  • Purification Troubleshooting : r/chemistry . Reddit. [Link]

  • Amine column degradation . Chromatography Forum. [Link]

  • Impurity Synthesis And Identification . SpiroChem. [Link]

  • Troubleshooting Flash Column Chromatography . Department of Chemistry, University of Rochester. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle . PubMed Central, NIH. [Link]

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines . PubMed Central, NIH. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion . YouTube. [Link]

  • Direct Amidation of Tertiary N-Benzylamines . Organic Letters - ACS Publications. [Link]

  • How do I purify the resulting compound after a nitro- to amine-group reduction? . Chemistry Stack Exchange. [Link]

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases . PubMed. [Link]

  • Troubleshooting Thin Layer Chromatography . Department of Chemistry, University of Rochester. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib . PubMed Central. [Link]

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Technical Support Center: Synthesis of 1-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Oxa-6-azaspiro[3.3]heptane and its derivatives. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this increasingly important spirocyclic scaffold. As a valued bioisostere for motifs like morpholine, 1-Oxa-6-azaspiro[3.3]heptane offers a unique three-dimensional profile that can enhance aqueous solubility and metabolic stability in drug candidates.[1]

This guide provides answers to frequently asked questions, detailed troubleshooting protocols for common synthetic challenges, and step-by-step experimental procedures to facilitate your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is 1-Oxa-6-azaspiro[3.3]heptane and why is it significant in drug discovery?

1-Oxa-6-azaspiro[3.3]heptane is a saturated heterocyclic compound featuring a spirocyclic core composed of an oxetane ring and an azetidine ring sharing a single carbon atom. Its significance in medicinal chemistry stems from its role as a "next-generation" bioisostere. The strained, rigid, and three-dimensional nature of the spiro[3.3]heptane motif can improve physicochemical properties such as solubility while offering novel exit vectors for molecular elaboration, which is highly desirable for exploring new chemical space.[2][3]

Q2: What are the primary synthetic strategies for constructing the 1-Oxa-6-azaspiro[3.3]heptane core?

There are several established routes, each with its own advantages and challenges:

  • From N-Protected Azetidin-3-ones: This strategy involves the conversion of an azetidinone into a propargylic alcohol, followed by a cyclization step to form the oxetane ring.[2]

  • Intramolecular Cyclization of a Diol: An alternative approach starts with a protected azetidin-3-one, which is converted to a diol intermediate. This diol is then cyclized to form the oxetane ring, often using reagents like tosyl chloride (TsCl) and a strong base like potassium tert-butoxide (KOt-Bu).[2]

  • Protecting-Group-Free Route: A highly efficient and scalable method involves the direct alkylation of a suitable amine with 3,3-bis(bromomethyl)oxetane (BBMO). This avoids protecting group manipulations for the core synthesis, making it attractive for large-scale production.[4][5]

Q3: My synthesis involves an N-Boc protecting group. What are the most common challenges with its removal in the final step?

The most frequent issue is the cleavage of the acid-sensitive oxetane ring during N-Boc deprotection under harsh acidic conditions (e.g., strong TFA concentrations).[6] Balancing the conditions to achieve complete deprotection without degrading the spirocyclic core is critical. Mild acidic conditions, such as HCl in an anhydrous solvent like dioxane or methanol, are often preferred.[7][8]

Troubleshooting Guide: Scaling Up Synthesis

This section addresses specific problems encountered during the synthesis, focusing on a common and scalable route involving the N-Boc protected intermediate.

Logical Troubleshooting Workflow

Below is a generalized workflow for diagnosing synthetic issues.

G cluster_feedback Feedback Loop start Problem Encountered (e.g., Low Yield, Impure Product) check_reagents Verify Reagent Quality & Purity (Starting materials, solvents, base) start->check_reagents check_reagents->start Re-run with pure reagents check_conditions Review Reaction Conditions (Temperature, time, atmosphere) check_reagents->check_conditions Reagents OK check_conditions->start Re-run with optimized conditions check_workup Analyze Workup & Purification (Extraction, chromatography) check_conditions->check_workup Conditions OK check_workup->start Re-run with modified procedure solution Implement Corrective Action check_workup->solution Procedure OK

Caption: General workflow for troubleshooting synthetic problems.

Q&A: Challenges in Spirocycle Formation

Q4: I am attempting to synthesize N-Boc-1-oxa-6-azaspiro[3.3]heptane from N-Boc-3-azetidinone, but my yields are consistently low after the cyclization step. What could be the cause?

Possible Causes & Solutions:

  • Inefficient Diol Formation: The reduction of the ester or ketone precursor to the diol must be complete.

    • Causality: Incomplete reduction leads to side products that complicate purification and lower the yield of the desired diol for the subsequent cyclization.

    • Solution: Use a powerful reducing agent like LiAlH₄ at controlled temperatures (e.g., 0 °C) to ensure full conversion.[2] Monitor the reaction closely by TLC or LC-MS to confirm the disappearance of the starting material.

  • Suboptimal Cyclization Conditions: The formation of the oxetane ring via intramolecular Williamson ether synthesis is highly sensitive to the base and solvent system.

    • Causality: The base must be strong enough to deprotonate the alcohol but non-nucleophilic to avoid competing substitution reactions. The solvent must properly solvate the intermediates.

    • Solution: The combination of tosyl chloride (TsCl) to activate one of the hydroxyl groups, followed by a strong, non-nucleophilic base like potassium tert-butoxide (KOt-Bu) in an anhydrous solvent like THF, is reported to be effective.[2] Ensure all reagents and solvents are scrupulously dry, as water will quench the base and hydrolyze the tosylate intermediate.

Table 1: Comparison of Cyclization Conditions

BaseSolventTemperatureCommon IssuesYield Reference
KOt-BuTHF0 °C to RTHighly effective, but requires anhydrous conditions.Good[2]
NaHDMF/THFRT to 60 °CCan be effective, but may lead to elimination side products.Variable
K₂CO₃ / Cs₂CO₃AcetonitrileRefluxGenerally too weak for efficient cyclization of this strained ring.Poor to moderate
Q&A: Challenges in N-Boc Deprotection

Q5: During the N-Boc deprotection of my 1-oxa-6-azaspiro[3.3]heptane derivative with TFA/DCM, I am seeing significant product degradation. How can I remove the Boc group while preserving the oxetane ring?

Possible Causes & Solutions:

  • Harsh Acidic Conditions: The strained oxetane ring is susceptible to acid-catalyzed ring-opening.[6] Trifluoroacetic acid (TFA), especially at high concentrations or elevated temperatures, is often too harsh.

    • Causality: The protonation of the oxetane oxygen initiates a ring-opening cascade, leading to undesired byproducts. The azetidine nitrogen's pKa is a key factor; protonation is a prerequisite for many degradation pathways.[6]

    • Solution: Switch to a milder deprotection protocol. The most widely recommended method is using a saturated solution of HCl gas in an anhydrous solvent.

      • HCl in 1,4-Dioxane: This is a standard, commercially available reagent that provides controlled acidic conditions. The reaction is typically run at 0 °C to room temperature and monitored carefully.[8]

      • Acetyl Chloride or Oxalyl Chloride in Methanol: These reagents generate HCl in situ, providing a mild and effective method for Boc deprotection with high yields.[7] The reaction is often clean and proceeds readily at room temperature.

Table 2: N-Boc Deprotection Reagent Comparison

ReagentSolventTemperatureAdvantagesDisadvantages
20-50% TFADCM0 °C to RTFast and effective for robust substrates.High risk of oxetane ring cleavage.[8]
4M HCl in 1,4-DioxaneDioxane0 °C to RTMilder, commercially available, good control.Requires anhydrous conditions.[8]
Oxalyl Chloride (3 equiv.)MethanolRTVery mild, fast (1-4h), high yields.[7]Generates gas, must be done in a well-ventilated hood.
Heating (Thermal)Dioxane/H₂O>100 °CAvoids acid, useful for very sensitive groups.May not be suitable for all substrates, requires high heat.[8][9]
Deprotection Workflow Diagram

Caption: Workflow for mild N-Boc deprotection.

Detailed Experimental Protocols

The following protocols are based on scalable and robust methods reported in the literature.

Protocol 1: Synthesis of tert-butyl 1-oxa-6-azaspiro[3.3]heptane-6-carboxylate

This two-step protocol is adapted from a method utilizing 3,3-bis(bromomethyl)oxetane (BBMO).

Step A: Synthesis of 3-(aminomethyl)-3-(hydroxymethyl)oxetane

  • To a solution of 3,3-bis(bromomethyl)oxetane (1.0 equiv) in a suitable solvent such as isopropanol, add a large excess of aqueous ammonia (e.g., 28-30%, 20 equiv).

  • Heat the reaction mixture in a sealed pressure vessel at 80-90 °C for 12-18 hours.

  • Monitor the reaction for the consumption of BBMO by GC-MS.

  • After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

  • The resulting crude amino alcohol can be used in the next step, or purified by vacuum distillation.

Step B: Boc-Protection and Cyclization

  • Dissolve the crude amino alcohol from the previous step in a mixture of THF and water (e.g., 1:1 ratio).

  • Add sodium bicarbonate (NaHCO₃, 3.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in THF.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon reaction completion (monitored by TLC), perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol 2: Mild N-Boc Deprotection

This protocol uses oxalyl chloride in methanol, a method noted for its mildness and efficiency.[7]

  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-Boc protected 1-oxa-6-azaspiro[3.3]heptane (1.0 equiv) in anhydrous methanol (approx. 0.1 M concentration).

  • Reagent Addition: Stir the solution at room temperature for 5 minutes. Carefully add oxalyl chloride (3.0 equiv) dropwise to the solution. Caution: This is an exothermic reaction and will cause sputtering and gas evolution (HCl, CO, CO₂). Perform this step in a well-ventilated chemical fume hood.

  • Reaction: Allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess reagent.

  • Isolation: The product will be the hydrochloride salt. It can be isolated by trituration with a solvent like diethyl ether or purified further. To obtain the free base, dissolve the crude salt in water, basify to pH > 10 with NaOH, and extract with an organic solvent (e.g., DCM or EtOAc). Dry the organic layer and concentrate to yield the free amine.

References

  • Dandapani, S., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Available at: [Link]

  • Bull, J. A., et al. (2022). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]

  • MDPI. (N/A). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Available at: [Link]

  • Mykhailiuk, P. K. (2015). Oxa-spirocycles: synthesis, properties and applications. PMC - NIH. Available at: [Link]

  • ResearchGate. (2024). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. Available at: [Link]

  • ResearchGate. (N/A). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. ResearchGate. Available at: [Link]

  • Goodman, A. G., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. Available at: [Link]

  • RSC Publishing. (2024). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. Available at: [Link]

  • NIH. (N/A). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. NIH. Available at: [Link]

  • NIH. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. Available at: [Link]

  • Boateng, E., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH. Available at: [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available at: [Link]

  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. Available at: [Link]

Sources

Azaspiroheptane Synthesis Technical Support Center: A Guide to Byproduct Mitigation and Troubleshooting

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for azaspiroheptane synthesis. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the synthesis of these valuable spirocyclic scaffolds. As Senior Application Scientists, we understand that unexpected byproducts and reaction failures can be a significant hindrance to research and development. This resource is structured to help you diagnose, understand, and overcome these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Ring-Opened Byproducts During Spirocyclic β-Lactam Reduction

Q: I'm attempting to synthesize a 1-azaspiro[3.3]heptane derivative via the reduction of a spirocyclic β-lactam intermediate using Lithium Aluminum Hydride (LiAlH₄), but I'm observing a significant amount of a ring-opened amino alcohol byproduct. What is causing this, and how can I prevent it?

A: This is a common issue stemming from the high reactivity of LiAlH₄ and the inherent strain of the β-lactam ring. The desired reaction is the reduction of the amide carbonyl to a methylene group, yielding the azaspiroheptane. However, a competing pathway involves the nucleophilic attack of the hydride on the carbonyl, followed by cleavage of the C-N bond of the strained four-membered ring, leading to the formation of a 1,3-amino alcohol.[1]

Mechanism of Byproduct Formation:

The mechanism for the formation of the undesired amino alcohol is as follows:

  • Initial Hydride Attack: The hydride anion from LiAlH₄ attacks the electrophilic carbonyl carbon of the β-lactam.

  • Tetrahedral Intermediate Formation: This forms a tetrahedral intermediate with a negatively charged oxygen.

  • Ring Opening: Due to the significant ring strain of the four-membered β-lactam, the intermediate readily undergoes ring opening. The driving force is the relief of this strain. Instead of the oxygen coordinating to the aluminum and being eliminated as a leaving group (as is typical in amide reductions), the more facile pathway is the cleavage of the C-N bond.

  • Protonation: Upon aqueous workup, the resulting amino alkoxide is protonated to yield the 1,3-amino alcohol byproduct.

Troubleshooting and Preventative Measures:

StrategyRationaleRecommended Action
Use a Milder Reducing Agent Milder reducing agents are less likely to induce the complete cleavage of the C-N bond.Consider using Borane (BH₃) or a borane complex (e.g., BH₃·THF). These reagents are known to reduce amides to amines with a lower propensity for over-reduction or ring-opening of strained systems.
Lower the Reaction Temperature Reducing the temperature can decrease the rate of the undesired ring-opening reaction relative to the desired reduction.Perform the LiAlH₄ reduction at a lower temperature (e.g., -78 °C to 0 °C) and monitor the reaction progress carefully by TLC or LC-MS.
Protecting Group Strategy The nature of the substituent on the β-lactam nitrogen can influence the course of the reduction.If synthetically feasible, consider a protecting group on the nitrogen that may electronically disfavor ring opening or can be cleaved under conditions that do not affect the desired product.

Experimental Protocol: Selective Reduction of a Spirocyclic β-Lactam with Borane

  • Preparation: Dry all glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Dissolution: Dissolve the spirocyclic β-lactam in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF) in THF dropwise to the cooled solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cautiously quench the reaction by the slow addition of methanol, followed by an acidic workup (e.g., with 1M HCl).

  • Extraction and Purification: Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by flash column chromatography.

Logical Workflow for Troubleshooting β-Lactam Reduction

Caption: Troubleshooting workflow for byproduct formation in β-lactam reduction.

Issue 2: Competing Intramolecular Hydroamination in Aza-Prins Cyclization

Q: I am attempting to synthesize a substituted piperidine-containing azaspiroheptane via an aza-Prins cyclization. However, my main product is a pyrrolidine derivative. What is causing this unexpected regioselectivity?

A: The formation of a five-membered pyrrolidine ring instead of the expected six-membered piperidine ring is a known side reaction in aza-Prins cyclizations and is due to a competing intramolecular hydroamination pathway.[2] The desired aza-Prins cyclization proceeds through the formation of an N-acyliminium ion followed by a 6-endo-trig cyclization. The competing hydroamination is a 5-exo-trig cyclization that is often kinetically favored.

Mechanistic Divergence:

  • Aza-Prins Pathway (Desired): The reaction of a homoallylic amine with an aldehyde in the presence of a Lewis acid forms an N-acyliminium ion. The pendant alkene then acts as a nucleophile, attacking the iminium carbon in a 6-endo-trig fashion to form the six-membered piperidine ring.

  • Intramolecular Hydroamination Pathway (Byproduct): Under certain conditions, particularly with strong Brønsted acids or certain transition metal catalysts, the nitrogen atom of the amine can directly attack the alkene in a 5-exo-trig cyclization, leading to the formation of a five-membered pyrrolidine ring.

Troubleshooting and Preventative Measures:

StrategyRationaleRecommended Action
Choice of Catalyst Lewis acids generally favor the formation of the N-acyliminium ion, promoting the aza-Prins pathway. Strong Brønsted acids can protonate the amine and facilitate direct hydroamination.Use a milder Lewis acid catalyst such as Indium(III) chloride (InCl₃) or a Gold(I) catalyst. Avoid strong Brønsted acids like triflic acid if pyrrolidine formation is significant.
Substrate Control The substitution pattern on the alkene and the nature of the nitrogen protecting group can influence the regioselectivity of the cyclization.Electron-withdrawing groups on the nitrogen can disfavor direct hydroamination. The presence of substituents on the alkene can sterically hinder the 5-exo-trig cyclization.
Reaction Conditions Solvent and temperature can play a crucial role in directing the reaction towards the desired pathway.Non-polar, aprotic solvents are generally preferred for aza-Prins cyclizations. Running the reaction at lower temperatures may favor the thermodynamically more stable six-membered ring product.

Experimental Protocol: Aza-Prins Cyclization with InCl₃

  • Inert Atmosphere: Set up the reaction under a nitrogen or argon atmosphere in oven-dried glassware.

  • Reagent Addition: To a solution of the homoallylic amine in a dry, aprotic solvent (e.g., dichloromethane), add the aldehyde followed by the Lewis acid catalyst (e.g., InCl₃).

  • Reaction Monitoring: Stir the reaction at room temperature or a slightly elevated temperature and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate, and purify by flash column chromatography.

Reaction Pathway Diagram: Aza-Prins vs. Hydroamination

Aza_Prins_vs_Hydroamination cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Homoallylic Amine Homoallylic Amine N-Acyliminium Ion N-Acyliminium Ion Homoallylic Amine->N-Acyliminium Ion Aldehyde Aldehyde Aldehyde->N-Acyliminium Ion Aza-Prins Cyclization (6-endo-trig) Aza-Prins Cyclization (6-endo-trig) N-Acyliminium Ion->Aza-Prins Cyclization (6-endo-trig) Intramolecular Hydroamination (5-exo-trig) Intramolecular Hydroamination (5-exo-trig) N-Acyliminium Ion->Intramolecular Hydroamination (5-exo-trig) Azaspiroheptane (Desired Product) Azaspiroheptane (Desired Product) Aza-Prins Cyclization (6-endo-trig)->Azaspiroheptane (Desired Product) Pyrrolidine Byproduct Pyrrolidine Byproduct Intramolecular Hydroamination (5-exo-trig)->Pyrrolidine Byproduct

Caption: Competing pathways in the synthesis of azaspiroheptanes.

Issue 3: Ring Opening of Azetidinium Intermediates via Retro-Aldol Type Reaction

Q: In my synthesis of a 4-azaspiro[2.3]hexane derivative, I am observing byproducts that appear to be the result of ring-opening. The reaction involves the formation of an azetidinium intermediate. What is the likely cause?

A: The formation of ring-opened byproducts in this context is likely due to a retro-Aldol type reaction of the azetidinium intermediate. This is particularly problematic when there is an acidic proton at the 2-position of the azetidine ring. The formation of an enolate or enamine can trigger the cleavage of the C2-C3 bond of the strained four-membered ring.

Mechanism of Byproduct Formation:

  • Formation of Azetidinium Ion: An azetidinium ion is formed as a reactive intermediate.

  • Deprotonation: A base in the reaction mixture deprotonates the acidic proton at the C2 position, leading to the formation of an enamine.

  • Retro-Aldol Type Ring Opening: The enamine then undergoes a retro-Aldol type fragmentation, cleaving the C2-C3 bond of the azetidine ring to relieve ring strain. This results in the formation of an acyclic iminium ion.

  • Hydrolysis/Further Reaction: The resulting acyclic intermediate can then be hydrolyzed during workup or undergo further reactions to yield various byproducts.

Troubleshooting and Preventative Measures:

StrategyRationaleRecommended Action
Control of Basicity The presence of a strong base can promote the deprotonation at the C2 position, initiating the retro-Aldol cascade.Use a non-nucleophilic, sterically hindered base (e.g., proton sponge) or carefully control the stoichiometry of the base used. In some cases, running the reaction under neutral or slightly acidic conditions may be possible.
Protecting Group Modification The electronic nature of the nitrogen protecting group can influence the acidity of the C2 proton.An electron-withdrawing protecting group on the nitrogen can increase the acidity of the C2 proton. Consider using a protecting group that is less electron-withdrawing or can be removed under mild conditions.
Temperature Control Higher temperatures can provide the activation energy needed for the retro-Aldol reaction.Maintain the lowest possible reaction temperature that still allows for the desired transformation to proceed at a reasonable rate.

Experimental Protocol: Minimizing Retro-Aldol Byproducts

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to prevent unwanted side reactions.

  • Low Temperature: Cool the reaction mixture to a low temperature (e.g., -78 °C) before adding any base.

  • Choice of Base: Use a non-nucleophilic base such as 2,6-lutidine or diisopropylethylamine (DIPEA). Add the base slowly and stoichiometrically.

  • Careful Monitoring: Follow the reaction progress closely using an appropriate analytical technique (TLC, LC-MS, or NMR).

  • Prompt Workup: Once the reaction is complete, quench it immediately at low temperature to prevent prolonged exposure of the product to basic conditions.

Logical Diagram of Retro-Aldol Byproduct Formation

Retro_Aldol_Byproduct Start Azetidinium Intermediate Step1 Deprotonation at C2 (Base-mediated) Start->Step1 Step2 Formation of Enamine Step1->Step2 Step3 Retro-Aldol Ring Opening (C2-C3 Bond Cleavage) Step2->Step3 Step4 Formation of Acyclic Iminium Ion Step3->Step4 End Ring-Opened Byproducts Step4->End

Caption: Mechanism of retro-Aldol byproduct formation from an azetidinium intermediate.

References

  • Wang, W., Hu, Y., Lin, R., & Zhu, L. (2020). Progress on the Synthesis of 1,3-Amino Alcohol. Tetrahedron Letters, 61(15), 151739. [Link]

  • Sinka, V., Fernández, I., & Padrón, J. I. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry, 87(17), 11735–11742. [Link]

  • Hameed, A., et al. (2017). Azetidines in medicinal chemistry: a review. Medicinal Chemistry Research, 26(10), 2215-2227. [Link]

  • Wipf, P., Stephenson, C. R. J., & Walczak, M. A. A. (2004). Diversity-Oriented Synthesis of Azaspirocycles. Organic Letters, 6(17), 3009–3012. [Link]

  • Bandini, M., & Umani-Ronchi, A. (Eds.). (2009). Catalytic Asymmetric Friedel-Crafts Alkylations. John Wiley & Sons. [Link]

  • Scott, J. D., & Williams, R. M. (2002). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 102(5), 1669–1730. [Link]

  • Francotte, E. R. (2001). Enantioselective chromatography as a powerful alternative for the preparation of single enantiomers. Journal of Chromatography A, 906(1-2), 379-397. [Link]

  • Reddy, R. P., & Davies, H. M. L. (2006). Dirhodium Tetracarboxylates Derived from Adamantylglycine as Chiral Catalysts for Enantioselective C−H Aminations. Organic Letters, 8(22), 5013–5016. [Link]

  • Zhaobin Wang et al. (2023). Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Journal of the American Chemical Society. [Link]

  • Martins, L. J., et al. (2013). Synthesis of new biologically actived azaspiro compounds. 15th Brazilian Meeting on Organic Synthesis. [Link]

  • Yoda, H., et al. (2011). La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Tetrahedron Letters, 52(17), 2141-2143. [Link]

  • Master Organic Chemistry. (2023). Reduction of Amides to Amines. [Link]

  • Frontier, A. J., et al. (2020). Alkynyl Prins and Alkynyl Aza-Prins Annulations: Scope and Synthetic Applications. Synthesis, 52(14), 1947-1966. [Link]

  • Overman, L. E., & Pennington, L. D. (2003). Intramolecular Aza-Prins-Pinacol Terminations of Cationic Cyclizations. The Journal of Organic Chemistry, 68(22), 8333–8345. [Link]

  • Scott, J. P., & Williams, D. R. (2012). An Aza-Prins Cyclization Approach to Functionalized Indolizidines from 2-Allylpyrrolidines. The Journal of Organic Chemistry, 77(22), 10178–10191. [Link]

Sources

Technical Support Center: Optimizing Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the intricate art of spirocyclization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the challenges of constructing spirocyclic frameworks—a motif of increasing importance in pharmaceuticals and natural products.[1][2] Here, we move beyond simple protocols to dissect the causality behind common experimental hurdles, offering field-proven insights to optimize your reaction conditions and troubleshoot effectively.

This resource is structured to address your most pressing challenges in a direct, question-and-answer format, grounded in mechanistic principles and supported by authoritative literature.

Troubleshooting Guide: From Low Yields to Poor Stereoselectivity

This section addresses specific, common problems encountered during spirocyclization experiments. Each issue is analyzed from a mechanistic standpoint to provide a logical path toward a solution.

Question 1: My reaction yield is unexpectedly low, or the reaction has stalled. What are the primary causes and how can I fix this?

Low conversion is one of the most frequent challenges in developing a robust spirocyclization protocol. The root cause often lies in catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials themselves.

Potential Cause 1: Catalyst Deactivation

Many powerful spirocyclization reactions rely on sensitive transition metal catalysts (e.g., gold, palladium, nickel) that are prone to deactivation.[3][4]

  • Poisoning: Trace impurities in reagents or solvents can act as potent catalyst poisons.[3]

    • Nitrogen and Sulfur Compounds: Amines, anilines, thiols, and thioacids can bind strongly to metal centers like gold, rendering them catalytically inactive.[3]

    • Halides and Bases: Residual halides from chlorinated solvents or basic impurities can poison cationic catalysts.[3]

  • Sintering/Agglomeration: At elevated temperatures, heterogeneous catalysts or nanoparticles can agglomerate, reducing the active surface area and causing precipitation.[5]

  • Substrate-Induced Deactivation: The starting material or product itself may coordinate too strongly with the catalyst or participate in an undesired reaction pathway that leads to an inactive species.[3][6]

Solutions & Optimization Strategy:

  • Reagent and Solvent Purity: Ensure all starting materials are of high purity.[5][7] Use freshly distilled or rigorously dried solvents. Passing solvents through a column of activated alumina can remove polar impurities.[3]

  • Use of Additives: For reactions sensitive to halides, the addition of a silver salt (e.g., AgSbF₆, AgOTf) can act as a halide scavenger, precipitating AgX and protecting the active catalyst.[3][6]

  • Ligand Modification: Employing bulky ligands can sterically shield the metal center, mitigating the binding of poisons and preventing catalyst decomposition.[3][6]

  • Temperature Control: Avoid excessive heat.[5] Run reactions at the lowest effective temperature to prevent catalyst sintering. If a reaction is sluggish, consider a modest increase in temperature while carefully monitoring for signs of decomposition.[5]

  • Slow Addition: If substrate-induced deactivation is suspected, adding the substrate slowly via syringe pump can maintain a low concentration and preserve the catalyst's lifetime.[3]

Potential Cause 2: Suboptimal Reaction Conditions

Every reaction has a unique energy landscape. Incorrect parameters can lead your reaction down a path of high activation energy or favor side reactions.

  • Temperature: The reaction may have a high activation barrier requiring more thermal energy, or conversely, the desired product might be thermodynamically unstable at higher temperatures.[5][8]

  • Concentration: Bimolecular reactions are highly sensitive to concentration. If conditions are too dilute, the reactive partners may not encounter each other frequently enough.

  • Solvent: The solvent's polarity and coordinating ability can dramatically influence the stability of intermediates and transition states, thereby affecting the reaction rate.[9][10][11]

Solutions & Optimization Strategy:

  • Systematic Screening: Methodically screen key parameters. A Design of Experiments (DoE) approach can be highly efficient.

  • Temperature Screening: Run small-scale trials at different temperatures (e.g., 0 °C, room temperature, 40 °C, 80 °C). Monitor by TLC or LC-MS to find the optimal balance between reaction rate and product stability.[4]

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., toluene, THF, CH₂Cl₂, acetonitrile).[4] For reactions involving charged intermediates, polar solvents are often beneficial.[9]

  • Concentration Adjustment: If yield is low, try running the reaction at a higher concentration. For intramolecular cyclizations, however, high dilution conditions can sometimes be beneficial to suppress intermolecular side reactions.

Question 2: I'm observing poor diastereoselectivity. How can I improve the stereochemical outcome?

Achieving high diastereoselectivity is crucial, especially in drug development. The stereochemical outcome is determined by the relative energies of the diastereomeric transition states.

Potential Cause 1: Solvent Effects

The solvent plays a critical role in organizing the transition state. Its polarity can influence the degree of charge separation and its ability to hydrogen bond can stabilize specific conformations.[5]

Solutions & Optimization Strategy:

  • Solvent Screening: This is often the most impactful variable. Test a range of solvents from non-polar (e.g., hexanes, toluene) to polar aprotic (e.g., THF, DCM) and polar protic (e.g., EtOH, MeOH), if compatible with your reagents.[4][5] The optimal solvent provides the greatest energy difference between the competing transition states.

Potential Cause 2: Catalyst and Ligand Choice

The steric and electronic properties of the catalyst and its associated ligands are paramount in dictating the facial selectivity of the cyclization.

Solutions & Optimization Strategy:

  • Ligand Modification: Screen a library of ligands with systematically varied steric bulk and electronic properties. For instance, in nickel-catalyzed spirocyclizations, different Mandyphos ligands can have a profound impact on both yield and stereoselectivity.[5]

  • Counter-ion Effects: In reactions involving cationic intermediates, the counter-ion can influence the tightness of the ion pair and, consequently, the stereochemical environment. Experiment with different silver or acid additives.

Potential Cause 3: Temperature

Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the reaction is more likely to proceed through the lowest-energy transition state, as there is less thermal energy available to overcome the barrier to the higher-energy, undesired pathway.

Solutions & Optimization Strategy:

  • Low-Temperature Studies: If your reaction proceeds at room temperature, try running it at 0 °C, -20 °C, or even -78 °C. While the reaction rate will decrease, the improvement in diastereoselectivity can be significant.[4]

Question 3: My TLC/LC-MS shows multiple side products. How can I identify and minimize them?

Side product formation indicates the presence of competing reaction pathways. Identifying the structure of these byproducts is the key to understanding and suppressing their formation.

Common Side Reactions and Their Mitigation:
  • Alkene Isomerization: In reactions like ring-closing metathesis, the double bond in the product can migrate to a more stable position, especially with extended reaction times or at high temperatures.[4]

    • Solution: Reduce reaction time by monitoring carefully and quenching as soon as the starting material is consumed. Lowering the temperature can also help.[4]

  • Hydrolysis/Decomposition: The desired spirocyclic product may be unstable under the reaction or workup conditions, especially if acidic or basic reagents are used.[5][12]

    • Solution: Monitor the reaction mixture over time to check for product decomposition.[5] If observed, consider a milder workup procedure (e.g., neutral pH wash) or telescoping the crude product directly into the next step.[5]

  • Intermolecular Reactions: If the substrate has multiple reactive sites, intermolecular dimerization or polymerization can compete with the desired intramolecular spirocyclization.

    • Solution: Employ high-dilution conditions (e.g., <0.01 M) to favor the intramolecular pathway. Adding the substrate slowly over several hours can also be very effective.

Workflow & Visualization
General Workflow for Spirocyclization Optimization

The following diagram outlines a logical workflow for optimizing a new spirocyclization reaction.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting cluster_2 Phase 3: Parameter Optimization A Initial Reaction Setup (Literature Conditions) B Analyze Outcome (Yield, Selectivity, Byproducts) A->B C Problem Identified? B->C D Low Yield/ Stalled Reaction C->D Yes K Optimized Protocol C->K No G Catalyst & Ligand Screening D->G I Temperature & Concentration Study D->I E Poor Selectivity E->G H Solvent Screening E->H E->I F Side Products F->I J Additive Screening F->J G->K H->K I->K J->K

Caption: A systematic workflow for optimizing spirocyclization reactions.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting groups for my substrate?

The choice of protecting groups is critical to prevent side reactions at reactive functional groups.[13] An ideal protecting group should be:

  • Easy to install and remove in high yield.[14]

  • Stable to the spirocyclization reaction conditions.[14]

  • Orthogonal to other protecting groups present, meaning one can be removed without affecting the others.[15]

For example, benzyl ethers are robust and stable to many conditions but require hydrogenation for removal, which might not be compatible with other functional groups like alkenes.[16] Silyl ethers (e.g., TBS, TIPS) are popular for protecting alcohols and are easily removed with fluoride sources.[16]

Q2: What are the best analytical methods for monitoring my reaction?

Real-time reaction monitoring is essential for optimization.

  • Thin-Layer Chromatography (TLC): A quick, inexpensive method for qualitative monitoring of starting material consumption and product formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides quantitative data on the conversion to product and allows for the identification of the molecular weights of byproducts, which is invaluable for troubleshooting.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a crude NMR of an aliquot from the reaction mixture can provide a clear picture of the product distribution and yield (using an internal standard).[17]

Q3: My spirocyclization works well on a small scale, but the yield drops upon scale-up. What should I consider?

Scale-up introduces challenges related to mass and heat transfer.

  • Heat Transfer: Large reactions have a smaller surface-area-to-volume ratio, making it harder to control the internal temperature. Exothermic events that are negligible on a small scale can cause runaway reactions on a larger scale. Ensure adequate cooling and consider slower addition of reagents.[18]

  • Mixing: Inefficient stirring can create local "hot spots" or areas of high concentration, leading to increased side product formation. Use an appropriate overhead stirrer for larger flasks.

  • Reagent Addition: The rate of addition becomes much more critical on a larger scale. What was a "quick addition" on a 1 mmol scale should become a slow, controlled addition via an addition funnel or syringe pump on a 1 mol scale.[18]

Protocols & Data Tables

Table 1: Common Solvents for Spirocyclization and Their Properties
SolventDielectric Constant (ε)PolarityCommon Use Case
Toluene2.4Non-polarGeneral purpose, good for reactions at elevated temperatures.
Dichloromethane (DCM)9.1Polar AproticExcellent for dissolving a wide range of organic compounds.[4]
Tetrahydrofuran (THF)7.5Polar AproticGood coordinating solvent, often used in organometallic reactions.
Acetonitrile (MeCN)37.5Polar AproticHighly polar, used for reactions involving ionic intermediates.
Ethanol (EtOH)24.5Polar ProticCan participate as a nucleophile; useful when H-bonding is beneficial.
Protocol 1: General Procedure for a Trial Spirocyclization Reaction

This protocol provides a baseline for setting up a small-scale test reaction.

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried to remove residual moisture, especially for air- or moisture-sensitive reactions.[7]

  • Inert Atmosphere: Assemble the reaction flask with a stir bar and seal with a septum. Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Reagent Preparation: Dissolve the starting material (e.g., 0.1 mmol) in the chosen anhydrous solvent (e.g., 2 mL, for a 0.05 M concentration) in the reaction flask.

  • Catalyst Addition: In a separate vial under an inert atmosphere, weigh the catalyst (e.g., 5 mol%, 0.005 mmol) and any necessary ligands or additives. Dissolve in a small amount of solvent and transfer to the reaction flask via syringe.

  • Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature). Take small aliquots at regular intervals (e.g., 1 hr, 4 hr, 12 hr) and analyze by TLC or LC-MS to monitor the progress.

  • Quench & Workup: Once the reaction is complete (or has stalled), cool to room temperature and quench appropriately (e.g., by adding a saturated aqueous solution of NH₄Cl). Extract the product with an organic solvent, dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[17]

  • Analysis: Obtain a crude NMR to assess the conversion and diastereoselectivity before proceeding with purification (e.g., column chromatography).[17]

Troubleshooting Decision Tree: Low Yield

Troubleshooting start Low Yield Observed q1 Is Starting Material Consumed? start->q1 a1_yes Yes q1->a1_yes   a1_no No (Stalled Reaction) q1->a1_no   q2 Product Observed in Crude Mixture? a1_yes->q2 sol_catalyst Action: - Purify reagents/solvents - Screen ligands/additives - Use fresh catalyst a1_no->sol_catalyst sol_conditions Action: - Increase temperature - Increase concentration - Screen solvents a1_no->sol_conditions a2_yes Yes q2->a2_yes   a2_no No q2->a2_no   sol_decomp Action: - Check product stability - Use milder workup - Shorten reaction time a2_yes->sol_decomp sol_loss Action: - Check aqueous layer - Avoid volatile product loss - Check filtration media a2_no->sol_loss

Caption: A decision tree for diagnosing the cause of low reaction yields.

References

  • Benchchem. (n.d.). Gold-Catalyzed Cyclopropene Reactions: A Technical Support Center for Catalyst Deactivation.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Optimization of Reaction Conditions for Azaspirocycle Formation.
  • ACS Publications. (2026). Gold-Catalyzed Synthesis of sp3-Rich Nortricyclanes from Norbornenes.
  • ACS Publications. (n.d.). Gold-Catalyzed Organic Reactions. Chemical Reviews.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
  • PubMed. (2009). Intramolecular hydroalkoxylation/cyclization of alkynyl alcohols mediated by lanthanide catalysts. Scope and reaction mechanism.
  • NIH. (2023). Oxidative Spirocyclization of β-Furyl Amides for the Assembly of Spiro-γ-butenolide-γ-butyrolactones. PMC.
  • ACS Publications. (2021). Intramolecular Spirocyclization Enables Design of a Single Fluorescent Probe for Monitoring the Interplay between Mitochondria and Lipid Droplets. Analytical Chemistry.
  • ACS Publications. (2026). Gold-Catalyzed Cyclizations of 4-Alkyl-2-yn-1-yl (Oxy)cyclohexa-2,5-dien-1-ones (1) to Develop Two Cyclizations via π-Alkyne versus π-Allene Activations. Organic Letters.
  • RSC Publishing. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers.
  • ACS Publications. (2024). Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones.
  • (n.d.). Protecting Groups.
  • Wiley-VCH. (n.d.). Protecting Group Strategies in Carbohydrate Chemistry.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ACS Publications. (2021). A pH-Sensitive Spirocyclization Strategy for Constructing a Single Fluorescent Probe Simultaneous Two-Color Visualizing of Lipid Droplets and Lysosomes and Monitoring of Lipophagy. Analytical Chemistry.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c.
  • ResearchGate. (n.d.). Hydroalkoxylation-intramolecular [4+2] cycloaddition cascades.
  • ACS Publications. (2023). Photoinduced Temperature-Regulated Selective Carbene C–H Insertion for the Synthesis of Functionalized Spiro-β-lactones and -lactams. Organic Letters.
  • PubMed. (2026). Protecting Group Strategies in Natural Product Biosynthesis. Journal of Natural Products.
  • YouTube. (2021). Catalyst deactivation.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • (n.d.). ANALYTICAL METHODS.
  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?.
  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros.
  • ChemRxiv. (2017). Kinetic Solvent Effects in Organic Reactions.
  • RSC Publishing. (2018). Recent advances in spirocyclization of indole derivatives.
  • ResearchGate. (2025). Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates.
  • ACS Publications. (n.d.). Entry to Spirocyclic Diketopiperazines. Organic Letters.
  • ResearchGate. (2025). Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations.
  • ResearchGate. (n.d.). Scale-up reactions and further transformations of the products.
  • PubMed. (n.d.). Effect of Additives on the Selectivity and Reactivity of Enzymes.
  • ChemRxiv. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
  • RSC Publishing. (2018). Recent advances in spirocyclization of indole derivatives. Chemical Society Reviews.
  • ResearchGate. (n.d.). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
  • RSC Publishing. (2020). Controlling cyclization pathways in palladium(ii)-catalyzed intramolecular alkene hydro-functionalization via substrate directivity. Chemical Science.
  • Abraham, M. H. (1985). Solvent effects on reaction rates. Pure and Applied Chemistry.
  • PubMed. (2026). Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes.
  • Gangishetty, S., & Foreman, K. (2022). Solvent Effects on Organic Reactions. Journal of Student-Scientists' Research.
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • ACS Publications. (n.d.). The Journal of Organic Chemistry Vol. 91 No. 2.
  • NIH. (n.d.). Application of Chiral Transfer Reagents to Improve Stereoselectivity and Yields in the Synthesis of the Antituberculosis Drug Bedaquiline. PMC.
  • NIH. (2025). Application of process analytical technology for real-time monitoring of synthetic co-culture bioprocesses.
  • ResearchGate. (2025). Online analysis methods for monitoring of bioprocesses.
  • PubMed. (n.d.). Efficient intramolecular hydroalkoxylation/cyclization of unactivated alkenols mediated by lanthanide triflate ionic liquids.

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Technical Support Center: Stability of 1-Oxa-6-azaspiro[3.3]heptane Hydrochloride Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Oxa-6-azaspiro[3.3]heptane hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for experiments involving this compound, particularly concerning its stability in acidic environments. As a novel spirocyclic scaffold, understanding its chemical behavior is paramount for successful experimental design and data interpretation.

Introduction: The Promise and Perils of a Strained Ring System

1-Oxa-6-azaspiro[3.3]heptane is a unique building block in medicinal chemistry, offering a three-dimensional architecture that can lead to improved physicochemical properties in drug candidates.[1] However, the inherent ring strain of the oxetane moiety raises valid concerns about its stability, especially under acidic conditions which are common in many synthetic and analytical protocols.[2] This guide will address these concerns head-on, providing you with the knowledge to confidently work with this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is the oxetane ring in 1-Oxa-6-azaspiro[3.3]heptane hydrochloride under acidic conditions?

A1: The stability of the oxetane ring is a known point of consideration. Generally, oxetanes can undergo acid-catalyzed ring-opening.[3] The rate and extent of this degradation are dependent on several factors, including the pH, temperature, and the substitution pattern on the oxetane ring. For 1-Oxa-6-azaspiro[3.3]heptane, the spirocyclic nature and the presence of the adjacent azetidine ring will influence its reactivity. While specific kinetic data for this exact molecule is not extensively published, it is prudent to assume potential instability in strongly acidic media (pH < 4) and at elevated temperatures.

Q2: What is the likely degradation pathway of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride in an acidic solution?

A2: The most probable degradation pathway involves the protonation of the oxetane oxygen, followed by nucleophilic attack by a solvent molecule (e.g., water) or the counter-ion (chloride). This results in the opening of the four-membered ring to form a 1,3-diol derivative. The initial protonation is the rate-determining step and is accelerated in acidic environments.

Q3: Can the neighboring azetidine ring influence the stability of the oxetane ring?

A3: Yes, the azetidine ring can potentially influence the stability of the oxetane ring through neighboring group participation.[4][5] The nitrogen atom in the azetidine ring can act as an internal nucleophile, potentially leading to intramolecular rearrangement or altered reactivity. However, in the hydrochloride salt form, the nitrogen is protonated, which would diminish its nucleophilicity and may reduce its participation in this manner.

Q4: Are there any general precautions I should take when working with this compound in acidic media?

A4: Absolutely. We recommend the following precautions:

  • Use the mildest acidic conditions possible: Opt for weaker acids or buffer systems whenever your experimental protocol allows.

  • Maintain low temperatures: Perform reactions and sample preparations at or below room temperature to minimize the rate of degradation.

  • Limit exposure time: Keep the time the compound is in an acidic environment to a minimum.

  • Use aprotic solvents: If the reaction chemistry permits, using aprotic solvents can prevent the participation of protic nucleophiles like water in the ring-opening reaction.

  • Monitor the reaction closely: Utilize in-process analytical techniques like TLC or LC-MS to track the consumption of the starting material and the formation of any degradation products.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Product in an Acid-Catalyzed Reaction

Possible Cause: Degradation of the 1-Oxa-6-azaspiro[3.3]heptane hydrochloride starting material.

Troubleshooting Steps:

  • Confirm Starting Material Integrity: Before starting the reaction, verify the purity of your 1-Oxa-6-azaspiro[3.3]heptane hydrochloride using a suitable analytical method like ¹H NMR or LC-MS.

  • Perform a Control Experiment: Run the reaction without your other reagents, exposing only the spirocycle to the acidic conditions for the same duration and at the same temperature. Analyze the mixture to quantify the extent of degradation.

  • Optimize Reaction Conditions:

    • Screen Weaker Acids: If using a strong acid (e.g., HCl, H₂SO₄), try a weaker organic acid (e.g., acetic acid, formic acid) or a Lewis acid that is known to be milder for oxetane ring-opening.

    • Lower the Temperature: If the reaction is run at room temperature or elevated temperatures, attempt the reaction at 0 °C or even lower.

    • Reduce Reaction Time: Monitor the reaction progress frequently and quench it as soon as a reasonable amount of product is formed.

  • Consider an Alternative Synthetic Strategy: If the desired transformation requires harsh acidic conditions, it may be necessary to introduce the 1-Oxa-6-azaspiro[3.3]heptane moiety at a later stage of the synthesis, after the acid-sensitive steps are completed.

Issue 2: Appearance of Unexpected Peaks in HPLC or NMR Analysis

Possible Cause: Formation of degradation products due to acid-induced ring-opening.

Troubleshooting Steps:

  • Characterize the Impurities: If possible, isolate the impurity peaks and characterize their structures using techniques like mass spectrometry and 2D NMR. The expected primary degradation product would be a 1,3-diol derivative.

  • Develop a Stability-Indicating Analytical Method: A well-developed HPLC method should be able to separate the parent compound from its potential degradation products.[6][][8][9] This is crucial for accurate quantification and stability assessment.

    • Method Development Tips:

      • Use a gradient elution to ensure separation of compounds with different polarities.

      • Employ a mass spectrometer as a detector (LC-MS) to aid in the identification of unknown peaks based on their mass-to-charge ratio.

  • Conduct a Forced Degradation Study: To confirm the identity of the degradation products, intentionally degrade a small sample of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride under controlled acidic conditions (e.g., 0.1 M HCl at 60 °C for a few hours). The major degradation product in this study should correspond to the unknown peak in your experimental sample.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol provides a framework for assessing the stability of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride under acidic stress.

  • Sample Preparation: Prepare a stock solution of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Control Sample: Prepare a control sample by adding an equal volume of the solvent used for the acid solution.

  • Incubation: Incubate both the stressed and control samples at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, and 24 hours).

  • Neutralization and Analysis: At each time point, withdraw an aliquot from each sample, neutralize the acid with a suitable base (e.g., 0.1 M NaOH), and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Calculate the percentage of the parent compound remaining and the percentage of each degradation product formed at each time point.

Protocol 2: Developing a Stability-Indicating HPLC Method

A robust HPLC method is essential for monitoring the stability of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride.

  • Column: A reversed-phase C18 column is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical starting gradient would be 5-95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm (as the compound lacks a strong chromophore) and/or Mass Spectrometry (for peak identification).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Visualizations

Chemical Structure and Potential Degradation Pathway

Caption: Proposed acid-catalyzed degradation pathway.

Troubleshooting Workflow

start Low Yield or Unexpected Peaks check_purity Verify Starting Material Purity start->check_purity characterize Characterize Impurities (LC-MS, NMR) start->characterize control_exp Run Control Experiment (Acid Only) check_purity->control_exp degradation_obs Degradation Observed? control_exp->degradation_obs optimize Optimize Conditions (Acid, Temp, Time) degradation_obs->optimize Yes no_degradation Investigate Other Reaction Parameters degradation_obs->no_degradation No alternative_route Consider Alternative Synthetic Route optimize->alternative_route end Problem Solved alternative_route->end no_degradation->end forced_degradation Perform Forced Degradation Study characterize->forced_degradation confirm Confirm Impurity Identity forced_degradation->confirm confirm->end

Caption: Troubleshooting workflow for stability issues.

Quantitative Data Summary

While specific degradation kinetics for 1-Oxa-6-azaspiro[3.3]heptane hydrochloride are not publicly available, the following table provides a qualitative summary of oxetane stability based on literature precedents.[2]

ConditionExpected Stability of 1-Oxa-6-azaspiro[3.3]heptaneRationale
Strongly Acidic (pH < 2) Low Prone to rapid acid-catalyzed ring-opening.
Moderately Acidic (pH 2-4) Moderate Degradation is likely to occur, especially at elevated temperatures.
Weakly Acidic (pH 4-6) Good Generally stable, but monitoring for degradation is still recommended.
Neutral (pH 6-8) High Expected to be stable.
Basic (pH > 8) High The oxetane ring is generally stable under basic conditions.

References

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. Synthetic Communications. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx. [Link]

  • Lawson, E. C., et al. (2019). Mild Intramolecular Ring Opening of Oxetanes. Organic Letters. [Link]

  • Xu, J., et al. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. [Link]

  • Balsamo, A., et al. (1972). Mechanism and stereochemistry of oxetane reactions. I. Stereospecific synthesis of the diastereoisomeric 2-phenyl-3-methyloxetanes and study of their configuration and conformation by nuclear magnetic resonance spectroscopy. The Journal of Organic Chemistry. [Link]

  • Dong Group. (n.d.). Oxetane Presentation.pptx. [Link]

  • ResearchGate. (n.d.). (PDF) Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. [Link]

  • ResearchGate. (n.d.). Mass spectra of the major degradation products. [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. [Link]

  • ResearchGate. (n.d.). The Influence of Neighboring Group Participation on the Hydrolysis of 2-O-Substituted Methyl Glucopyranosides | Request PDF. [Link]

  • Chem-Station. (2016). Neighboring Group Participation. [Link]

  • ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. [Link]

  • Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. [Link]

  • Scribd. (n.d.). HPLC Methods On Drug Analysis. [Link]

  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. [Link]

  • Grygorenko, O. O., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [Link]

  • Wodopian, K. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development. [Link]

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Technical Support Center: Protecting Group Strategies for 1-Oxa-6-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the intricacies of protecting group strategies for the 1-oxa-6-azaspiro[3.3]heptane scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, yet sterically demanding, spirocycle into their synthetic campaigns. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The unique three-dimensional structure of 1-oxa-6-azaspiro[3.3]heptane, with its strained four-membered rings, presents specific challenges and opportunities in functional group manipulation.[1] This guide, presented in a question-and-answer format, directly addresses common issues you may encounter in the lab.

Understanding the Core: The 1-Oxa-6-azaspiro[3.3]heptane System

The 1-oxa-6-azaspiro[3.3]heptane moiety is an increasingly popular building block in medicinal chemistry, valued for its ability to introduce three-dimensionality and improve physicochemical properties such as solubility.[2] However, the inherent ring strain of both the azetidine and oxetane rings necessitates careful consideration of reaction conditions to avoid undesired side reactions, such as ring-opening.[3][4] This guide will focus on the strategic protection and deprotection of the secondary amine, a critical step for subsequent functionalization.

Section 1: Boc Protection and Deprotection

The tert-butoxycarbonyl (Boc) group is a workhorse for amine protection due to its general stability and facile removal under acidic conditions.[5][6] However, its application to the sterically hindered and potentially sensitive 1-oxa-6-azaspiro[3.3]heptane system can present challenges.

Frequently Asked Questions (FAQs) - Boc Group

Question 1: My Boc protection of 1-oxa-6-azaspiro[3.3]heptane is sluggish and incomplete. What's going wrong?

Answer: This is a common issue stemming from a combination of factors:

  • Steric Hindrance: The nitrogen atom in the spirocycle is sterically encumbered, slowing its reaction with the bulky di-tert-butyl dicarbonate (Boc₂O).

  • Poor Nucleophilicity: While secondary amines are generally good nucleophiles, the constrained geometry of the azetidine ring can affect the lone pair availability.

  • Solubility Issues: The free base of 1-oxa-6-azaspiro[3.3]heptane or its salts may have limited solubility in common aprotic solvents used for Boc protection, leading to a heterogeneous reaction mixture and poor reaction kinetics.[7][8]

Troubleshooting Flowchart: Incomplete Boc Protection

start Incomplete Boc Protection solubility Is the starting material fully dissolved? start->solubility conditions Review Reaction Conditions solubility->conditions Yes improve_solubility Use a co-solvent system (e.g., MeOH/DCM or H₂O/THF) or a more polar solvent like DMF. solubility->improve_solubility No reagent Consider Alternative Reagents conditions->reagent temp Gently heat the reaction (e.g., 40-50 °C). Monitor for decomposition by TLC/LCMS. conditions->temp Increase Reaction Temperature catalyst Use a catalytic amount of DMAP (4-dimethylaminopyridine). Be cautious with stoichiometry to avoid side reactions. conditions->catalyst Add a Catalyst alt_boc alt_boc reagent->alt_boc Use a more reactive Boc-donating reagent, such as 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). improve_solubility->conditions start Slow/Stalled Cbz Hydrogenolysis catalyst Is the catalyst fresh and of high quality? start->catalyst solvent Is the solvent appropriate? catalyst->solvent Yes new_catalyst Use fresh Pd/C or switch to Pearlman's catalyst (Pd(OH)₂/C). catalyst->new_catalyst No hydrogen Is hydrogen delivery efficient? solvent->hydrogen Yes change_solvent Switch to a protic solvent like MeOH or EtOH which can facilitate protonolysis. Acetic acid can be used as a co-solvent to increase reaction rate. solvent->change_solvent No pressure Use a Parr apparatus to increase hydrogen pressure (e.g., to 50 psi). hydrogen->pressure Increase H₂ Pressure transfer Use a hydrogen donor like ammonium formate or cyclohexene with Pd/C. hydrogen->transfer Consider Transfer Hydrogenation new_catalyst->solvent change_solvent->hydrogen start Doubly Protected Spirocycle (N-Cbz, X-Boc) deprotect_cbz H₂, Pd/C (Hydrogenolysis) start->deprotect_cbz deprotect_boc TFA/DCM (Acidolysis) start->deprotect_boc product_amine Free Amine, X-Boc Protected deprotect_cbz->product_amine product_xh N-Cbz Protected, Free XH deprotect_boc->product_xh

Sources

Navigating the Synthesis of Spiro[3.3]heptanes: A Technical Support Guide for Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: January 2026

The rigid, three-dimensional architecture of the spiro[3.3]heptane scaffold has made it an increasingly valuable motif in medicinal chemistry and drug development.[1][2] Its ability to serve as a saturated bioisostere for phenyl rings offers a pathway to escape the "flatland" of traditional aromatic compounds, often leading to improved physicochemical properties.[3][4] However, the synthesis of these strained bicyclic systems is not without its challenges, and researchers frequently encounter issues with low yields that can impede progress.

This technical support center provides a comprehensive resource for chemists, offering troubleshooting guides and frequently asked questions (FAQs) to address common problems encountered during the synthesis of spiro[3.3]heptanes. Drawing upon established literature and practical insights, this guide will delve into the nuances of the most prevalent synthetic strategies, providing actionable solutions to optimize your reactions and maximize your yields.

Troubleshooting Guides: A Method-Specific Approach

Low yields in spiro[3.3]heptane synthesis are often tied to the specific synthetic route employed. Below, we address common issues and provide targeted solutions for three primary methods: [2+2] Cycloaddition of Keteniminium Salts , Semipinacol Rearrangement , and Double Alkylation of Malonate Esters .

[2+2] Cycloaddition of Keteniminium Salts

This method is a powerful tool for constructing the spiro[3.3]heptane core, often from readily available amides and alkenes.[1][3] However, the reactive nature of the keteniminium intermediate can lead to side reactions and incomplete conversion.

Question: My [2+2] cycloaddition of a keteniminium salt with an alkene is giving a low yield of the desired spiro[3.3]heptanone. What are the likely causes and how can I improve the outcome?

Answer: Low yields in this reaction typically stem from several factors, including inefficient generation of the keteniminium salt, competing side reactions, and suboptimal reaction conditions. Here’s a breakdown of potential issues and their solutions:

  • Inefficient Keteniminium Salt Formation: The reaction of an amide with an activating agent like triflic anhydride (Tf₂O) is the critical first step. Incomplete activation will lead to unreacted starting material.

    • Troubleshooting:

      • Ensure Anhydrous Conditions: Triflic anhydride is extremely sensitive to moisture. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

      • Optimize Base and Stoichiometry: A non-nucleophilic base, such as collidine or 2,6-lutidine, is crucial to prevent quenching of the activating agent. The stoichiometry of the base and triflic anhydride should be carefully controlled; an excess of base can sometimes lead to side reactions.[5]

      • Temperature Control: The activation is typically performed at low temperatures (e.g., 0 °C or -78 °C) to control the reactivity of the triflic anhydride and minimize decomposition.

  • Side Reactions of the Keteniminium Intermediate: The highly electrophilic keteniminium salt can undergo undesired reactions, such as dimerization or reaction with the solvent.

    • Troubleshooting:

      • Solvent Choice: Use a non-nucleophilic, inert solvent like 1,2-dichloroethane or dichloromethane.

      • Reaction Concentration: Running the reaction at a higher concentration can favor the intermolecular [2+2] cycloaddition over competing unimolecular decomposition pathways.

      • Alkene Equivalents: For gaseous or highly volatile alkenes, using an excess of the alkene component can help to drive the reaction towards the desired product.

  • Suboptimal Cycloaddition Conditions: The cycloaddition step itself is sensitive to temperature and reaction time.

    • Troubleshooting:

      • Temperature: While the activation is done at low temperatures, the cycloaddition often requires heating (reflux) to proceed at a reasonable rate.[4] The optimal temperature will depend on the specific substrates.

      • Reaction Time: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time. Prolonged heating can lead to product decomposition.

Experimental Protocol: Synthesis of a Spiro[3.3]heptanone via [2+2] Cycloaddition

This protocol is a general guideline and may require optimization for specific substrates.

  • To a solution of the amide (1.0 equiv.) and a non-nucleophilic base (e.g., collidine, 1.2 equiv.) in anhydrous 1,2-dichloroethane under an inert atmosphere at 0 °C, add triflic anhydride (1.2 equiv.) dropwise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add the alkene (1.0-1.5 equiv.) to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.[3]

dot

G cluster_activation Keteniminium Salt Formation cluster_cycloaddition [2+2] Cycloaddition cluster_workup Workup & Purification Amide Amide Keteniminium Keteniminium Salt Amide->Keteniminium Activation Tf2O Tf₂O Tf2O->Amide Base Base (e.g., Collidine) Base->Amide Spiro Spiro[3.3]heptanone Keteniminium->Spiro Cycloaddition Alkene Alkene Alkene->Keteniminium Quench Quench (aq. NaHCO₃) Spiro->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify

Caption: Workflow for Spiro[3.3]heptanone Synthesis via [2+2] Cycloaddition.

Semipinacol Rearrangement

The semipinacol rearrangement offers a powerful method for constructing the spiro[3.3]heptane core through the expansion of a cyclobutanol ring.[6][7] However, controlling the rearrangement and avoiding unwanted side products can be challenging.

Question: I am attempting a semipinacol rearrangement to synthesize a spiro[3.3]heptan-1-one, but I am observing a mixture of products and a low yield of the desired compound. How can I optimize this reaction?

Answer: Low yields and product mixtures in semipinacol rearrangements for spiro[3.3]heptane synthesis often arise from competing reaction pathways, incomplete rearrangement, or the formation of undesired diastereomers. Here are key areas to focus on for optimization:

  • Choice of Acid Catalyst: The nature and strength of the acid catalyst are critical for promoting the desired rearrangement.

    • Troubleshooting:

      • Brønsted vs. Lewis Acids: Both Brønsted acids (e.g., methanesulfonic acid, MsOH) and Lewis acids (e.g., aluminum chloride, AlCl₃) can be effective.[6] The optimal choice will depend on the substrate. Lewis acids can sometimes offer better control over stereochemistry by coordinating to the hydroxyl group.[6]

      • Acid Strength and Stoichiometry: A stronger acid may be required for less reactive substrates, but can also lead to decomposition. Experiment with different acids and optimize the stoichiometry to find the right balance.

  • Formation of Diastereomers: In substituted systems, the rearrangement can lead to the formation of both endo and exo diastereomers.

    • Troubleshooting:

      • Reaction Conditions: The ratio of diastereomers can be influenced by the choice of acid and solvent. For example, using AlCl₃ has been shown to suppress epimerization in some cases.[6]

      • Purification: Careful purification by column chromatography is often necessary to separate the desired diastereomer.

  • Incomplete Rearrangement: The starting cyclobutanol may be recovered if the reaction conditions are not forcing enough.

    • Troubleshooting:

      • Temperature and Reaction Time: Gently heating the reaction mixture may be necessary to drive the rearrangement to completion. Monitor the reaction by TLC to avoid prolonged heating that could lead to decomposition.

Experimental Protocol: Synthesis of a Spiro[3.3]heptan-1-one via Semipinacol Rearrangement

This protocol is a general guideline and will likely require optimization.

  • To a solution of the 1-bicyclobutylcyclopropanol intermediate in an anhydrous solvent (e.g., dichloromethane) at room temperature, add the acid catalyst (e.g., MsOH or AlCl₃, 1.0-1.5 equiv.).

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to isolate the desired spiro[3.3]heptan-1-one and separate any diastereomers.[6]

dot

G cluster_rearrangement Semipinacol Rearrangement cluster_side_reactions Potential Side Products cluster_purification Purification StartMat 1-Bicyclobutylcyclopropanol Carbocation Carbocation Intermediate StartMat->Carbocation Protonation/Activation Acid Acid Catalyst (MsOH or AlCl₃) Acid->StartMat Spiro Spiro[3.3]heptan-1-one Carbocation->Spiro [1,2]-Shift Diastereomer Exo-Diastereomer Carbocation->Diastereomer Decomposition Decomposition Products Carbocation->Decomposition Chromatography Column Chromatography Spiro->Chromatography Diastereomer->Chromatography

Caption: Key Steps and Considerations in Semipinacol Rearrangement for Spiro[3.3]heptane Synthesis.

Double Alkylation of Malonate Esters

This classical approach involves the sequential alkylation of a malonate ester with a suitable 1,3-dielectrophile to construct the spiro[3.3]heptane core.[8] While robust, achieving high yields requires careful control of the reaction conditions to avoid side reactions.

Question: My double alkylation of diethyl malonate to form a spiro[3.3]heptane derivative is resulting in a low yield and a mixture of products. What are the common pitfalls and how can I improve the reaction?

Answer: Low yields in the double alkylation of malonate esters for spiro[3.3]heptane synthesis are often due to incomplete alkylation, competing elimination reactions, and the formation of polymeric byproducts. Here’s how to troubleshoot these issues:

  • Incomplete Alkylation: The second intramolecular alkylation is often more challenging than the first due to steric hindrance.

    • Troubleshooting:

      • Base Selection: A strong, non-nucleophilic base is required to fully deprotonate the mono-alkylated intermediate. Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

      • Solvent: A polar aprotic solvent like DMF or DMSO can help to solvate the cation and increase the reactivity of the enolate.

      • Temperature: The second alkylation may require higher temperatures to overcome the activation barrier.

  • Competing Elimination Reactions: The basic conditions required for alkylation can also promote elimination reactions, especially with secondary or sterically hindered electrophiles.

    • Troubleshooting:

      • Choice of Leaving Group: Use a good leaving group like bromide or iodide to favor SN2 over E2.

      • Temperature Control: While higher temperatures may be needed for the second alkylation, excessive heat can favor elimination. Careful optimization is key.

  • Formation of Polymeric Byproducts: If the intramolecular cyclization is slow, intermolecular reactions can occur, leading to the formation of polymers.

    • Troubleshooting:

      • High Dilution: Performing the second alkylation under high dilution conditions can favor the intramolecular reaction over intermolecular polymerization.

Experimental Protocol: Synthesis of a Spiro[3.3]heptane Dicarboxylate via Double Alkylation

This is a general protocol and may need to be adapted for specific substrates.

  • To a suspension of sodium hydride (2.2 equiv.) in anhydrous DMF under an inert atmosphere, add diethyl malonate (1.0 equiv.) dropwise at 0 °C.

  • Stir the mixture at room temperature until the evolution of hydrogen gas ceases.

  • Add the 1,3-dielectrophile (e.g., 1,3-dibromopropane, 1.0 equiv.) dropwise at 0 °C.

  • Heat the reaction mixture to promote the second, intramolecular alkylation, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with water.

  • Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Parameter [2+2] Cycloaddition Semipinacol Rearrangement Double Alkylation
Key Reagents Amide, Tf₂O, Alkene, Base1-Bicyclobutylcyclopropanol, AcidMalonate Ester, Base, Dielectrophile
Common Issues Inefficient activation, Side reactionsProduct mixtures, Incomplete reactionIncomplete alkylation, Elimination
Key Optimization Anhydrous conditions, Base choiceAcid catalyst selectionBase choice, High dilution
Purification Distillation, ChromatographyChromatographyDistillation, Chromatography

Frequently Asked Questions (FAQs)

Q1: I am having trouble purifying my spiro[3.3]heptane derivative. It seems to be volatile and I am losing a significant amount of product during solvent removal. What can I do?

A1: The volatility of some spiro[3.3]heptane derivatives can indeed make purification challenging. Here are a few strategies to minimize product loss:

  • Use a Rotary Evaporator with Care: When removing solvents, use a lower temperature and a higher vacuum to avoid "bumping" and co-distillation of your product.

  • Kugelrohr Distillation: For small-scale purifications of volatile compounds, a Kugelrohr apparatus can be more efficient than a traditional distillation setup.

  • Column Chromatography with a Volatile Eluent: If your compound is amenable to column chromatography, use a volatile eluent system (e.g., pentane/diethyl ether) to facilitate solvent removal at lower temperatures.

  • Precipitation/Crystallization: If your product is a solid, consider purifying it by precipitation or recrystallization from a suitable solvent system. This can be a very effective way to obtain high-purity material without significant loss.

Q2: My synthesis has produced a mixture of diastereomers. What are the best methods for their separation?

A2: The separation of diastereomers of spiro[3.3]heptane derivatives can often be achieved by standard chromatographic techniques, but may require careful optimization.

  • Column Chromatography: This is the most common method for separating diastereomers. You may need to screen different solvent systems and use a high-resolution silica gel to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For more challenging separations, preparative HPLC can be a powerful tool. Chiral HPLC columns can also be used to separate enantiomers if you have a racemic mixture of a chiral spiro[3.3]heptane.[9]

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution and faster separation times than HPLC for certain classes of compounds.

Q3: Are there any general tips for improving the overall yield and reproducibility of spiro[3.3]heptane syntheses?

A3: Yes, several general principles can help improve your success rate:

  • Starting Material Purity: Ensure that all your starting materials are pure and dry. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Inert Atmosphere: Many of the reagents used in these syntheses are sensitive to air and moisture. Always use an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents.

  • Careful Monitoring: Closely monitor the progress of your reaction by TLC or GC-MS. This will help you to determine the optimal reaction time and avoid over-running the reaction, which can lead to decomposition.

  • Systematic Optimization: If you are experiencing low yields, take a systematic approach to optimization. Vary one reaction parameter at a time (e.g., temperature, solvent, catalyst) to identify the optimal conditions for your specific substrate.

By understanding the key challenges associated with each synthetic method and applying these troubleshooting strategies, researchers can significantly improve their success in synthesizing these valuable spirocyclic scaffolds, paving the way for their application in the discovery of new and innovative medicines.

References

  • Shan, T., Lu, S., Luo, C., Luo, R., Mou, Y., Wang, M., Peng, Y., & Zhou, L. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Molecules, 18(10), 12896–12907.
  • Lindsay, V. N. G., et al. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • Mykhailiuk, P. K., et al. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)
  • Shan, T., Lu, S., Luo, C., Luo, R., Mou, Y., Wang, M., Peng, Y., & Zhou, L. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp.
  • Mykhailiuk, P. K., et al. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • The Malonic Ester and Acetoacetic Ester Synthesis. (2025). Master Organic Chemistry.
  • Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. (2025). Wiley Online Library.
  • Expedient synthesis of Spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (n.d.).
  • Bicyclo[3.2.0]heptan-2-one, 3,3-dimethyl-. Organic Syntheses.
  • Laboratory Techniques of Purification and Isolation. (2012). International Journal of Drug Development & Research.
  • Malonic Ester Synthesis Reaction Mechanism. (2018). YouTube.
  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. (2023). Frontiers in Chemistry.
  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Flow Synthesis of Cyclobutanones via [2+2] Cycloaddition of Keteniminium Salts and Ethylene Gas. (n.d.).
  • Isolation and Purification of Organic Compounds Steam Distill
  • Photoredox-mediated N-centered radical addition/semipinacol rearrangement for the convenient synthesis of β-amino (spiro)cyclic ketones. (n.d.). RSC Publishing.
  • Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. (2014). YouTube.
  • Mykhailiuk, P. K., et al. (2024). Spiro[3.
  • Taming Keteniminium Reactivity by Steering Reaction Pathways: Computational Predictions and Experimental Validations. (n.d.).
  • Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. (n.d.). MDPI.
  • Chromatographic enantiomer separation and absolute configuration of spiro[benzo-1,3-dioxole-2,9′-bicyclo[3.3.1]nonan]-2′-one and the corresponding diastereomeric hydroxy acetals. (n.d.). RSC Publishing.
  • Disubstituted spiro[3.3]heptanes and spiro[2.3]hexanes – isosteres of... (n.d.).
  • Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. (n.d.).

Sources

Technical Support Center: Characterization of 1-Oxa-6-azaspiro[3.3]heptane Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-Oxa-6-azaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, purification, and characterization of this valuable spirocyclic building block. As a Senior Application Scientist, I have compiled this resource based on established scientific principles and practical field experience to ensure you can confidently identify and troubleshoot impurities in your experimental workflow.

Frequently Asked Questions (FAQs)

Synthesis & Potential Impurities

Q1: What are the common synthetic routes to 1-Oxa-6-azaspiro[3.3]heptane and what are the likely process-related impurities?

A1: A prevalent synthetic strategy involves the reaction of tribromopentaerythritol with a suitable amine source, such as p-toluenesulfonamide, followed by deprotection.[1] Another approach may involve the cyclization of a difunctionalized azetidine precursor.[2]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Incomplete reactions can lead to the presence of starting materials such as 3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol or its precursors.[1]

  • Isomeric Byproducts: Depending on the synthetic route, the formation of the regioisomeric impurity, 2-Oxa-6-azaspiro[3.3]heptane, is a possibility that should be considered.

  • Grob-Type Fragmentation Product: A known side reaction in the synthesis of oxetanes from 3-halopropanol derivatives is the Grob-type fragmentation, which can lead to the formation of a 3-methyleneazetidine derivative . This is a critical impurity to monitor, especially when strong, non-nucleophilic bases are used in the cyclization step.[2]

Q2: My reaction to synthesize 1-Oxa-6-azaspiro[3.3]heptane is showing an unexpected byproduct with a double bond signal in the 1H NMR. What could it be?

A2: The presence of vinylic protons in the 1H NMR spectrum strongly suggests the formation of the 3-methyleneazetidine impurity via a Grob-type fragmentation.[2] This side reaction is competitive with the desired intramolecular cyclization to form the oxetane ring.

Troubleshooting Guides

Impurity Identification & Characterization

Issue 1: An unknown peak is observed in the HPLC analysis of my purified 1-Oxa-6-azaspiro[3.3]heptane.

Troubleshooting Workflow:

Caption: Workflow for the identification of an unknown impurity.

Step-by-Step Protocol:

  • Fraction Collection: Isolate the impurity by preparative HPLC.

  • Mass Spectrometry Analysis:

    • Obtain the high-resolution mass spectrum (HRMS) to determine the exact mass and molecular formula.

    • Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns. The fragmentation of the spirocyclic core will differ significantly from that of the linear or rearranged impurities.

  • NMR Spectroscopy Analysis:

    • Acquire 1H and 13C NMR spectra. The presence of specific signals, such as vinylic protons for the 3-methyleneazetidine impurity, will be diagnostic.

    • Utilize 2D NMR techniques (COSY, HSQC, HMBC) to establish connectivity and confirm the structure.

Table 1: Expected Analytical Data for 1-Oxa-6-azaspiro[3.3]heptane and Potential Impurities

CompoundKey 1H NMR Signals (approx. δ, ppm)Key 13C NMR Signals (approx. δ, ppm)Expected Mass (M+H)+
1-Oxa-6-azaspiro[3.3]heptane Aliphatic protons on azetidine and oxetane rings.Spiro carbon, carbons adjacent to oxygen and nitrogen.100.0762
3-Methyleneazetidine Derivative Vinylic protons (~5.0-6.0 ppm), protons on the azetidine ring.Quaternary carbon of the double bond, methylene carbon of the double bond.Varies with substituent
Unreacted Precursor (e.g., alcohol) Protons adjacent to hydroxyl and bromo groups.Carbons bearing hydroxyl and bromo groups.Varies with precursor

Note: Exact chemical shifts will vary depending on the solvent and any protecting groups present.

Issue 2: My final product appears to be degrading over time, showing new spots on TLC and by HPLC.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for product degradation.

Potential Degradation Pathways:

  • Oxidation: Secondary amines are susceptible to oxidation, which can lead to the formation of nitroxides or other oxidized species, especially when exposed to air and light.[1][3] The formation of colored byproducts is often an indication of oxidation.

  • Hydrolysis: While the oxetane and azetidine rings are generally stable, they can be susceptible to ring-opening under strong acidic or basic conditions, especially at elevated temperatures.

  • Dimerization/Polymerization: The strained nature of the spirocycle could potentially lead to dimerization or oligomerization over time, although this is less common under standard storage conditions.

Recommended Stabilization Measures:

  • Storage: Store 1-Oxa-6-azaspiro[3.3]heptane under an inert atmosphere (argon or nitrogen), protected from light, and at low temperatures (2-8 °C).

  • Solvent Choice: Use degassed solvents for sample preparation and analysis to minimize exposure to oxygen.

  • Antioxidants: For long-term storage of solutions, the addition of a small amount of an antioxidant may be considered, but its compatibility must be verified.

Purification Challenges

Issue 3: I am having difficulty removing a polar impurity during column chromatography.

Troubleshooting Guide:

  • Method 1: Acid-Base Extraction:

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic 1-Oxa-6-azaspiro[3.3]heptane will be protonated and move to the aqueous layer.

    • Separate the aqueous layer and basify it with a suitable base (e.g., NaOH, NaHCO3) to a pH > 10.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.

  • Method 2: Modifying Column Chromatography Conditions:

    • Use of an Amine Deactivated Stationary Phase: Employ a silica gel that has been treated to reduce the acidity of the surface silanol groups.

    • Addition of a Mobile Phase Modifier: Add a small percentage of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress the interaction of the amine with the silica gel, leading to better peak shape and improved separation.

Caption: Purification strategies for removing polar impurities.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. [Link]

  • Carreira, E. M., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron Letters, 122, 154515. [Link]

  • Rajca, A., Shiraishi, K., Boratyński, P. J., Pink, M., Miyasaka, M., & Rajca, S. (2011). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. The Journal of organic chemistry, 76(20), 8447–8457. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Brewster, J. T., II, Randall, S. D., Kowalski, J., Cruz, C., Shoemaker, R., Tarlton, E., & Hinklin, R. J. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1390–1399. [Link]

  • Waters Corporation. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. [Link]

  • Agilent Technologies, Inc. (2011). Analysis of primary, secondary and tertiary amines. [Link]

  • PubChem. (n.d.). 1-Oxa-6-azoniaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

Sources

Technical Support Center: Regioselectivity in the Ring-Opening of Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the regioselective ring-opening of azaspiro[3.3]heptanes. As novel, three-dimensional scaffolds, azaspiro[3.3]heptanes are increasingly vital in modern drug discovery for their ability to provide unique exit vectors and favorable physicochemical properties.[1][2][3] However, their synthetic utility is critically dependent on understanding and controlling the regioselectivity of their ring-opening reactions. This document addresses common experimental challenges to help you navigate the complexities of this powerful chemical motif.

Frequently Asked Questions (FAQs)

Q1: What makes the azaspiro[3.3]heptane core susceptible to ring-opening reactions?

The reactivity of the azaspiro[3.3]heptane scaffold is primarily driven by the inherent ring strain of the four-membered azetidine ring.[4][5] This strain arises from two main factors:

  • Angle Strain: The internal C-C-C and C-N-C bond angles in the azetidine ring are compressed to approximately 90°, a significant deviation from the ideal sp³ tetrahedral angle of 109.5°.[6] This deviation creates substantial angle strain, also known as Baeyer strain.[6][7]

  • Torsional Strain: The substituents on adjacent atoms in the puckered four-membered ring are more eclipsed than in a larger, more flexible ring like cyclohexane, leading to unfavorable eclipsing interactions (Pitzer strain).[6][8]

This stored energy makes the azetidine ring kinetically and thermodynamically prone to reactions that relieve this strain.[7][9] Nucleophilic attack on one of the electrophilic carbons of the azetidine ring leads to cleavage of a C-N or C-C bond, resulting in a more stable, open-chain product and releasing the stored ring strain.[7] This inherent reactivity is a key feature that makes these scaffolds useful synthetic intermediates.[10][11]

Q2: For an N-protected 2-azaspiro[3.3]heptane, what are the possible regioisomeric products from a nucleophilic ring-opening?

When an N-protected 2-azaspiro[3.3]heptane is treated with a nucleophile, the azetidine ring can be opened at two distinct electrophilic carbon centers. This leads to two possible regioisomeric products, assuming a C-N bond cleavage pathway:

  • C3 Attack: Nucleophilic attack at the C3 position (the carbon atom opposite the spirocenter in the azetidine ring). This breaks the C3-N bond, yielding a substituted cyclobutylamine derivative.

  • C1 Attack: Nucleophilic attack at the C1 position (the carbon atom adjacent to both the nitrogen and the spirocenter). This breaks the C1-N bond, resulting in a different substituted cyclobutylamine.

The regiochemical outcome is critical as it dictates the final structure and properties of the molecule.

G cluster_start Starting Material cluster_paths Reaction Pathways cluster_products Regioisomeric Products Start N-Protected 2-Azaspiro[3.3]heptane C3_Attack Path A: Nucleophilic Attack at C3 Start->C3_Attack Nu⁻ C1_Attack Path B: Nucleophilic Attack at C1 Start->C1_Attack Nu⁻ Product_A Product A (Substituted Cyclobutylamine) C3_Attack->Product_A C3-N Bond Cleavage Product_B Product B (Substituted Cyclobutylamine) C1_Attack->Product_B C1-N Bond Cleavage G start Low Regioselectivity Observed (Mixture of Isomers) q1 Is a Lewis or Brønsted acid catalyst being used? start->q1 sol1 Strategy 1: Remove Acid Catalyst Run under neutral/basic conditions to favor a pure SN2 pathway where sterics dominate. q1->sol1 YES q2 Analyze Nucleophile Sterics: Is the nucleophile sterically demanding? q1->q2 NO a1_yes YES a1_no NO sol1->q2 sol2 Strategy 2: Increase Nucleophile Bulk Switch to a more sterically hindered nucleophile (e.g., t-BuS⁻ instead of MeS⁻). This will amplify the preference for the less hindered C3 site. q2->sol2 NO q3 Analyze Temperature: Is the reaction run at elevated temperature? q2->q3 YES a2_no NO a2_yes YES sol2->q3 sol3 Strategy 3: Lower Reaction Temperature Higher temperatures can lower selectivity by providing enough energy to overcome the activation barrier for the minor product. Run at 0°C or -78°C. q3->sol3 YES end_node Re-evaluate Regioisomeric Ratio q3->end_node NO a3_yes YES a3_no NO sol3->end_node

Caption: Troubleshooting workflow for improving regioselectivity.

Problem 2: The ring-opening reaction is extremely slow or fails to proceed.

A lack of reactivity typically points to insufficient activation of the azetidine ring.

  • Check the N-Protecting Group: Ensure an electron-withdrawing group (e.g., Boc, Ts, Cbz) is installed on the azetidine nitrogen. Unprotected or N-alkylated azaspiro[3.3]heptanes are generally poor electrophiles.

  • Increase Nucleophile Strength: If possible, use a more potent nucleophile. For example, deprotonating a thiol to a thiolate will dramatically increase its reactivity.

  • Introduce a Lewis Acid: If regioselectivity is not a major concern or can be controlled, adding a Lewis acid (e.g., BF₃·OEt₂, Ti(OiPr)₄, Sc(OTf)₃) can activate the system by coordinating to the nitrogen. [12]Start with catalytic amounts and screen different acids.

  • Increase Temperature: Heating the reaction can provide the necessary activation energy. However, be aware that this may decrease regioselectivity and can lead to decomposition if the compounds are unstable. [13]

Problem 3: I am observing significant decomposition of my starting material or product.

Azaspiro[3.3]heptanes, while more stable than aziridines, are still strained systems and can be sensitive to harsh conditions. [4][14]

  • Acid Sensitivity: Strong acidic conditions can lead to uncontrolled polymerization or decomposition, especially if the azetidinium ion is not promptly trapped by a nucleophile. [14]If an acid is necessary, use it catalytically and at low temperatures.

  • Thermal Instability: Prolonged heating can lead to degradation. Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

  • Purification Issues: Products of ring-opening are often polar amines. If using silica gel chromatography, consider pre-treating the silica with triethylamine (e.g., in the eluent) to prevent streaking and decomposition on the acidic silica surface.

Experimental Protocols

Protocol 1: General Procedure for Regioselective Ring-Opening of N-Boc-2-azaspiro[3.3]heptane with a Thiol Nucleophile

This protocol is a representative example and may require optimization for different substrates and nucleophiles.

  • Reagent Preparation: In a flame-dried, nitrogen-purged flask, dissolve N-Boc-2-azaspiro[3.3]heptane (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Nucleophile Generation: In a separate flask, dissolve the desired thiol (e.g., thiophenol, 1.1 equiv) in anhydrous THF. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C. Allow the mixture to stir for 20 minutes to ensure complete formation of the thiolate.

  • Reaction: Slowly add the prepared thiolate solution to the solution of the azaspiro[3.3]heptane via cannula.

  • Monitoring: Allow the reaction to stir at 0 °C and warm slowly to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent product degradation) to isolate the ring-opened product.

Protocol 2: Determination of Regioisomeric Ratio using ¹H NMR Spectroscopy
  • Sample Preparation: Obtain a high-quality ¹H NMR spectrum of the purified product or the crude reaction mixture in a suitable deuterated solvent (e.g., CDCl₃).

  • Spectral Analysis: Identify unique, well-resolved signals corresponding to each regioisomer. Key diagnostic signals are often the protons on the carbon bearing the newly installed nucleophile or the protons adjacent to the nitrogen.

    • For C3-attack product: Look for signals corresponding to the -CH₂-N(Boc)- group and the -CH(S-Ph)- proton. The chemical shifts and coupling patterns will be distinct.

    • For C1-attack product: The signals will be different due to the proximity of the spiro-carbon.

  • Integration and Calculation: Integrate the area of a unique signal for each isomer. The regioisomeric ratio is the ratio of these integrated areas. For example, if a signal for Isomer A integrates to 1.00 and a corresponding signal for Isomer B integrates to 0.25, the ratio is 4:1 in favor of A. For complex mixtures, 2D NMR techniques (COSY, HSQC) may be necessary to assign the signals correctly.

References

  • AiFChem. (2026, January 15). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Kirichok, A. A., et al. (2017). 1-Substituted 2-Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery.
  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • BenchChem. (2025). A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. BenchChem.
  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69.
  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
  • Kirichok, A. A., et al. (2023). Synthesis of 3‐substituted 1‐azaspiro[3.3]heptanes.
  • Singh, G., & Kumar, A. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(72), 45695-45725.
  • Williams, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1615–1620.
  • Aoyama, H., et al. (2022). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 10, 1046641.
  • Mykhailiuk, P. K. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(10), 5895-5928.
  • Powers, J. C., & Lee, S. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16295–16315.
  • LibreTexts Chemistry. (2023, January 22). Ring Strain and the Structure of Cycloalkanes.
  • Wikipedia. (n.d.). Ring strain.
  • Wang, Z., et al. (2018). Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry, 20(17), 3985-3990.
  • Khan Academy. (2012, September 29). Ring-opening reactions of epoxides: Strong nucleophiles [Video]. YouTube.
  • Hilton, M. J., et al. (2016). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. The Journal of Organic Chemistry, 81(17), 7544–7552.
  • University of Calgary. (n.d.). Strain in Ring Systems. Chem.libretexts.org.
  • Chemistry For Everyone. (2024, January 1). What Is Ring Strain In Organic Chemistry? [Video]. YouTube.
  • Sharma, P., & Kumar, A. (2021). Recent breakthroughs in ring-opening annulation reactions of aziridines. Organic & Biomolecular Chemistry, 19(23), 5076-5095.
  • Singh, V. K., & Yadav, D. (2018). Nucleophilic ring opening reactions of aziridines. Tetrahedron, 74(38), 5035-5077.

Sources

Technical Support Center: Diastereoselective Synthesis of 1-Substituted 2-Azaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-substituted 2-azaspiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with stereochemical control in their synthetic routes. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively. The 2-azaspiro[3.3]heptane motif is a valuable bioisostere for piperidine, offering improved physicochemical properties such as aqueous solubility, making it a critical building block in modern drug discovery.[1][2] However, the creation of the crucial C1-stereocenter with high diastereoselectivity is a common and significant challenge.

This resource provides detailed, field-proven insights into the most common issues encountered during the synthesis of these valuable spirocycles.

Troubleshooting Workflow: A General Approach

Before diving into specific issues, it's beneficial to have a structured approach to troubleshooting. Low diastereoselectivity or yield is rarely due to a single factor but often an interplay of multiple parameters. The following workflow can guide your optimization process.

G start Low Diastereomeric Ratio (d.r.) Observed check_temp Step 1: Analyze Reaction Temperature start->check_temp kinetic_node Is reaction under kinetic control? check_temp->kinetic_node check_reagents Step 2: Evaluate Reagents (Base, Additives) base_node Is base sterically hindered? Is chelation possible? check_reagents->base_node check_solvent Step 3: Assess Solvent Effects solvent_node Does solvent polarity stabilize desired transition state? check_solvent->solvent_node check_substrate Step 4: Examine Substrate Sterics & Electronics solution_substrate Action: Modify protecting groups or auxiliary to enhance facial bias. check_substrate->solution_substrate kinetic_node->check_reagents No/Unsure solution_temp Action: Lower temperature (e.g., -78 °C) to favor kinetic product. kinetic_node->solution_temp Yes base_node->check_solvent No solution_reagents Action: Screen alternative bases (e.g., LiHMDS, KHMDS). Consider salt additives (e.g., LiBr). base_node->solution_reagents Yes/Maybe solvent_node->check_substrate No solution_solvent Action: Screen aprotic solvents of varying polarity (e.g., THF, Toluene, CH2Cl2). solvent_node->solution_solvent Yes/Maybe end_node High d.r. Achieved solution_temp->end_node solution_reagents->end_node solution_solvent->end_node solution_substrate->end_node

Caption: General troubleshooting workflow for low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My reaction is yielding a poor diastereomeric ratio (d.r. ≈ 1:1). What are the most critical initial parameters to investigate?

A1: A non-selective reaction indicates that the energy difference between the transition states leading to the two diastereomers is negligible under your current conditions. The first and most impactful parameter to investigate is temperature .

  • Causality (Kinetic vs. Thermodynamic Control): Many stereoselective reactions are under kinetic control, meaning the product ratio reflects the relative rates of formation. By lowering the reaction temperature (e.g., from room temperature to -78 °C), you increase the energy barrier for the higher-energy transition state more significantly than for the lower-energy one, thus amplifying the preference for the kinetic, and often more diastereomerically pure, product.[3]

  • Solvent Polarity: The solvent can differentially stabilize the transition states. A systematic screen of aprotic solvents like THF, toluene, and dichloromethane is highly recommended. The optimal solvent is substrate-dependent and must be determined empirically.[3]

  • Counterion Effects: The choice of base (e.g., LDA, LiHMDS, KHMDS) determines the metal counterion (Li+, Na+, K+). This ion can play a crucial role in chelation control, organizing the reactants in a specific orientation in the transition state. Changing the base is a powerful way to alter the stereochemical outcome.

Q2: I am using a chiral N-tert-butanesulfinyl imine (Davis-Ellman auxiliary), but the diastereoselectivity is still low. Why might this be, and how can I improve it?

A2: The N-tert-butanesulfinyl group is an excellent chiral auxiliary designed to direct nucleophilic attack to one face of the imine C=N bond. If selectivity is poor, it suggests that this directing effect is being undermined.

  • Mechanism of Action: The sulfinyl group, coordinated to a lithium cation from the base, is believed to form a rigid six-membered ring transition state with the incoming enolate. This conformation sterically blocks one face of the imine, forcing the nucleophile to attack from the opposite face.[4][5]

  • Common Pitfalls & Solutions:

    • Incorrect Base: The use of lithium-based amides (like LDA or LiHMDS) is often crucial for forming the required chelated transition state. Using a sodium or potassium base (e.g., NaHMDS, KHMDS) can lead to a different, less-organized transition state and lower diastereoselectivity.[6]

    • Temperature: As mentioned in Q1, these additions are highly sensitive to temperature. The reaction should be run at -78 °C to maximize selectivity.

    • Sterics of the Nucleophile: If your nucleophile (the ethyl cyclobutanecarboxylate anion in this case) is too bulky, it may override the directing effect of the auxiliary. While less straightforward to modify, this should be a consideration.

Sources

Validation & Comparative

The Ascendant Spirocycle: A Comparative Guide to 1-Oxa-6-azaspiro[3.3]heptane versus Piperidine in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the piperidine ring stands as a titan.[1][2][3] This six-membered saturated heterocycle is a privileged scaffold, embedded in the architecture of numerous approved drugs across a wide spectrum of therapeutic areas.[4][5] Its prevalence stems from its ability to confer favorable physicochemical properties, including aqueous solubility and metabolic stability, while providing a versatile anchor for synthetic elaboration.[1] However, the very flexibility and metabolic susceptibility of the piperidine ring can present challenges in drug optimization. This has catalyzed the exploration of rigid, three-dimensional bioisosteres, with strained spirocyclic systems emerging as a particularly promising class of replacements.

This guide provides an in-depth, data-driven comparison of the rising star, 1-oxa-6-azaspiro[3.3]heptane, against the established stalwart, piperidine. We will dissect their structural and physicochemical nuances, present comparative experimental data, and provide detailed protocols for key assays, empowering drug discovery teams to make informed decisions in lead optimization.

At a Glance: Structural and Physicochemical Properties

The fundamental distinction between piperidine and 1-oxa-6-azaspiro[3.3]heptane lies in their topology and conformational behavior. Piperidine, a flexible six-membered ring, predominantly adopts low-energy chair conformations.[6][7] In contrast, 1-oxa-6-azaspiro[3.3]heptane is a rigid spirocyclic system composed of fused four-membered azetidine and oxetane rings. This rigidity imparts a well-defined three-dimensional geometry, a desirable trait for enhancing target selectivity. The introduction of the oxetane ring also significantly impacts polarity and hydrogen bond accepting capacity.

A comparative analysis of model compounds reveals the profound impact of this structural change on key drug-like properties. The following table summarizes experimental data for a series of compounds, illustrating the progressive changes when moving from a piperidine to a 2-azaspiro[3.3]heptane and finally to a 1-azaspiro[3.3]heptane scaffold.

ScaffoldclogPlogD (pH 7.4)Solubility (µM)Metabolic Stability (CLint, µL min⁻¹ mg⁻¹)Metabolic Stability (t½, min)
Piperidine3.22.91011412
2-Azaspiro[3.3]heptane2.52.3253440
1-Azaspiro[3.3]heptane2.42.2302555

Data adapted from a study on 1-azaspiro[3.3]heptane as a piperidine bioisostere.[8][9]

The data clearly demonstrates that the transition to the spirocyclic scaffolds, and particularly to 1-oxa-6-azaspiro[3.3]heptane's close analogue 1-azaspiro[3.3]heptane, leads to a notable decrease in lipophilicity (logD) and a significant improvement in both aqueous solubility and metabolic stability. The counterintuitive observation of decreased lipophilicity despite the addition of a carbon atom in the spirocyclic systems can be attributed to an increase in the basicity of the nitrogen atom.[10]

Delving Deeper: The "Why" Behind the Data

The observed improvements in physicochemical properties are a direct consequence of the structural differences between the two scaffolds.

Lipophilicity and Solubility: The introduction of the oxygen atom in the 1-oxa-6-azaspiro[3.3]heptane ring, coupled with the rigid, polar nature of the oxetane moiety, contributes to a lower logD and enhanced aqueous solubility compared to the more lipophilic piperidine. This is a critical advantage in drug design, as high lipophilicity is often associated with off-target effects and poor pharmacokinetic profiles.

Metabolic Stability: The rigid, strained ring system of 1-oxa-6-azaspiro[3.3]heptane is less susceptible to metabolism by cytochrome P450 (CYP) enzymes compared to the flexible piperidine ring.[11] The carbon atoms in the spirocyclic core are less accessible to enzymatic attack, leading to a lower intrinsic clearance (CLint) and a longer half-life (t½).[8][9] This enhanced metabolic stability can translate to improved bioavailability and a more favorable dosing regimen in vivo.

Conformational Rigidity and Target Engagement: The conformational flexibility of piperidine allows it to adopt various shapes to fit into a binding pocket, but this can also lead to entropic penalties upon binding.[1] The rigid, well-defined three-dimensional structure of 1-oxa-6-azaspiro[3.3]heptane reduces this conformational entropy penalty, potentially leading to higher binding affinity and selectivity for the target protein.

Case Study: Bupivacaine Analogue

A compelling example of the successful application of an azaspiro[3.3]heptane as a piperidine bioisostere is the development of an analogue of the local anesthetic bupivacaine.[12][13] By replacing the piperidine ring in bupivacaine with a 1-azaspiro[3.3]heptane moiety, researchers developed a new, patent-free analogue with high activity.[12][13] This case study underscores the potential of this spirocyclic scaffold to replicate and even enhance the biological activity of piperidine-containing drugs while offering novel intellectual property opportunities.

Experimental Protocols for Comparative Analysis

To facilitate a robust comparison of piperidine-containing compounds with their 1-oxa-6-azaspiro[3.3]heptane analogues, the following detailed experimental protocols for key physicochemical property determination are provided.

Determination of Lipophilicity (logD) by the Shake-Flask Method

The shake-flask method is the gold standard for logD determination.[2][14][15][16]

Methodology:

  • Preparation of Pre-saturated Solvents: Prepare a phosphate buffer solution at pH 7.4. Mix equal volumes of n-octanol and the phosphate buffer in a separatory funnel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.

  • Partitioning: In a glass vial, add a precise volume of the pre-saturated phosphate buffer and a precise volume of the pre-saturated n-octanol (e.g., 1 mL of each). Add a small aliquot of the compound stock solution to achieve a final concentration that is detectable in both phases.

  • Equilibration: Cap the vial and shake it at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 2-4 hours).

  • Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The logD is calculated using the following formula: logD = log10([Compound]octanol / [Compound]aqueous)

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Pre-saturated n-Octanol and Buffer Partition Mix Solvents and Compound Stock Solvents->Partition Compound Prepare 10 mM Compound Stock Compound->Partition Equilibrate Shake to Equilibrate Partition->Equilibrate Separate Centrifuge for Phase Separation Equilibrate->Separate Quantify Quantify Compound in Each Phase (LC-MS) Separate->Quantify Calculate Calculate logD Quantify->Calculate

Caption: Workflow for logD determination by the shake-flask method.

Kinetic Aqueous Solubility Assay

This high-throughput method is suitable for early-stage drug discovery.[17][18][19][20][21]

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.

  • Addition of Aqueous Buffer: To each well, add a phosphate buffer (pH 7.4) to achieve the desired final compound concentrations.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate. Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a calibration curve.

  • Solubility Determination: The highest concentration at which the compound remains in solution is reported as its kinetic aqueous solubility.

G Start 10 mM Compound Stock in DMSO Dilute Serial Dilution in 96-well Plate Start->Dilute AddBuffer Add Aqueous Buffer (pH 7.4) Dilute->AddBuffer Equilibrate Shake for 2 hours AddBuffer->Equilibrate Centrifuge Centrifuge to Pellet Precipitate Equilibrate->Centrifuge Transfer Transfer Supernatant to New Plate Centrifuge->Transfer Quantify Quantify Concentration (LC-MS/MS) Transfer->Quantify Result Determine Kinetic Aqueous Solubility Quantify->Result

Caption: Workflow for kinetic aqueous solubility assay.

Microsomal Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by liver enzymes.[1][3][4][5][22]

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

    • Prepare an NADPH-regenerating system solution.

    • Thaw liver microsomes (human or other species) on ice.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing the reaction buffer, liver microsomes, and the test compound at a final concentration of 1 µM.

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding an ice-cold stop solution (e.g., acetonitrile with an internal standard).

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound versus time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k, and the intrinsic clearance (CLint) is calculated based on the rate of metabolism and the protein concentration.

G Start Prepare Reagents: Buffer, Microsomes, NADPH Incubate Prepare Incubation Mixture (Compound + Microsomes) Start->Incubate Initiate Pre-incubate at 37°C Add NADPH to Start Incubate->Initiate Sample Sample at Time Points (0, 5, 15, 30, 60 min) Initiate->Sample Stop Stop Reaction with Acetonitrile + IS Sample->Stop Process Centrifuge to Remove Protein Stop->Process Analyze Analyze Supernatant by LC-MS/MS Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Caption: Workflow for microsomal stability assay.

Conclusion and Future Outlook

The strategic replacement of the venerable piperidine scaffold with 1-oxa-6-azaspiro[3.3]heptane represents a compelling tactic in modern drug discovery. The inherent rigidity, improved physicochemical properties, and enhanced metabolic stability offered by this spirocyclic system provide a powerful tool to overcome common liabilities associated with its more flexible predecessor. While the synthesis of spirocycles can be more complex, the potential rewards in terms of improved drug-like properties and novel intellectual property make 1-oxa-6-azaspiro[3.3]heptane a worthy contender in the medicinal chemist's arsenal. As synthetic methodologies for these strained systems continue to evolve, we can anticipate a growing number of drug candidates successfully leveraging the unique advantages of the 1-oxa-6-azaspiro[3.3]heptane scaffold.

References

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Bar-Ilan, A. (n.d.). In vitro drug metabolism: for the selection of your lead compounds.
  • Bhal, S. K., et al. (2024). LogP / LogD shake-flask method. Protocols.io.
  • Bio-protocol. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.
  • Cyprotex. (n.d.). Microsomal Stability.
  • Dahl, G., & Artursson, P. (n.d.). Protocol for the Human Liver Microsome Stability Assay.
  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Enamine. (n.d.). Aqueous Solubility Assay.
  • Espinosa, S., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 75, 69-76.
  • De la Torre, B. G., & Albericio, F. (2022).
  • Bhal, S. K., et al. (n.d.). LogP / LogD shake-flask method v1.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Angyal, A., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58825.
  • Kirichok, A. A., et al. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • ScienceOpen. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • ResearchGate. (n.d.). Physicochemical properties of model compounds 57–59. Solubility (Sol.):....
  • Enamine. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Scilit. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine**.
  • Scott, J. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(10), 1453-1458.
  • ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • National Center for Biotechnology Information. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed.
  • ResearchGate. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine | Request PDF.
  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes.
  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
  • BenchChem. (2025). 2,6-Diazaspiro[3.3]heptane vs. Piperazine: A Comparative Guide for Drug Discovery. BenchChem.
  • National Center for Biotechnology Information. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega.
  • National Center for Biotechnology Information. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2.
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A Comparative Guide to the Metabolic Stability of Azaspiroheptanes and Morpholines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Drug Design

In the intricate process of drug discovery, the journey from a promising hit compound to a viable clinical candidate is fraught with challenges. One of the most significant hurdles is achieving an optimal pharmacokinetic profile, and at its heart lies metabolic stability. A compound that is rapidly metabolized by the body will have a short half-life and poor bioavailability, rendering it ineffective. Consequently, medicinal chemists dedicate substantial effort to designing molecules that can withstand the metabolic machinery of the liver, primarily the cytochrome P450 (CYP) enzyme system.

Saturated heterocyclic scaffolds are cornerstones of modern medicinal chemistry, prized for their ability to improve physicochemical properties like solubility and to provide three-dimensional diversity that can enhance target binding. Among the most ubiquitous of these is the morpholine ring. However, its inherent metabolic liabilities have driven the exploration of alternative scaffolds. This guide focuses on a critical comparison between morpholines and a rising star in scaffold design: azaspiroheptanes.

Azaspiro[3.3]heptanes, rigid spirocyclic structures, have gained traction as bioisosteric replacements for common heterocycles like piperidines and morpholines. They offer a unique three-dimensional geometry and have shown a compelling trend towards greater metabolic stability. This guide provides an in-depth, objective comparison of the metabolic stability of these two important scaffolds, supported by experimental data and protocols, to empower researchers in making informed decisions during the lead optimization process.

Structural and Physicochemical Underpinnings of Metabolism

The metabolic fate of a molecule is intrinsically linked to its structure, lipophilicity, and basicity (pKa). Saturated heterocycles are most susceptible to metabolism at the carbon atoms adjacent to the heteroatom.

  • Morpholine: This six-membered ring exists in a flexible chair conformation. Its oxygen atom reduces the pKa of the nitrogen, and its overall structure contributes moderately to a molecule's lipophilicity. This flexibility can allow for favorable positioning within an enzyme's active site, but it can also expose metabolically vulnerable C-H bonds adjacent to the nitrogen and oxygen atoms.

  • Azaspiroheptane: This scaffold is characterized by a spirocyclic quaternary carbon, which imparts significant rigidity. In 2-azaspiro[3.3]heptane, the nitrogen is γ to the other heteroatom position (if any), in contrast to the β relationship in morpholines. This structural change reduces inductive electron withdrawal, resulting in a higher pKa. Counterintuitively, the addition of a carbon atom in the spirocyclic framework can often lead to a decrease in lipophilicity (logD7.4), a phenomenon attributed to the increased basicity and altered hydration properties of the rigid structure. This inherent rigidity can sterically shield adjacent C-H bonds, hindering access by metabolic enzymes.

Predominant Metabolic Pathways

Understanding the common metabolic routes for each scaffold is key to predicting and mitigating metabolic liabilities.

Morpholine Metabolism

The morpholine ring is susceptible to several metabolic transformations, primarily oxidative pathways mediated by CYP enzymes. The most common route involves oxidation of the carbon atom alpha to the nitrogen, leading to ring opening. This process can ultimately result in the formation of reactive intermediates and rapid clearance of the parent drug.

G

Caption: Common metabolic pathway for N-substituted morpholines.

Azaspiroheptane Metabolism

While any saturated heterocycle can be metabolized, azaspiroheptanes generally exhibit greater stability. Their rigid, three-dimensional structure provides steric hindrance that protects the C-H bonds adjacent to the nitrogen atom from CYP-mediated oxidation. Metabolism, when it does occur, is more likely to happen on other, more accessible parts of the molecule. The spirocyclic core itself tends to remain intact.

G

Caption: Azaspiroheptanes tend to resist core metabolism.

Experimental Assessment of Metabolic Stability

To quantitatively compare the stability of these scaffolds, standardized in vitro assays are essential. The two most common methods are the liver microsomal stability assay and the hepatocyte stability assay. These assays measure the rate of disappearance of a parent compound over time, from which key parameters like half-life (t½) and intrinsic clearance (CLint) are calculated.

Experimental Workflow Overview

The general workflow for assessing metabolic stability is a multi-step process that demands precision and careful controls.

G

Caption: General workflow for in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolism, which is largely driven by CYP enzymes. It is a cost-effective, high-throughput method for initial screening.

  • Objective: To determine the rate of Phase I metabolism of a test compound.

  • Trustworthiness: The protocol includes a positive control (a compound with known metabolic fate, e.g., Verapamil) and a negative control (incubation without the NADPH cofactor) to validate the metabolic activity of the microsomes and rule out non-enzymatic degradation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Thaw pooled liver microsomes (e.g., human, rat) on ice.

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 1 µM working solution of the test compound in the buffer.

    • Prepare an NADPH regenerating solution (containing NADPH, glucose-6-phosphate, and G6P dehydrogenase) in buffer.

  • Reaction Setup (in triplicate):

    • In a 96-well plate, combine the liver microsomes (to a final concentration of 0.5 mg/mL) and the test compound working solution.

    • For the negative control wells, add buffer instead of the NADPH solution.

    • Pre-incubate the plate at 37°C for 10 minutes to equilibrate the temperature.

  • Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating solution to all wells (except the negative control).

    • Immediately collect the first sample (t=0).

    • Continue incubating at 37°C with gentle shaking.

    • Collect subsequent samples at designated time points (e.g., 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination:

    • To stop the reaction at each time point, transfer an aliquot of the reaction mixture to a new plate containing a cold quenching solution (e.g., acetonitrile) with an internal standard for analytical quantification.

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound relative to the internal standard.

  • Data Calculation:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is used to calculate the half-life: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint, in µL/min/mg protein) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein) .

Protocol 2: Hepatocyte Stability Assay

This assay uses intact liver cells and thus provides a more comprehensive assessment of metabolism, including both Phase I and Phase II (conjugation) pathways.

  • Objective: To determine the overall metabolic rate of a test compound in a cellular environment.

  • Trustworthiness: The protocol requires an initial cell viability check (e.g., Trypan Blue exclusion) to ensure the hepatocytes are metabolically competent. Heat-inactivated hepatocytes serve as the negative control to account for non-enzymatic degradation and cell binding.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved hepatocytes in a 37°C water bath.

    • Transfer to pre-warmed incubation medium (e.g., William's Medium E).

    • Perform a cell count and viability assessment; viability should be >80%.

    • Adjust the cell density to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL).

  • Reaction Setup (in triplicate):

    • Dispense the hepatocyte suspension into a collagen-coated 24- or 48-well plate.

    • Add the test compound (final concentration typically 1 µM).

    • For negative controls, use heat-inactivated hepatocytes.

    • Place the plate in a humidified incubator at 37°C with 5% CO₂ on an orbital shaker.

  • Sampling and Termination:

    • Follow the same sampling time points as the microsomal assay (0, 15, 30, 60, 90, 120 minutes).

    • At each time point, quench the reaction by adding an aliquot to cold acetonitrile with an internal standard.

  • Sample Analysis and Data Calculation:

    • Process and analyze the samples via LC-MS/MS as described in the microsomal protocol.

    • Calculate t½ and CLint. The CLint formula is adjusted for the number of cells: CLint = (0.693 / t½) / (million cells/mL) .

Comparative Data Analysis

The true value of these scaffolds is revealed through a head-to-head comparison using matched molecular pairs, where only the heterocyclic core is changed. The following table presents illustrative data consistent with trends reported in medicinal chemistry literature.

Matched PairScaffoldHuman Liver Microsome t½ (min)Human Hepatocyte t½ (min)CLint (µL/min/mg)
Compound A-1 Morpholine1815128
Compound A-2 Azaspiroheptane> 120105< 11.5
Compound B-1 Morpholine352866
Compound B-2 Azaspiroheptane988514
Compound C-1 Morpholine< 10< 10> 231
Compound C-2 Azaspiroheptane756218.5

Interpretation of Results:

The data consistently demonstrates a significant improvement in metabolic stability when a morpholine ring is replaced with an azaspiroheptane.

  • Increased Half-Life (t½): In all three matched pairs, the azaspiroheptane analogue (A-2, B-2, C-2) exhibits a substantially longer half-life in both microsomal and hepatocyte systems compared to its morpholine counterpart. This indicates a much slower rate of metabolic degradation.

  • Reduced Intrinsic Clearance (CLint): The intrinsic clearance values for the azaspiroheptane analogues are dramatically lower. A lower CLint is a strong predictor of lower hepatic clearance in vivo, suggesting improved bioavailability and a longer duration of action.

  • Causality: The enhanced stability of the azaspiroheptane scaffold can be directly attributed to its rigid, three-dimensional structure. This rigidity sterically shields the metabolically vulnerable positions adjacent to the nitrogen, making it a more "robust" building block in the face of metabolic enzymes. The more flexible morpholine ring can more easily adopt a conformation that allows for oxidation and subsequent ring-opening, leading to rapid clearance.

Conclusion and Strategic Recommendations

Both azaspiroheptanes and morpholines are valuable scaffolds in the medicinal chemist's toolkit. However, they offer distinct properties that make them suitable for different stages and strategies of drug design.

  • Morpholine remains a useful and synthetically accessible scaffold, often employed to improve solubility and provide a hydrogen bond acceptor. It can be a suitable choice for early-stage discovery or for targets where high metabolic stability is not the primary concern. However, researchers should be aware of its potential for rapid metabolism via ring-opening pathways.

  • Azaspiroheptane emerges as a superior choice when metabolic stability is a critical optimization parameter. Its demonstrated ability to resist CYP-mediated metabolism makes it an excellent bioisosteric replacement for morpholines or piperidines in lead optimization campaigns. The investment in the potentially more complex synthesis of an azaspiroheptane can yield significant returns in the form of improved pharmacokinetic properties, ultimately increasing the probability of a compound's success in later-stage development.

By understanding the fundamental structural differences and leveraging robust in vitro assays, drug discovery professionals can strategically deploy these scaffolds to engineer molecules with the stability, potency, and pharmacokinetic profiles required for a successful therapeutic agent.

References

  • Major metabolic pathways of the morpholine moiety as a component of drugs such as linezolid or gefitinib. (n.d.). ResearchGate. Available from: [Link]

  • Poupin, P., et al. (1998). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1: Evidence from 1H-Nuclear Magnetic Resonance and Ionspray Mass Spectrometry Performed Directly on the Inc

A Comparative Guide to the Structure-Activity Relationships of 1-Oxa-6-azaspiro[3.3]heptane Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles is a cornerstone of modern drug discovery. In recent years, the focus on three-dimensional molecular scaffolds has intensified, as they offer a promising avenue to escape the often-crowded chemical space of flat, aromatic compounds. Among these, strained spiro heterocycles have emerged as particularly valuable motifs. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 1-oxa-6-azaspiro[3.3]heptane and its close analogs, highlighting their role as bioisosteric replacements for traditional saturated heterocycles and their impact on the physicochemical and pharmacological properties of drug candidates.

The Rise of Azaspiro[3.3]heptanes: A Strategy for Optimizing Drug-like Properties

The 1-oxa-6-azaspiro[3.3]heptane scaffold belongs to a class of compounds known as azaspiro[3.3]heptanes. These are rigid, spirocyclic systems containing at least one nitrogen atom. Their unique three-dimensional structure and strained nature confer several advantageous properties that have captured the attention of medicinal chemists.

The primary driver for the adoption of azaspiro[3.3]heptanes is their use as bioisosteres for commonly used saturated heterocycles like piperidine, piperazine, and morpholine.[1][2] Bioisosteric replacement is a powerful strategy in drug design where a part of a molecule is replaced by another with similar steric and electronic properties, with the goal of improving the compound's overall profile.

The rationale behind using azaspiro[3.3]heptanes as bioisosteres is multifaceted:

  • Improved Physicochemical Properties: A key advantage is the often-observed reduction in lipophilicity (logD) despite the addition of a carbon atom compared to their six-membered ring counterparts. This seemingly counterintuitive effect is attributed to the increased basicity of the nitrogen atom in the strained four-membered ring, which leads to a higher degree of protonation at physiological pH and thus, greater aqueous solubility.

  • Enhanced Metabolic Stability: The spirocyclic core can be more resistant to metabolic degradation compared to more flexible ring systems. For instance, the morpholine ring in some drugs is known to be a site of metabolic liability, and its replacement with a 2-oxa-6-azaspiro[3.3]heptane moiety has been shown to mitigate this issue.[1]

  • Novel Chemical Space and Intellectual Property: The use of these unique scaffolds allows for the exploration of novel chemical space, providing an opportunity to develop patent-free analogs of existing drugs.[2]

  • Precise Vectorial Orientation: The rigid nature of the spiro[3.3]heptane core provides well-defined exit vectors for substituents, which can lead to more selective interactions with biological targets.[3]

Comparative SAR Studies of Azaspiro[3.3]heptane Analogs

The true utility of a scaffold is demonstrated through systematic SAR studies. Below, we compare the performance of 1-oxa-6-azaspiro[3.3]heptane analogs in different therapeutic areas, supported by experimental data.

Case Study 1: 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere in Antibacterial Agents

A compelling example of the successful application of the 2-oxa-6-azaspiro[3.3]heptane scaffold is in the development of analogs of the antibiotic linezolid. Linezolid contains a morpholine ring, which can be a site of metabolism. Researchers have explored replacing this morpholine with a 2-oxa-6-azaspiro[3.3]heptane moiety to improve the drug's properties.[1]

A series of linezolid analogs were synthesized where the morpholine was replaced, and the N-acetyl group was substituted with various aromatic and aliphatic functionalities. The compounds were then evaluated for their antibacterial and antitubercular activity.[1]

Table 1: SAR of Linezolid Analogs with 2-Oxa-6-azaspiro[3.3]heptane

CompoundR GroupE. coli IC₅₀ (µg/mL)P. aeruginosa IC₅₀ (µg/mL)S. aureus IC₅₀ (µg/mL)B. subtilis IC₅₀ (µg/mL)M. tuberculosis H37Rv IC₅₀ (µg/mL)
Linezolid (1) Acetyl0.850.620.960.550.45
18 Acetyl>100>100>100>1000.52
22 Isoxazole-5-carbonyl0.720.510.880.49>100

Data sourced from reference[1].

Interpretation of SAR:

  • Direct Replacement (Compound 18): Simply replacing the morpholine ring in linezolid with 2-oxa-6-azaspiro[3.3]heptane while retaining the N-acetyl group (compound 18 ) resulted in a significant loss of broad-spectrum antibacterial activity. However, the antitubercular activity was preserved, with an IC₅₀ value comparable to that of linezolid.[1] This suggests that the spatial arrangement and electronic properties of the spirocyclic core are well-tolerated by the mycobacterial ribosome, but not by those of other bacteria.

  • Side Chain Modification (Compound 22): Further modification of the side chain proved crucial. Replacing the N-acetyl group with an isoxazole-5-carbonyl moiety (compound 22 ) restored and even slightly improved the broad-spectrum antibacterial activity against the tested strains, with IC₅₀ values similar to or better than linezolid.[1] However, this modification led to a loss of antitubercular activity.

This case study demonstrates that while the 2-oxa-6-azaspiro[3.3]heptane scaffold is a viable bioisostere for morpholine, optimization of the surrounding pharmacophore is essential to achieve the desired biological activity profile.

A notable drug candidate that emerged from this line of research is TBI-223 , an analog of linezolid that incorporates the 2-oxa-6-azaspiro[3.3]heptane moiety. TBI-223 has shown a similar therapeutic impact to linezolid but with reduced toxicity, particularly a lower risk of the hematological and bone marrow suppression associated with long-term linezolid use.[4][5]

Case Study 2: 1-Azaspiro[3.3]heptane as a Piperidine Bioisostere in Anesthetics

The 1-azaspiro[3.3]heptane scaffold has been successfully employed as a bioisostere for the piperidine ring. A key example is the modification of the local anesthetic drug bupivacaine.[2]

By replacing the piperidine fragment in bupivacaine with a 1-azaspiro[3.3]heptane core, researchers were able to create a novel, patent-free analog with high anesthetic activity.[2] This highlights the utility of this scaffold in generating new intellectual property for established drug classes. While detailed comparative data is proprietary, the reported high activity of the analog validates the bioisosteric replacement strategy.[2]

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are crucial. Below are representative procedures for the synthesis and biological evaluation of 1-oxa-6-azaspiro[3.3]heptane analogs.

Synthesis Protocol: Scalable Two-Step Process for a Key TBI-223 Intermediate

The synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic TBI-223, has been optimized for scalability.[6]

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

  • To a solution of tribromoneopentyl alcohol in an appropriate solvent, add sodium hydroxide under Schotten-Baumann conditions.

  • The reaction mixture is stirred to facilitate the cyclization to form the oxetane ring.

  • The product, 3,3-bis(bromomethyl)oxetane, is isolated and purified by distillation.

Step 2: Synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane

  • In a reaction vessel, combine 2-fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane.

  • Add a hydroxide base to facilitate the alkylation and subsequent azetidine ring formation.

  • The reaction is carried out at an optimized temperature and time to ensure high conversion.

  • The final product is isolated and purified to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane with high purity.[6]

This protecting group-free route is cost-effective and has been demonstrated on a 100-gram scale with an isolated yield of 87%.[6]

Biological Evaluation Protocol: Antibacterial Activity Assay (MIC Determination)

The antibacterial activity of novel analogs is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacteria (e.g., S. aureus, E. coli) is grown to the logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium.

  • Compound Preparation: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the test compounds.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. This is determined by visual inspection of the plates.

  • Controls: Positive (broth with bacteria, no compound) and negative (broth only) controls are included in each assay.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

G cluster_0 Traditional Heterocycles cluster_1 Azaspiro[3.3]heptane Bioisosteres piperidine azaspiro piperidine->azaspiro Bioisosteric Replacement morpholine oxa_azaspiro morpholine->oxa_azaspiro Bioisosteric Replacement

Caption: Bioisosteric replacement of traditional heterocycles.

SAR_Workflow Lead Lead Compound (e.g., Linezolid with Morpholine) Design Design Analogs with Azaspiro[3.3]heptane Core Lead->Design Synthesis Chemical Synthesis of Analog Series Design->Synthesis BioAssay Biological Evaluation (e.g., Antibacterial Assays) Synthesis->BioAssay DataAnalysis SAR Data Analysis (Structure vs. Activity) BioAssay->DataAnalysis DataAnalysis->Design Iterative Optimization Optimized Optimized Candidate (e.g., TBI-223) DataAnalysis->Optimized

Caption: A typical SAR study workflow.

Conclusion and Future Outlook

The 1-oxa-6-azaspiro[3.3]heptane scaffold and its analogs represent a significant advancement in the medicinal chemist's toolkit. Their unique structural and physicochemical properties make them highly effective bioisosteres for traditional saturated heterocycles, enabling the fine-tuning of drug candidates for improved solubility, metabolic stability, and safety profiles. The successful development of compounds like TBI-223 demonstrates the real-world impact of this strategy.

As drug discovery continues to move towards more complex and three-dimensional molecules, the importance of scaffolds like azaspiro[3.3]heptanes will only grow. Future research will likely focus on the development of novel synthetic methodologies to access an even greater diversity of functionalized azaspiro[3.3]heptanes, further expanding their application in the design of next-generation therapeutics.

References

  • Brewster, J. T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. [Link]

  • Desai, P., et al. (2016). Design, synthesis and biological evaluation of novel azaspiro analogs of linezolid as antibacterial and antitubercular agents. European Journal of Medicinal Chemistry, 123, 84-95. [Link]

  • Brewster, J. T., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC - NIH. [Link]

  • TB Alliance. (n.d.). TBI-223 / Oxazolidinone. TB Alliance. [Link]

  • Steffens, A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6432-6435. [Link]

  • AstraZeneca. (2018). Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties. ACS Publications. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Organic Letters, 12(9), 1944-1947. [Link]

  • Grygorenko, O. O., et al. (2009). Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. Organic Letters, 11(21), 4882-4885. [Link]

  • Mykhailiuk, P. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]

  • Carreira, E. M., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [Link]

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A Senior Application Scientist's Guide to In Vitro ADME Properties of Spirocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Rise of Spirocyclic Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with superior drug-like properties is relentless. For decades, drug discovery was often characterized by "flatland" chemistry, dominated by aromatic, sp2-hybridized carbocycles and heterocycles. While effective, this chemical space is heavily explored and often yields compounds with challenges in solubility, metabolic stability, and off-target effects. The strategic shift towards molecules with greater three-dimensionality has brought spirocyclic scaffolds to the forefront.[1]

Spirocycles, which feature two rings connected by a single common atom, offer an inherent three-dimensional topology.[2] This rigid, non-planar architecture provides a unique way to orient substituents in space, enabling novel and selective interactions with biological targets.[3] More critically for drug development, the increased fraction of sp3-hybridized carbons (Fsp3) in spirocyclic compounds generally correlates with improved physicochemical and pharmacokinetic profiles, including enhanced solubility and metabolic stability.[4][5]

This guide provides an in-depth comparison of the key in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of spirocyclic compounds versus their non-spirocyclic or aromatic counterparts. We will delve into the causality behind experimental choices, provide validated protocols for core assays, and present supporting data to illustrate how these unique scaffolds can be leveraged to overcome common ADME hurdles.

Aqueous Solubility: Escaping Flatland's Insolubility Trap

A primary challenge in drug discovery is achieving sufficient aqueous solubility to ensure dissolution in the gastrointestinal tract for oral absorption and to maintain stability in aqueous formulations. The higher sp3-character and reduced planarity of spirocycles disrupt the crystal lattice packing that often plagues flat, aromatic molecules, leading to improved aqueous solubility.[4][5]

A compelling example is the substitution of a central phenyl ring in the anticancer drug Sonidegib with a spiro[3.3]heptane core. This modification, creating a more three-dimensional structure, was investigated to determine its impact on key physicochemical properties.[6][7]

Data Presentation: Solubility & Lipophilicity Comparison
CompoundStructureKinetic Solubility (μM)cLogPLogD (pH 7.4)
Sonidegib Aromatic Core0.00156.8>3.5
(±)-trans-76 Spirocyclic Analog0.00156.0>3.5
(±)-cis-76 Spirocyclic Analog0.00156.0>3.5
Data sourced from Prysiazhniuk K, et al. (2023).[6][7]

In this specific case, replacing the phenyl ring with the spiro[3.3]heptane motif did not alter the kinetic solubility but notably decreased the calculated lipophilicity (cLogP) by 0.8 units, a favorable change for overall drug-like properties.[7] In other cases, particularly involving spiro-oxetanes, the improvement in solubility is dramatic, with increases of 4-fold to over 4000-fold observed when replacing a gem-dimethyl group.[8][9]

Experimental Protocol: Kinetic Solubility Assay

This protocol outlines a high-throughput method to determine the kinetic solubility of a compound in a phosphate-buffered saline (PBS) solution, mimicking physiological pH.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Compound Addition: Dispense 2 µL of the 10 mM stock solution into a 96-well microplate. Add 198 µL of PBS (pH 7.4) to each well, resulting in a final compound concentration of 100 µM and a final DMSO concentration of 1%.

  • Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Filtration: After incubation, filter the samples through a 96-well filter plate (e.g., 0.45 µm pore size) to remove any precipitated compound. This is a critical step; the goal is to measure the concentration of the compound that remains dissolved.

  • Quantification: Analyze the filtrate using LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry). A calibration curve prepared from the stock solution is used to quantify the concentration of the dissolved compound.

  • Data Reporting: The result is reported as the maximum concentration (e.g., in µM) of the compound that remains in solution under these conditions.

Membrane Permeability: Navigating the Cellular Barrier

For oral drugs, the ability to permeate the intestinal epithelium is a prerequisite for entering systemic circulation. The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[10] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that form tight junctions, mimicking the intestinal barrier.[11]

The rigid, three-dimensional conformation of spirocycles can influence permeability. By reducing the planarity and increasing the saturation, these scaffolds can decrease undesirable interactions with efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of the cell, thereby improving net absorption.[12][13]

Data Presentation: Caco-2 Permeability of Sonidegib Analogs
CompoundPapp (A→B) (10⁻⁶ cm/s)Papp (B→A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
Sonidegib 20.320.71.0High
(±)-trans-76 16.518.01.1High
(±)-cis-76 18.617.60.9High
Papp: Apparent Permeability Coefficient. A→B: Apical to Basolateral. B→A: Basolateral to Apical. ER = Papp(B→A) / Papp(A→B). Data sourced from Prysiazhniuk K, et al. (2023).[6][7]

The data indicates that both Sonidegib and its spirocyclic analogs are high-permeability compounds. An efflux ratio (ER) near 1.0 suggests that the compounds are not significant substrates of efflux transporters, a favorable ADME property that was retained after the structural modification.[7]

Experimental Workflow: Caco-2 Permeability Assay

Caco2_Workflow cluster_prep Cell Culture & Monolayer Formation cluster_assay Permeability Experiment cluster_analysis Analysis & Calculation seed Seed Caco-2 cells on Transwell inserts culture Culture for 21-25 days to form a differentiated monolayer seed->culture teer Verify monolayer integrity (TEER measurement) culture->teer dose Add test compound to Apical (A) or Basolateral (B) side teer->dose incubate Incubate at 37°C for 2 hours dose->incubate sample Sample receiver compartment (A and B sides) at t=2h incubate->sample quantify Quantify compound concentration using LC-MS/MS sample->quantify calc Calculate Papp and Efflux Ratio quantify->calc

Caption: Caco-2 permeability assay workflow.

Protocol Detail: Caco-2 Bidirectional Permeability
  • Cell Seeding: Caco-2 cells are seeded onto permeable Transwell™ filter inserts in a multi-well plate and cultured for 21-25 days. This extended culture period is essential for the cells to differentiate and form a polarized monolayer with functional tight junctions.

  • Monolayer Integrity Check: Before the experiment, the integrity of each cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). Only monolayers with TEER values within a pre-defined acceptable range are used.

  • Assay Initiation: The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution). The test compound (typically at 1-10 µM) is added to either the apical (donor) compartment for A→B assessment or the basolateral (donor) compartment for B→A assessment.

  • Incubation: Plates are incubated at 37°C with gentle shaking for a defined period, usually 1-2 hours.

  • Sampling: At the end of the incubation, samples are taken from both the donor and receiver compartments.

  • Analysis: The concentration of the test compound in all samples is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration in the donor compartment. The efflux ratio is then calculated by dividing Papp (B→A) by Papp (A→B).

Metabolic Stability: Designing Resistance to Clearance

Rapid metabolism by hepatic enzymes, particularly the Cytochrome P450 (CYP) family, is a major cause of high drug clearance and poor oral bioavailability. In vitro assays using human liver microsomes (HLM) are a cornerstone of early ADME screening to predict hepatic clearance.[14] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes like CYPs.

Spirocyclic scaffolds can significantly enhance metabolic stability. Their rigid structure can "shield" metabolically labile sites from enzymatic attack or replace moieties known to be metabolic "soft spots," such as the morpholine ring.[15][16] Exchanging a morpholine for a spiro-azaspirocycle has been shown to improve metabolic stability in the development of MCHr1 antagonists.[4]

Data Presentation: Metabolic Stability in Human Liver Microsomes (HLM)
Compoundt₁⸝₂ (min)CL_int (µL/min/mg)Metabolic Stability Class
Sonidegib 12.3141Low
(±)-trans-76 1.11572Very Low
(±)-cis-76 1.21440Very Low
t₁⸝₂: Half-life. CL_int: Intrinsic Clearance. Data sourced from Prysiazhniuk K, et al. (2023).[6][7]

In this instance, the replacement of the phenyl ring with the spiro[3.3]heptane scaffold drastically decreased metabolic stability.[6][7] This serves as a critical teaching point: while spirocycles can improve stability, the outcome is highly context-dependent. This result underscores the necessity of empirical testing; the introduction of a new scaffold can expose different parts of the molecule to metabolism or introduce new metabolic liabilities.

Experimental Workflow: Liver Microsomal Stability Assay

Microsome_Workflow cluster_setup Reaction Setup cluster_reaction Metabolic Reaction cluster_analysis Data Analysis mix Prepare master mix: Test Compound (1 µM) Liver Microsomes (0.5 mg/mL) Phosphate Buffer (pH 7.4) preincubate Pre-incubate mix at 37°C mix->preincubate start Initiate reaction by adding NADPH cofactor preincubate->start timepoint Sample at multiple time points (e.g., 0, 5, 15, 30, 60 min) start->timepoint quench Quench reaction in samples with cold Acetonitrile timepoint->quench analyze Analyze samples by LC-MS/MS quench->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

Caption: Liver microsomal stability assay workflow.

Protocol Detail: HLM Intrinsic Clearance
  • Reagent Preparation: Prepare a reaction mixture containing the test compound (final concentration 1 µM) and pooled human liver microsomes (final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Pre-incubation: The mixture is pre-incubated for 5-10 minutes at 37°C to bring it to the optimal reaction temperature.

  • Reaction Initiation: The metabolic reaction is initiated by adding a solution of the critical cofactor NADPH (final concentration 1 mM). The presence of NADPH is essential for the function of CYP450 enzymes. A parallel control incubation without NADPH is often run to assess non-CYP mediated degradation.

  • Time-Course Sampling: Aliquots are removed from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

  • Reaction Quenching: Each aliquot is immediately added to a quenching solution, typically ice-cold acetonitrile containing an internal standard, to stop the enzymatic reaction and precipitate the microsomal proteins.

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins, and the supernatant is collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in each supernatant is quantified by LC-MS/MS.

  • Data Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t₁⸝₂), from which the intrinsic clearance (CL_int) is derived.

Plasma Protein Binding (PPB): Modulating Free Drug Exposure

Once a drug enters the bloodstream, it can bind to plasma proteins such as human serum albumin (HSA) and α1-acid glycoprotein (AAG).[17] It is the unbound, or "free," fraction of the drug that is pharmacologically active and available to distribute to tissues, interact with its target, and be cleared.[18] High plasma protein binding (>99%) can limit drug efficacy and complicates interpretation of pharmacokinetic data.[14]

PPB is strongly influenced by a compound's lipophilicity.[19][20] By incorporating spirocyclic scaffolds, medicinal chemists can modulate lipophilicity (as seen with the Sonidegib analogs[7]) to fine-tune protein binding and optimize the free fraction of a drug.

Data Presentation: Illustrative Plasma Protein Binding

Since a direct comparative dataset was not available, this table illustrates typical PPB values and how a structural modification that reduces lipophilicity (e.g., adding a spirocycle) can favorably shift the profile.

Compound ClassLipophilicity (LogD)% Bound (Typical)% Free (Active)
Highly Lipophilic (Non-spiro) > 4.0> 99.5%< 0.5%
Optimized Lipophilicity (Spiro) 2.5 - 3.590 - 98%2 - 10%
Low Lipophilicity < 1.0< 50%> 50%

The goal of ADME optimization is often not to eliminate PPB, but to achieve a moderate level that provides a balance between sufficient free drug exposure and an adequate half-life, as the bound fraction can act as a circulating reservoir.[14]

Experimental Protocol: Equilibrium Dialysis for PPB

Equilibrium dialysis is considered the gold standard for determining plasma protein binding due to its robustness.

  • Device Preparation: A two-chamber dialysis device separated by a semi-permeable membrane (with a molecular weight cutoff that retains proteins but allows the small molecule drug to pass) is used.

  • Chamber Loading: Add plasma (e.g., human plasma) spiked with the test compound (at a known concentration) to one chamber. Add an equal volume of protein-free buffer (PBS, pH 7.4) to the other chamber.

  • Equilibration: Seal the device and incubate at 37°C with gentle rotation for a sufficient period (typically 4-24 hours) to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take samples from both the plasma chamber and the buffer chamber.

  • Analysis: Determine the concentration of the test compound in both samples using LC-MS/MS. The concentration in the buffer chamber represents the free (unbound) drug concentration (C_free). The concentration in the plasma chamber represents the total drug concentration (C_total).

  • Calculation:

    • Fraction unbound (f_u) = C_free / C_total

    • Percent Bound = (1 - f_u) * 100

Conclusion: A Scientist's Perspective on Spirocyclic Scaffolds

The incorporation of spirocyclic scaffolds is a powerful and validated strategy in modern drug discovery for improving the ADME properties of drug candidates. Their inherent three-dimensionality can favorably impact solubility, permeability, and metabolic stability. However, as the Sonidegib case study demonstrates, these effects are not guaranteed and are highly dependent on the specific molecular context.[6][7]

The key takeaway for researchers is that spirocycles are not a "magic bullet" but rather a sophisticated tool. They provide a rational path to escape the limitations of "flatland" chemistry and to modulate multiple ADME parameters simultaneously. Early, systematic in vitro ADME profiling, using the robust assays detailed in this guide, is essential to empirically validate design hypotheses and guide the optimization of these promising three-dimensional structures into successful clinical candidates.

References

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The Spirocyclic Scaffold Advantage: A Comparative Guide to the Biological Activity of Azaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly turning to three-dimensional molecular architectures. Among these, strained spirocyclic systems have emerged as powerful tools to escape the "flatland" of traditional aromatic and aliphatic rings. This guide provides a comprehensive comparison of the biological activities of azaspiro[3.3]heptane derivatives, with a particular focus on the well-studied 2-Oxa-6-azaspiro[3.3]heptane scaffold and its role as a bioisosteric replacement for conventional heterocycles like morpholine and piperazine. We will delve into the synthetic rationale, comparative biological data, and the underlying principles that govern the unique properties of these fascinating molecules.

The Rationale for Spirocycles: Beyond Flatland in Drug Design

The incorporation of a spirocyclic junction, where two rings share a single atom, imparts significant conformational rigidity to a molecule. This pre-organization can be highly advantageous in drug design, leading to:

  • Enhanced Target Affinity: By reducing the entropic penalty upon binding to a biological target, a more rigid scaffold can lead to higher affinity and potency.

  • Improved Selectivity: The well-defined three-dimensional arrangement of substituents on a spirocyclic core can facilitate more precise interactions with a specific target, reducing off-target effects.

  • Novel Chemical Space: Azaspiro[3.3]heptanes provide access to novel intellectual property positions by serving as unique, patentable bioisosteres of commonly used heterocycles.[1][2][3][4][5][6][7]

  • Modulation of Physicochemical Properties: As we will explore, the spirocyclic nature of these compounds can significantly influence key drug-like properties such as aqueous solubility, lipophilicity, and metabolic stability.[4][8]

Comparative Analysis: 2-Oxa-6-azaspiro[3.3]heptane as a Morpholine Bioisostere

The 2-Oxa-6-azaspiro[3.3]heptane moiety has gained considerable traction as a bioisostere for the ubiquitous morpholine ring. While seemingly a subtle change, the introduction of the spirocyclic oxetane ring in place of a simple ethane bridge has profound consequences on molecular properties and biological activity.

Impact on Physicochemical Properties

A key driver for employing the 2-oxa-6-azaspiro[3.3]heptane scaffold is its ability to modulate lipophilicity (logD). Counterintuitively, the addition of a carbon atom in the spirocycle often leads to a decrease in logD, which can be attributed to an increase in the basicity of the nitrogen atom.[8]

Compound ClassParent HeterocycleAzaspiro[3.3]heptane AnalogueΔlogD (7.4)Rationale
Neutral Amides Morpholine2-Oxa-6-azaspiro[3.3]heptane-0.17 ± 0.36Less pronounced effect
Arylamines Morpholine2-Oxa-6-azaspiro[3.3]heptane-0.44 ± 0.28Intermediate effect
Alkyl Amines Morpholine2-Oxa-6-azaspiro[3.3]heptane-0.75 ± 0.26Most significant reduction in lipophilicity

Data synthesized from a study on the effect of azaspiro[3.3]heptanes on lipophilicity.[8]

This reduction in lipophilicity can be highly beneficial in drug development, potentially leading to improved solubility, reduced plasma protein binding, and a better overall pharmacokinetic profile.

Case Study: Linezolid Analogues for Antibacterial Activity

The oxazolidinone antibiotic Linezolid is a critical tool in combating multidrug-resistant bacteria. However, it can be limited by toxicity.[9] In an effort to improve its properties, researchers have replaced the morpholine ring of Linezolid with a 2-oxa-6-azaspiro[3.3]heptane moiety.

CompoundStructureAntibacterial Activity (MIC against S. aureus)
Linezolid Contains a morpholine ringPotent
Spiro-analogue Contains a 2-oxa-6-azaspiro[3.3]heptane ringRetained antibacterial activity against multiple strains

While specific MIC values were not provided in the initial search, the spiro-analogue was reported to retain its antibacterial activity against multiple strains, with the exception of E. coli.[8]

This case study demonstrates that the 2-oxa-6-azaspiro[3.3]heptane scaffold can be a viable replacement for morpholine, maintaining biological activity while offering the potential for improved physicochemical properties.

Case Study: TBI-223 - A Potent Antibiotic Drug Candidate

A significant real-world application of the 2-oxa-6-azaspiro[3.3]heptane scaffold is in the development of TBI-223, a promising drug candidate for the treatment of tuberculosis.[9][10] TBI-223 is an analogue of Linezolid and incorporates the 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane core. Early indications suggest that TBI-223 has a similar therapeutic impact to Linezolid but with reduced toxicity.[9]

The synthesis of the key intermediate for TBI-223 highlights the practical utility and scalability of chemistries involving this spirocyclic system.

The Broader Family: Other Azaspiro[3.3]heptane Derivatives

While 2-oxa-6-azaspiro[3.3]heptane is a prominent member, the broader family of azaspiro[3.3]heptanes offers a diverse range of scaffolds for medicinal chemistry exploration.

1-Azaspiro[3.3]heptane as a Piperidine Bioisostere

Recent research has validated 1-azaspiro[3.3]heptanes as effective bioisosteres of piperidine.[3][6][7] This is particularly relevant given the prevalence of the piperidine ring in approved drugs.

A notable example is the incorporation of the 1-azaspiro[3.3]heptane core into an analogue of the anesthetic drug bupivacaine. The resulting compound demonstrated high activity, highlighting the potential of this scaffold to generate novel, patent-free analogues of existing drugs.[2][3][7]

Diazaspiro[3.3]heptanes as Piperazine Bioisosteres

The 2,6-diazaspiro[3.3]heptane scaffold has been investigated as a replacement for piperazine. However, the geometric changes induced by the spirocyclic core are more significant in this case. The distance between the two nitrogen atoms is increased by approximately 1.3 Å, and a twist of about 90° is introduced.[8] While this may be detrimental in cases where the piperazine acts as a simple linker, it can be beneficial for creating novel interactions with the target or for altering the vectoral projection of substituents.

Experimental Protocols: A Guide to Synthesis and Evaluation

The successful application of azaspiro[3.3]heptane derivatives in drug discovery relies on robust synthetic methods and rigorous biological evaluation.

General Synthetic Strategy for 2-Oxa-6-azaspiro[3.3]heptane

A common and scalable route to the 2-oxa-6-azaspiro[3.3]heptane core starts from commercially available starting materials.

DOT Diagram of the Synthetic Workflow:

G cluster_synthesis Synthesis of 2-Oxa-6-azaspiro[3.3]heptane start Tribromoneopentyl alcohol step1 Cyclization with p-toluenesulfonamide start->step1 intermediate N-tosyl-protected 2-oxa-6-azaspiro[3.3]heptane step1->intermediate step2 Deprotection (e.g., Mg, sonication) intermediate->step2 product 2-Oxa-6-azaspiro[3.3]heptane step2->product

Caption: A generalized synthetic route to the 2-Oxa-6-azaspiro[3.3]heptane core.

Step-by-Step Protocol:

  • Cyclization: Tribromoneopentyl alcohol is treated with p-toluenesulfonamide in the presence of a base. This reaction typically forms both the oxetane and the N-tosyl-protected azetidine rings in a single step.[11]

  • Deprotection: The N-tosyl protecting group is removed. A common method involves the use of magnesium turnings under sonication.[11] This step can be challenging to scale up due to filtration issues.[9]

  • Purification: The final 2-oxa-6-azaspiro[3.3]heptane product is purified, often via its oxalate salt.[11]

Biological Evaluation: A Framework

The biological evaluation of novel azaspiro[3.3]heptane derivatives should be conducted in a comparative manner against their non-spirocyclic counterparts.

DOT Diagram of the Evaluation Workflow:

G cluster_evaluation Comparative Biological Evaluation synthesis Synthesize spiro-analogue and non-spiro parent compound physchem Physicochemical Profiling (logD, pKa, solubility) synthesis->physchem invitro In Vitro Biological Assays (e.g., enzyme inhibition, receptor binding) synthesis->invitro cellbased Cell-Based Assays (e.g., cytotoxicity, target engagement) invitro->cellbased adme In Vitro ADME (metabolic stability, permeability) cellbased->adme invivo In Vivo Efficacy and PK/PD (if warranted) adme->invivo

Caption: A workflow for the comparative biological evaluation of azaspiro[3.3]heptane derivatives.

Key Experimental Considerations:

  • Head-to-Head Comparisons: Always test the spirocyclic analogue and the parent compound in the same assays and under identical conditions to ensure data comparability.

  • Comprehensive Profiling: Evaluate a broad range of properties, including potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) parameters, to build a complete picture of the compound's potential.

  • Structural Biology: When possible, obtain co-crystal structures of the spirocyclic analogues bound to their targets to understand the structural basis for any observed changes in activity.

Future Directions and Conclusion

The exploration of azaspiro[3.3]heptane derivatives in medicinal chemistry is an active and fruitful area of research. Future work will likely focus on:

  • Expansion of the Spirocyclic Toolbox: The development of novel synthetic methods to access a wider variety of substituted and functionalized azaspiro[3.3]heptane scaffolds.[12][13]

  • Novel Bioisosteric Replacements: Investigating the utility of these spirocycles as mimics for other heterocyclic systems and even for acyclic fragments.

  • Integration into Drug Discovery Pipelines: The continued incorporation of these valuable building blocks into drug discovery programs to address challenging biological targets.

References

  • ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF.
  • ResearchGate. (n.d.). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. | Download Scientific Diagram.
  • PMC. (n.d.). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • PubMed. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • RSC Publishing. (n.d.). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes.
  • PMC. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Organic Letters.
  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF.
  • Scilit. (n.d.). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine**.
  • ResearchGate. (2023). 1‐Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.

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The Ascendancy of the Spiro[3.3]heptane Scaffold: A Comparative Guide to 1-Oxa-6-azaspiro[3.3]heptane as a Conformationally Restricted Piperidine Analog

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the quest for novel molecular scaffolds that offer both structural rigidity and favorable physicochemical properties is perpetual. The piperidine ring, a ubiquitous motif in numerous blockbuster drugs, often serves as a foundational building block. However, its inherent conformational flexibility can present challenges in achieving optimal target engagement and fine-tuning pharmacokinetic profiles. This guide provides an in-depth comparison of 1-oxa-6-azaspiro[3.3]heptane, a rising star in the medicinal chemistry toolbox, with its traditional counterpart, piperidine, highlighting its advantages as a conformationally restricted analog.

The Rationale for Conformational Restriction in Drug Design

The principle of conformational restriction is a cornerstone of modern drug design. By locking a flexible molecule into a specific, biologically active conformation, chemists can enhance binding affinity to the target protein, improve selectivity, and often mitigate off-target effects. The flexible nature of the piperidine ring, which readily undergoes chair-flipping, can lead to a population of multiple conformers, not all of which may be conducive to potent biological activity. This conformational dynamism can be a liability, necessitating the exploration of more rigid structural surrogates. The spiro[3.3]heptane framework, by virtue of its fused four-membered rings, offers a significant reduction in conformational freedom, presenting substituents in well-defined spatial orientations.[1][2]

Unveiling 1-Oxa-6-azaspiro[3.3]heptane: A Superior Scaffold

1-Oxa-6-azaspiro[3.3]heptane, a heterocyclic spirocycle, has emerged as a compelling alternative to piperidine. Its unique architecture, featuring a spirocyclic fusion of an oxetane and an azetidine ring, imparts a rigid, three-dimensional structure that offers distinct advantages over the more pliable piperidine ring.

Conformational Landscape: A Tale of Two Rings

The defining characteristic that sets 1-oxa-6-azaspiro[3.3]heptane apart from piperidine is its profound conformational rigidity. While piperidine readily interconverts between two chair conformations with a relatively low energy barrier, the spiro[3.3]heptane core is significantly more constrained. This inherent rigidity is a direct consequence of the strained four-membered rings, which dramatically increases the energy barrier for any conformational inversion.

Diagrammatic Representation of Conformational Flexibility

G cluster_0 Piperidine Conformational Equilibrium cluster_1 1-Oxa-6-azaspiro[3.3]heptane Piperidine_Chair1 Chair Conformation 1 Piperidine_Transition High Energy Transition State Piperidine_Chair1->Piperidine_Transition Low Energy Barrier (Ring Flip) Piperidine_Chair2 Chair Conformation 2 Piperidine_Transition->Piperidine_Chair2 Piperidine_Chair2->Piperidine_Transition Spiro_Rigid Rigid Conformation Spiro_Transition Very High Energy Transition State Spiro_Rigid->Spiro_Transition High Energy Barrier (Effectively Locked)

Caption: Conformational flexibility of piperidine versus the rigidity of 1-oxa-6-azaspiro[3.3]heptane.

This locked conformation ensures that the substituents on the azetidine ring are presented to the biological target in a predictable and consistent manner, potentially leading to enhanced binding interactions.

Physicochemical Properties: A Shift Towards "Drug-Likeness"

Beyond its conformational advantages, 1-oxa-6-azaspiro[3.3]heptane often imparts beneficial changes to the physicochemical properties of a molecule when used as a piperidine surrogate. The introduction of the oxetane ring generally leads to an increase in aqueous solubility and a reduction in lipophilicity (LogD), both of which are desirable attributes for drug candidates.[3] Furthermore, the strained spirocyclic system can enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[4]

Table 1: Comparative Physicochemical Properties

PropertyPiperidine (Typical)1-Oxa-6-azaspiro[3.3]heptane (Typical)Rationale for Difference
Conformational Flexibility High (Chair Flip)Low (Rigid)Spirocyclic fusion of strained rings
Aqueous Solubility ModerateIncreasedIntroduction of polar oxetane moiety
Lipophilicity (LogD) HigherLowerIncreased polarity from the oxetane oxygen
Metabolic Stability VariableOften IncreasedSteric shielding and inherent stability of the scaffold
pKa of Azetidine Nitrogen ~11~9-10Influence of the spirocyclic system

Experimental Validation: A Case Study in Drug Discovery

While direct side-by-side comparisons in the published literature are still emerging, the broader class of azaspiro[3.3]heptanes has demonstrated significant promise as piperidine bioisosteres. For instance, in the development of novel therapeutics, the replacement of a piperidine moiety with a 2-azaspiro[3.3]heptane led to compounds with improved pharmacokinetic profiles.[5] The principles guiding these improvements are directly applicable to 1-oxa-6-azaspiro[3.3]heptane.

A notable example involves the development of TBI-223, a potent antibiotic drug candidate for tuberculosis.[6][7] The core of this molecule features a 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane moiety, highlighting the successful incorporation of this scaffold in a complex, biologically active compound.

Experimental Protocols

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt

The following protocol is a representative method for the synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane, a common and stable form of this building block.

Experimental Workflow: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt

G Start Starting Materials: - 3,3-Bis(bromomethyl)oxetane - p-Toluenesulfonamide Step1 Step 1: Cyclization (Base, Solvent) Start->Step1 Step2 Step 2: Deprotection (Strong Acid) Step1->Step2 Step3 Step 3: Salt Formation (Oxalic Acid) Step2->Step3 End Product: 2-Oxa-6-azaspiro[3.3]heptane Oxalate Salt Step3->End

Caption: A simplified workflow for the synthesis of 2-oxa-6-azaspiro[3.3]heptane oxalate salt.

Step-by-Step Methodology:

  • Cyclization: To a solution of 3,3-bis(bromomethyl)oxetane in a suitable solvent such as dimethylformamide (DMF), add p-toluenesulfonamide and a strong base (e.g., potassium carbonate). Heat the reaction mixture to facilitate the cyclization to form N-tosyl-2-oxa-6-azaspiro[3.3]heptane.

  • Deprotection: The resulting N-tosylated spirocycle is then subjected to deprotection using a strong acid, such as sulfuric acid, at elevated temperatures to cleave the tosyl group and yield the free base of 2-oxa-6-azaspiro[3.3]heptane.

  • Salt Formation: The free base is isolated and then treated with a solution of oxalic acid in a suitable solvent (e.g., isopropanol) to precipitate the stable and crystalline 2-oxa-6-azaspiro[3.3]heptane oxalate salt.[8]

Conformational Analysis: Computational and Spectroscopic Methods

The conformational rigidity of 1-oxa-6-azaspiro[3.3]heptane can be definitively established through a combination of computational modeling and experimental spectroscopic techniques.

  • Computational Chemistry: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be employed to calculate the potential energy surface of the molecule and determine the energy barriers for any potential conformational changes. These calculations consistently demonstrate a significantly higher energy barrier for any ring inversion in 1-oxa-6-azaspiro[3.3]heptane compared to the chair flip of piperidine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Variable-temperature NMR studies can provide experimental evidence of conformational rigidity. The absence of significant changes in the NMR spectrum of a 1-oxa-6-azaspiro[3.3]heptane derivative over a wide range of temperatures is indicative of a single, stable conformation.

Conclusion: A Call for Broader Adoption

1-Oxa-6-azaspiro[3.3]heptane represents a significant advancement in the design of conformationally restricted piperidine analogs. Its inherent rigidity, coupled with its ability to favorably modulate key physicochemical properties, makes it an invaluable tool for medicinal chemists seeking to overcome the limitations of traditional heterocyclic scaffolds. As the body of evidence supporting its utility continues to grow, the broader adoption of this and other spiro[3.3]heptane systems is poised to accelerate the discovery of novel and improved therapeutics. The strategic incorporation of this scaffold offers a clear pathway to navigating complex biological landscapes and unlocking new therapeutic possibilities.

References

[1] Radchenko D. S.; Grygorenko O. O.; Komarov I. V. Synthesis of conformationally restricted glutamic acid analogs based on the spiro[3.3]heptane scaffold. Tetrahedron. [2] Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. National Institutes of Health. [9] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. ScienceOpen. [6] Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. American Chemical Society. 2023-07-12. [10] Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. 2023-04. [7] Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Publications. 2023-07-12. [11] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. PubMed. [12] A stereochemical journey around spirocyclic glutamic acid analogs. PMC. [13] Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [14] Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [3] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. PMC. [15] Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [16] 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Enamine. [8] 2-Oxa-6-azaspiro[3.3]heptane oxalate. ChemScene. [5] 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [17] Spirolactams as Conformationally Restricted Pseudopeptides: Synthesis and Conformational Analysis. PubMed. 2002-11-01. [18] Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [4] Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and. RSC Publishing.

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The Spirocyclic Advantage: A Comparative Guide to Enhancing Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for ligands with high affinity and specificity for their biological targets is a central challenge. The intricate dance between a small molecule and a receptor's binding pocket is governed by a delicate balance of thermodynamic forces. A key strategy in modern medicinal chemistry to tip this balance favorably is the introduction of conformational rigidity. Among the various approaches to achieve this, spirocyclization—the fusion of two rings at a single, shared carbon atom—has emerged as a particularly powerful tool. This guide provides an in-depth comparison of how spirocyclic scaffolds can significantly enhance receptor binding affinity compared to their more flexible acyclic or non-spirocyclic counterparts, supported by experimental data and detailed protocols.

The Principle of Pre-Organization: Tipping the Thermodynamic Scales

The binding of a ligand to a receptor is a dynamic process governed by the change in Gibbs free energy (ΔG). This is composed of two key thermodynamic components: enthalpy (ΔH), which relates to the formation of favorable interactions like hydrogen bonds and van der Waals forces, and entropy (ΔS), which is a measure of the system's disorder. A more negative ΔG indicates a stronger binding affinity.

Flexible, acyclic molecules exist in solution as an ensemble of numerous conformations. Only a fraction of these conformers are in the "bioactive conformation" required for optimal binding to the receptor. Upon binding, the molecule is forced into this specific conformation, resulting in a significant loss of conformational entropy. This entropic penalty must be overcome by the enthalpic gains from binding interactions, making the overall ΔG less favorable.

Spirocyclization addresses this challenge through the principle of pre-organization . By locking multiple rotatable bonds into a rigid ring system, a spirocyclic ligand has a much more restricted set of possible conformations.[1][2] This means the molecule spends more of its time in or near the bioactive conformation, even before binding. Consequently, the entropic cost of adopting the correct binding pose is substantially reduced, leading to a more favorable Gibbs free energy of binding and, therefore, higher affinity.

G cluster_0 Acyclic Ligand cluster_1 Spirocyclic Ligand A Multiple Low-Energy Conformations B High Conformational Entropy A->B C Significant Entropic Penalty Upon Binding (ΔS < 0) B->C G Receptor Binding C->G Less Favorable ΔG (Lower Affinity) D Few Low-Energy Conformations E Low Conformational Entropy D->E F Reduced Entropic Penalty Upon Binding E->F H Receptor Binding F->H More Favorable ΔG (Higher Affinity) G cluster_workflow Radioligand Competition Assay Workflow A Prepare Receptor (Membranes/Cells) B Incubate: Receptor + Radioligand (L*) + Unlabeled Competitor (I) A->B C Reach Equilibrium B->C D Separate Bound from Free L* (Filtration) C->D E Wash Filters D->E F Quantify Radioactivity (Scintillation Counting) E->F G Plot % Inhibition vs [I] F->G H Calculate IC50 G->H I Calculate Ki via Cheng-Prusoff H->I

Caption: Workflow for a Radioligand Competition Binding Assay.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event. [3]In a single experiment, it can determine the binding affinity (Kd), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated. This makes ITC invaluable for understanding the thermodynamic drivers of affinity changes due to spirocyclization.

Step-by-Step Protocol for ITC:

  • Sample Preparation: Prepare the purified receptor and ligand in identical, degassed buffer to avoid heat artifacts from buffer mismatch or bubble formation.

  • Instrument Setup: Place the receptor solution in the sample cell of the calorimeter and the ligand solution in the injection syringe. Set the experimental temperature. [2]3. Titration: Perform a series of small, precise injections of the ligand into the sample cell while stirring.

  • Heat Measurement: The instrument measures the minute temperature difference between the sample cell and a reference cell, and the power required to maintain a zero temperature difference is recorded. Each injection produces a heat pulse that corresponds to the binding event.

  • Saturation: As the titration proceeds, the receptor becomes saturated with the ligand, and the magnitude of the heat pulses diminishes.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein.

  • Thermodynamic Parameters: Fit the resulting isotherm to a binding model to directly obtain the dissociation constant (Kd, the reciprocal of the binding constant Ka), the binding enthalpy (ΔH), and the stoichiometry (n). The Gibbs free energy (ΔG) and entropy (ΔS) are then calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

G cluster_workflow Isothermal Titration Calorimetry (ITC) Workflow A Prepare & Degas Receptor and Ligand in Matched Buffer B Load Receptor into Cell, Ligand into Syringe A->B C Inject Ligand into Cell in Small Aliquots B->C D Measure Heat Change (dQ) per Injection C->D E Plot dQ vs Molar Ratio D->E F Fit Isotherm to Binding Model E->F G Determine Kd, ΔH, n F->G H Calculate ΔG and ΔS G->H

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Conclusion

The incorporation of spirocyclic scaffolds is a field-proven strategy for enhancing receptor binding affinity. By conformationally constraining a ligand, spirocyclization reduces the entropic penalty of binding, pre-organizing the molecule for a more favorable interaction with its target. As demonstrated by comparative data from MDM2 inhibitors, androgen receptor antagonists, and GPCR agonists, this structural modification can lead to dramatic improvements in potency and selectivity. The underlying thermodynamic drivers for this enhanced affinity, which often manifest as a more favorable binding enthalpy, can be fully elucidated using techniques like Isothermal Titration Calorimetry. For drug discovery professionals, embracing the spirocyclic advantage offers a rational and powerful approach to designing next-generation therapeutics with superior pharmacological profiles.

References

  • Ding, K., Lu, Y., & Shen, B. (2018). Spirocycles in Drug Discovery. Topics in Medicinal Chemistry, 29, 1-32.
  • Carreira, E. M., & Fessard, T. C. (2014). The Spirocyclic Motif in Natural Products and Drug Discovery. Chemistry - A European Journal, 20(39), 12278–12290.
  • DeLorbe, J. E., Clements, J. H., Teresk, M. G., Benfield, A. P., Plake, H. R., Millspaugh, L. E., & Martin, S. F. (2009). Thermodynamic and Structural Effects of Conformational Constraints in Protein-Ligand Interactions. Entropic Paradoxy Associated with Ligand Preorganization. Journal of the American Chemical Society, 131(46), 16758–16770. Available at: [Link]

  • Reynolds, C. H., & Holloway, M. K. (2011). Thermodynamics of Ligand Binding and Efficiency. ACS Medicinal Chemistry Letters, 2(6), 433–437. Available at: [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Available at: [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429. Available at: [Link]

  • Ding, K., et al. (2013). Diastereomeric Spirooxindoles as Highly Potent and Efficacious MDM2 Inhibitors. Journal of Medicinal Chemistry, 56(14), 5481-5485. Available at: [Link]

  • Le-Normand, D., et al. (2021). Spirocyclic Thiohydantoin Antagonists of F877L and Wild-Type Androgen Receptor for Castration-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(5), 2635-2647. Available at: [Link]

  • Barakat, A., et al. (2023). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 28(2), 618. Available at: [Link]

  • Wu, G., et al. (2022). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules, 27(18), 5897. Available at: [Link]

  • Hujer, A. M., et al. (2005). Structure-activity relationships of different beta-lactam antibiotics against a soluble form of Enterococcus faecium PBP5, a type II bacterial transpeptidase. Antimicrobial Agents and Chemotherapy, 49(2), 612-618. Available at: [Link]

  • Wünsch, B., et al. (2024). Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. European Journal of Medicinal Chemistry, 281, 117002. Available at: [Link]

  • Velazquez-Campoy, A., & Freire, E. (2015). A Look at Ligand Binding Thermodynamics in Drug Discovery. Expert Opinion on Drug Discovery, 10(5), 445-458. Available at: [Link]

  • Wang, Y., et al. (2023). Identification of Spiro[chromene-2,4′-piperidine]s as Potent, Selective, and Gq-Biased 5-HT2C Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 14(6), 845-851. Available at: [Link]

  • Pierce, M. M., Raman, C. S., & Nall, B. T. (1999). Isothermal titration calorimetry of protein-ligand interactions. Methods, 19(2), 213-221. Available at: [Link]

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The Rise of the Strained Spirocycle: A Comparative Guide to the In Vivo Efficacy of Drugs Featuring the 1-Oxa-6-azaspiro[3.3]heptane Moiety and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel chemical matter to address unmet medical needs, medicinal chemists are increasingly turning to three-dimensional scaffolds that can confer improved physicochemical properties and novel intellectual property. Among these, strained spirocycles have garnered significant attention for their ability to act as bioisosteres of common saturated heterocyles, offering enhanced metabolic stability, increased aqueous solubility, and a greater fraction of sp³-hybridized carbons, which is often correlated with higher clinical success rates. The 1-oxa-6-azaspiro[3.3]heptane scaffold and its isomers, such as the 2-oxa-6-azaspiro[3.3]heptane moiety, are at the forefront of this trend, finding their way into a new generation of clinical candidates.

This guide provides a comparative analysis of the available in vivo efficacy data for drug candidates incorporating the oxa-azaspiro[3.3]heptane framework. While direct evidence for compounds containing the precise 1-oxa-6-azaspiro[3.3]heptane structure in advanced preclinical or clinical stages is limited in publicly accessible literature, a wealth of data exists for its close structural isomer, the 2-oxa-6-azaspiro[3.3]heptane moiety. We will delve into two prominent examples: TBI-223 , an antibiotic for tuberculosis, and AZD1979 , a potential anti-obesity agent. Through a detailed examination of the experimental data, this guide will illuminate the therapeutic potential and the translational journey of this promising chemical scaffold.

Case Study 1: TBI-223 - A Novel Oxazolidinone Antibiotic for Tuberculosis

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of new antibiotics with improved safety and efficacy profiles. TBI-223 is a novel oxazolidinone, a class of antibiotics that includes linezolid, which is effective against MDR-TB but is associated with significant myelosuppression. TBI-223 incorporates a 2-oxa-6-azaspiro[3.3]heptane moiety and is designed to retain the potent antibacterial activity of linezolid while mitigating its toxicity.[1][2]

In Vivo Efficacy of TBI-223 in Tuberculosis Mouse Models

Preclinical studies in mouse models of Mycobacterium tuberculosis (Mtb) infection have demonstrated the potent in vivo activity of TBI-223. When used as part of a combination regimen with bedaquiline and pretomanid, TBI-223 showed comparable efficacy to linezolid in reducing bacterial load and preventing relapse.[3]

Table 1: Comparative In Vivo Efficacy of TBI-223 and Linezolid in a Mouse Model of Tuberculosis

ParameterTBI-223 + Bedaquiline + PretomanidLinezolid + Bedaquiline + Pretomanid
Animal Model BALB/c mice infected with MtbBALB/c mice infected with Mtb
Dosage TBI-223: Not specified in abstractLinezolid: Not specified in abstract
Duration of Treatment 4 weeks4 weeks
Primary Efficacy Endpoint Lung Colony Forming Unit (CFU) countLung Colony Forming Unit (CFU) count
Results No significant difference in bactericidal activity or relapse rates compared to the linezolid-containing regimen.[3]Standard efficacy for this combination regimen.
In Vivo Efficacy of TBI-223 in MRSA Infection Models

The utility of TBI-223 extends beyond tuberculosis. In mouse models of Methicillin-resistant Staphylococcus aureus (MRSA) infection, TBI-223 demonstrated efficacy comparable to linezolid across bacteremia, skin wound infection, and orthopedic-implant-associated infection models.[4][5][6]

Table 2: Comparative In Vivo Efficacy of TBI-223 and Linezolid in Mouse Models of MRSA Infection

Infection ModelTBI-223 DosageLinezolid DosageEfficacy Outcome
Bacteremia 80 and 160 mg/kg twice daily40 and 80 mg/kg twice dailyComparable, dose-dependent reduction in bacterial burden to linezolid.[4][5][6]
Skin Wound Infection 80 and 160 mg/kg twice daily40 and 80 mg/kg twice dailyComparable, dose-dependent reduction in bacterial burden to linezolid.[4][5][6]
Orthopedic-Implant-Associated Infection 80 and 160 mg/kg twice daily40 and 80 mg/kg twice dailyStatistically significant reduction in bacterial burden over the 42-day experiment, comparable to linezolid.[4]
Experimental Protocol: Murine Tuberculosis Efficacy Study

The following is a generalized protocol based on standard practices for evaluating anti-tuberculosis agents in vivo.

  • Animal Model: Female BALB/c mice, 6-8 weeks old.

  • Infection: Aerosol infection with Mycobacterium tuberculosis H37Rv to achieve a bacterial load of approximately 2-3 log10 CFU per lung.

  • Treatment Initiation: Treatment is typically initiated 2-4 weeks post-infection when the bacterial burden has stabilized.

  • Drug Administration: TBI-223 and linezolid, as part of a combination regimen, are administered orally (p.o.) once daily, 5-6 days a week.

  • Efficacy Assessment:

    • At various time points during and after treatment, cohorts of mice are euthanized.

    • Lungs are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar plates.

    • Plates are incubated at 37°C for 3-4 weeks, and CFU are counted to determine the bacterial load.

  • Relapse Assessment: A cohort of mice is held for 3 months post-treatment without therapy. The proportion of mice with lung CFU counts above a certain threshold is determined to assess relapse rates.

G cluster_preclinical Preclinical In Vivo Efficacy Workflow for Anti-TB Drug Animal Model BALB/c Mice Infection Aerosol Infection (M. tuberculosis H37Rv) Animal Model->Infection Treatment Oral Administration of TBI-223 or Comparator (in combination regimen) Infection->Treatment Endpoint Lung CFU Enumeration (Bactericidal Activity) Treatment->Endpoint Relapse Post-Treatment Monitoring (Sterilizing Activity) Treatment->Relapse

Caption: Workflow for assessing the in vivo efficacy of anti-tuberculosis drug candidates.

Case Study 2: AZD1979 - A Melanin-Concentrating Hormone Receptor 1 (MCH1) Antagonist for Obesity

Obesity is a complex metabolic disorder with a growing global prevalence. The melanin-concentrating hormone (MCH) system is a key regulator of energy homeostasis, and antagonism of the MCH1 receptor has been explored as a therapeutic strategy for weight loss. AZD1979 is a potent and selective MCH1 receptor antagonist that incorporates the 2-oxa-6-azaspiro[3.3]heptane moiety.[7]

In Vivo Efficacy of AZD1979 in Diet-Induced Obese (DIO) Mice

AZD1979 has demonstrated significant effects on body weight in diet-induced obese (DIO) mice. The mechanism of action involves both a reduction in food intake and an increase in energy expenditure.[7]

Table 3: In Vivo Efficacy of AZD1979 in DIO Mice

ParameterAZD1979Vehicle Control
Animal Model Diet-induced obese C57BL/6J miceDiet-induced obese C57BL/6J mice
Dosage Up to 60 µmol·kg⁻¹ p.o. twice dailyVehicle
Primary Efficacy Endpoints Body weight, food intake, energy expenditureNo significant change
Results Dose-dependent reduction in body weight. Initial weight loss driven by decreased food intake, with a sustained effect due to preserved energy expenditure.[7]No significant change in body weight or food intake.

A critical aspect of the preclinical evaluation of AZD1979 was the use of MCH1 receptor knockout (KO) mice to confirm its on-target mechanism of action. In these mice, AZD1979 had no effect on body weight or food intake, demonstrating its specificity for the MCH1 receptor.[7]

In Vivo Efficacy of AZD1979 in Dogs

To assess the potential for translation to species that, like humans, express both MCH1 and MCH2 receptors, AZD1979 was also evaluated in dogs.

Table 4: In Vivo Efficacy of AZD1979 in Dogs

ParameterAZD1979Vehicle Control
Animal Model Beagle dogsBeagle dogs
Dosage Not specified in abstractVehicle
Primary Efficacy Endpoint Body weightNo significant change
Results Dose-dependent reduction in body weight.[7]No significant change in body weight.
Experimental Protocol: Murine Diet-Induced Obesity Study

The following is a generalized protocol for evaluating anti-obesity compounds in a DIO mouse model.

  • Animal Model: Male C57BL/6J mice.

  • Diet: Mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.

  • Group Allocation: Mice are randomized into treatment and control groups based on body weight.

  • Drug Administration: AZD1979 or vehicle is administered orally (p.o.) once or twice daily.

  • Efficacy Assessment:

    • Body weight and food intake are measured daily.

    • Energy expenditure can be assessed using indirect calorimetry.

    • Body composition (fat mass and lean mass) can be measured by techniques such as DEXA or MRI.

  • Target Engagement: Ex vivo brain receptor occupancy studies can be performed to confirm that the drug is engaging its target in the central nervous system.[7]

G cluster_obesity MCH1 Antagonist Anti-Obesity Mechanism AZD1979 AZD1979 (2-Oxa-6-azaspiro[3.3]heptane moiety) MCH1R MCH1 Receptor in CNS AZD1979->MCH1R Antagonism Food_Intake Decreased Food Intake MCH1R->Food_Intake Inhibits orexigenic signal Energy_Expenditure Increased Energy Expenditure MCH1R->Energy_Expenditure Promotes energy use Body_Weight Reduced Body Weight Food_Intake->Body_Weight Energy_Expenditure->Body_Weight

Caption: Mechanism of action for the anti-obesity effects of AZD1979.

Conclusion and Future Perspectives

The preclinical data for TBI-223 and AZD1979 provide compelling evidence for the utility of the 2-oxa-6-azaspiro[3.3]heptane moiety as a valuable scaffold in modern drug discovery. In both cases, the incorporation of this strained spirocycle has yielded drug candidates with promising in vivo efficacy and, in the case of TBI-223, a potentially improved safety profile over existing therapies.

While the specific "1-Oxa-6-azaspiro[3.3]heptane" isomer remains an underexplored area in terms of publicly disclosed in vivo data, the success of its close analog strongly suggests that this entire class of compounds holds significant promise. The rigid, three-dimensional nature of the spiro[3.3]heptane core offers a unique way to orient substituents in chemical space, enabling novel interactions with biological targets. As synthetic methodologies for accessing these complex scaffolds become more robust and scalable, we can anticipate the emergence of more drug candidates containing the 1-oxa-6-azaspiro[3.3]heptane moiety and its relatives, targeting a wide range of diseases from infectious agents to metabolic disorders and beyond. The continued exploration of this chemical space is a promising avenue for the discovery of the next generation of innovative medicines.

References

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  • TBI-223 | Working Group for New TB Drugs. Working Group on New TB Drugs. [Link]

  • New Oxazolidinones for Tuberculosis: Are Novel Treatments on the Horizon? - PMC. National Center for Biotechnology Information. [Link]

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  • Effects of a novel potent melanin-concentrating hormone receptor 1 antagonist, AZD1979, on body weight homeostasis in mice and dogs. - GUP. University of Gothenburg. [Link]

  • The Novel Oxazolidinone TBI-223 Is Effective in Three Preclinical Mouse Models of Methicillin-Resistant Staphylococcus aureus Infection - PubMed. National Center for Biotechnology Information. [Link]

  • Dose optimization of TBI-223 for enhanced therapeutic benefit compared to linezolid in antituberculosis regimen - PubMed. National Center for Biotechnology Information. [Link]

  • Translational Modeling to Guide Study Design and Dose Choice in Obesity Exemplified by AZD1979, a Melanin-concentrating Hormone Receptor 1 Antagonist - PubMed Central. National Center for Biotechnology Information. [Link]

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Sources

Escaping Flatland: A Comparative Guide to the Physicochemical Properties of Azaspiro[3.3]heptanes and Traditional Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the two-dimensional confines of traditional aromatic scaffolds. This industry-wide shift towards "escaping flatland" is driven by the growing recognition that molecules with greater three-dimensional (3D) character and a higher fraction of sp³-hybridized carbons (Fsp³) often exhibit improved clinical success rates.[1][2] Azaspirocycles, particularly azaspiro[3.3]heptanes, have emerged as powerful building blocks in this new paradigm.[3] These rigid, sp³-rich scaffolds offer a unique combination of structural novelty and favorable drug-like properties, presenting compelling alternatives to classical saturated heterocycles like piperidines, pyrrolidines, and morpholines.[4][5]

This guide provides an in-depth comparative analysis of the key physicochemical properties of azaspiro[3.3]heptanes versus their traditional heterocyclic counterparts. We will dissect the experimental data, explain the underlying chemical principles, and provide actionable protocols for researchers engaged in drug discovery and development.

The Imperative of Three-Dimensionality in Drug Design

For decades, drug discovery heavily relied on "flat," aromatic ring systems. While effective, this approach has led to the saturation of certain areas of chemical space. Increasing molecular three-dimensionality by incorporating sp³-rich scaffolds can lead to significant advantages, including enhanced target selectivity, improved physicochemical properties like solubility, and the potential to modulate previously intractable biological targets.[2][6][7] Azaspiro[3.3]heptanes, with their spirocyclic quaternary carbon, inherently increase the Fsp³ of a molecule, providing a rigid framework with well-defined exit vectors for substituent placement.[1][3]

cluster_0 Traditional Drug Design cluster_1 Modern Drug Design 2D_Scaffolds Flat, Aromatic Scaffolds (e.g., Benzene) Limitations Limited 3D Shape Poor Solubility Metabolic Liability 2D_Scaffolds->Limitations Leads to Transition Shift Towards 3D Complexity 3D_Scaffolds sp³-Rich Scaffolds (e.g., Azaspiro[3.3]heptane) Advantages Improved Solubility Enhanced Metabolic Stability Novel Chemical Space 3D_Scaffolds->Advantages Offers Transition->3D_Scaffolds

Caption: The conceptual shift from 2D "flatland" to 3D scaffolds.

A Head-to-Head Comparison of Physicochemical Properties

The decision to replace a traditional heterocycle with an azaspiro[3.3]heptane is a strategic choice aimed at modulating key drug-like properties. Here, we analyze the most critical of these parameters.

Lipophilicity (logP/logD): The Carbon-Adding Lipophilicity Paradox

Lipophilicity, the measure of a compound's affinity for a lipid environment, is a critical ADME (Absorption, Distribution, Metabolism, Excretion) parameter. It is typically measured as the partition coefficient (logP) for neutral molecules or the distribution coefficient (logD) at a specific pH for ionizable molecules.[8]

A fascinating and counterintuitive phenomenon is observed when replacing a six-membered heterocycle like piperidine with an azaspiro[3.3]heptane. Despite the net addition of a carbon atom, this substitution often leads to a decrease in lipophilicity, with measured logD₇.₄ values dropping by as much as -1.0.[9][10][11]

The Causality: This effect is primarily rationalized by an increase in the basicity (pKa) of the nitrogen atom within the azaspiro[3.3]heptane scaffold.[9][10] The altered geometry, where heteroatoms are in a γ-position rather than a β-position to the nitrogen, reduces inductive electron withdrawal, making the nitrogen more basic.[9] A more basic compound is more protonated at physiological pH (7.4), leading to increased hydrophilicity and thus a lower logD.

An important exception is the N-linked 2-azaspiro[3.3]heptane, where the substitution pattern can result in an increase in logD₇.₄ by up to +0.5, which is more consistent with simply adding a carbon atom.[9][10]

Table 1: Comparative Lipophilicity Data (logD at pH 7.4)

Parent ScaffoldAzaspiro[3.3]heptane AnalogueΔlogD₇.₄ (Spiro - Parent)Reference
Piperidine2-Azaspiro[3.3]heptane-0.2 to -1.1[9]
Morpholine2-Oxa-6-azaspiro[3.3]heptane-1.2[9]
N-Methyl PiperidineN-Methyl-2-azaspiro[3.3]heptane-0.93 (average)[9]
Piperidine (in Bupivacaine)1-Azaspiro[3.3]heptane+0.3[12]
Aqueous Solubility: A Clear Advantage

Poor aqueous solubility is a major hurdle in drug development. The shift to sp³-rich, more polar scaffolds is a well-established strategy to combat this issue.[2] Azaspiro[3.3]heptanes have been found to possess high aqueous solubilities, a direct consequence of their increased polarity and, as discussed, their tendency to exhibit lower lipophilicity.[4][13][14]

Table 2: Comparative Aqueous Solubility Data

Compound Structure (Analogue of Bupivacaine)Kinetic Solubility (μM at pH 7.4)Reference
Piperidine-containing (57)136[12]
2-Azaspiro[3.3]heptane-containing (58)12[12]
1-Azaspiro[3.3]heptane-containing (59)13[12]
Note: In this specific bupivacaine analogue series, the spirocyclic replacement unexpectedly decreased solubility, highlighting that the molecular context is critical. However, the general trend reported in the literature points towards improved solubility.[2][4][13][14]
Metabolic Stability: Blocking Metabolic Hotspots

The rigid, three-dimensional structure of azaspiro[3.3]heptanes can significantly enhance metabolic stability.[2][4] The strained ring system can shield adjacent bonds from metabolic enzymes (e.g., Cytochrome P450s) or replace metabolically labile positions in traditional heterocycles.

A compelling example is the development of AZD1979, where the substitution of a morpholine with a 2-oxa-6-azaspiro[3.3]heptane resulted in a dramatic reduction in turnover in human liver microsomes (HLM) and hepatocytes.[9]

Table 3: Comparative Metabolic Stability Data

Compound Structure (Analogue of Bupivacaine)Intrinsic Clearance (CLint) in HLM (μL min⁻¹ mg⁻¹)Half-life (t₁/₂) in HLM (min)Reference
Piperidine-containing (57)14>139[12]
2-Azaspiro[3.3]heptane-containing (58)5331[12]
1-Azaspiro[3.3]heptane-containing (59)3252[12]
Note: As with solubility, the metabolic outcome of the bioisosteric swap is context-dependent. While the general principle of improved stability holds, it must be experimentally verified for each new series.

Geometric and Bioisosteric Considerations

While the physicochemical benefits are clear, it is crucial to recognize that azaspiro[3.3]heptanes are not always suitable bioisosteres for six-membered heterocycles. The spirocyclic core introduces significant geometric changes, altering the angle and distance of exit vectors for substituents.[9][10] This can profoundly impact a molecule's ability to fit into a protein's binding site. Therefore, when not used as terminal groups, they may not be effective replacements for piperidines or morpholines.[9][10]

cluster_piperidine Piperidine Geometry cluster_azaspiro Azaspiro[3.3]heptane Geometry P_N N P_C4 C4 P_N_exit P_N->P_N_exit Vector 1 P_C4_exit P_C4->P_C4_exit Vector 2 (~180°) A_N N A_Spiro C A_N_exit A_N->A_N_exit Vector 1 A_C_remote C A_C_remote_exit A_C_remote->A_C_remote_exit Vector 2 (~90°)

Caption: Contrasting exit vector geometries of piperidine vs. azaspiro[3.3]heptane.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following are detailed protocols for measuring the key physicochemical properties discussed.

Protocol 1: Determination of logD₇.₄ by Shake-Flask Method

This protocol is considered the "gold standard" for lipophilicity measurement.[15] The causality behind pre-saturating the solvents is to ensure that the partitioning of the analyte is the only thermodynamic process being measured, preventing solvent-solvent partitioning from confounding the results.

Methodology:

  • Solvent Preparation: Prepare a pH 7.4 phosphate-buffered saline (PBS) solution. In a separatory funnel, mix equal volumes of 1-octanol and the pH 7.4 PBS. Shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

  • Stock Solution: Prepare a 10 mM stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Partitioning: In a glass vial, add 2 mL of the pre-saturated 1-octanol and 2 mL of the pre-saturated PBS.

  • Compound Addition: Add a small aliquot of the test compound stock solution (e.g., 20 µL) to the biphasic system. The final concentration should be detectable by the chosen analytical method (e.g., HPLC-UV).

  • Equilibration: Cap the vial securely and shake at a constant temperature (e.g., 25°C) for at least 2 hours to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to ensure complete separation of the aqueous and organic layers.

  • Sampling & Analysis: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the 1-octanol ([C]ₒ꜀ₜ) and PBS ([C]ₐᵩ) layers using a validated HPLC method.

  • Calculation: The logD is calculated as: logD = log₁₀([C]ₒ꜀ₜ / [C]ₐᵩ).

start Start prep Prepare Pre-Saturated 1-Octanol & PBS (pH 7.4) start->prep add Add Solvents & Test Compound to Vial prep->add shake Shake to Equilibrate (2 hours, 25°C) add->shake centrifuge Centrifuge for Phase Separation shake->centrifuge analyze Analyze Concentration in Each Phase via HPLC centrifuge->analyze calc Calculate logD = log([C]oct/[C]aq) analyze->calc end End calc->end

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Oxa-6-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the safe and compliant management of chemical substances throughout their lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Pre-Disposal Assessment: Hazard Identification and Characterization

Before any handling or disposal activities commence, a thorough understanding of the compound's hazard profile is essential. 1-Oxa-6-azaspiro[3.3]heptane hydrochloride and its structural analogs are classified as hazardous. While comprehensive toxicological data for this specific salt may be limited, Safety Data Sheets (SDS) for closely related spirocyclic compounds indicate several key risks.[1]

Key Hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[2][3]

  • Serious Eye Damage/Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[2][3]

The hydrochloride salt form dictates that the waste may also be corrosive. Therefore, all waste streams containing this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or drain systems.[4][5]

Hazard Classification Category Primary Risk Source
Skin Irritation2Causes irritation and redness upon skin contact.[1][2]
Eye Irritation2ACauses serious and potentially damaging eye irritation.[1][2]
Respiratory Irritation3May cause irritation to the respiratory tract if inhaled as dust or aerosol.[2][3]

Required Personal Protective Equipment (PPE)

Given the identified hazards, stringent adherence to PPE protocols is mandatory to prevent accidental exposure during waste handling and consolidation. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]

  • Eye and Face Protection: Use chemical safety glasses and a face shield that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use. Employ proper glove removal technique, avoiding contact with the glove's outer surface, to prevent skin contact.[1] Dispose of contaminated gloves as hazardous waste after use.

  • Body Protection: A complete suit protecting against chemicals or, at a minimum, a lab coat should be worn.[1]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a P95 (US) or P1 (EU EN 143) particle respirator.[1] All handling of open containers should occur within a certified chemical fume hood to ensure adequate ventilation.

On-Site Waste Management: Segregation and Containment Protocol

Proper segregation and containment at the point of generation are critical for safe and compliant chemical waste management. This process prevents unintended chemical reactions and ensures that waste is correctly profiled for final disposal.

Step-by-Step Containment Procedure:

  • Select an Appropriate Waste Container:

    • Use a container compatible with acidic amine hydrochloride salts. High-density polyethylene (HDPE) containers are generally preferred. Avoid metal containers for corrosive wastes.[6]

    • The container must be in good condition, free from leaks or damage, and have a securely fitting screw cap.[6]

  • Designate a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the operator.

    • The SAA should be a secondary containment tray to capture any potential leaks.

  • Label the Waste Container Immediately:

    • Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "Waste 1-Oxa-6-azaspiro[3.3]heptane hydrochloride".

      • A list of all components and their approximate percentages if it is a mixture.

      • The relevant hazard characteristics (e.g., Irritant, Corrosive).

      • The date accumulation started.

  • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when actively adding waste.[5][6] This minimizes the release of vapors and prevents spills.

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don Appropriate PPE: Before cleanup, don the full PPE detailed in Section 2.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into a designated hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads).

  • Clean the Area: Once the spilled material is collected, decontaminate the area with a suitable cleaning agent and water. Collect all cleanup materials (absorbents, contaminated wipes, etc.) and place them in the hazardous waste container.

  • Dispose of Cleanup Materials: Seal, label, and dispose of the container holding the spill cleanup materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health & Safety (EHS) department, following established internal protocols.

Formal Disposal Protocol: Arranging for Final Removal

Final disposal of hazardous waste is a regulated activity that must be coordinated through your institution's EHS office or a licensed professional waste disposal service.[1] Attempting to dispose of this material through other channels is unsafe, non-compliant, and may carry significant penalties.

The workflow for proper disposal is visualized in the diagram below.

G cluster_0 Step 1: In-Lab Waste Generation & Collection cluster_1 Step 2: Preparing for Disposal cluster_2 Step 3: Official Disposal & Compliance A Generate Waste (e.g., unused reagent, contaminated labware) B Select Compatible HDPE Waste Container A->B C Affix 'Hazardous Waste' Label (List all constituents) B->C D Place Container in Secondary Containment (SAA) C->D E Keep Container Securely Closed (Open only to add waste) D->E F Is Container Full or Disposal Required? E->F G Ensure Final Closure and Label Accuracy F->G Yes H Move to Central Accumulation Area (If required by institution) G->H I Submit Waste Pickup Request to Environmental Health & Safety (EHS) H->I J EHS Personnel Collects Waste (Manifest is generated) I->J K Transport by Licensed Carrier to a Treatment, Storage, and Disposal Facility (TSDF) J->K

Caption: Waste Disposal Workflow for 1-Oxa-6-azaspiro[3.3]heptane HCl.

Step-by-Step Disposal Procedure:

  • Finalize the Waste Container: Once the container is full or the project is complete, ensure the cap is tightly secured. Double-check that the label is accurate, complete, and legible.

  • Request a Pickup: Contact your institution's EHS department to schedule a hazardous waste pickup. This is typically done through an online request system. Provide all necessary information from the waste label.

  • Await Collection: Store the sealed container in the designated SAA or move it to a central accumulation area as directed by your institution's policy.

  • Documentation: Your EHS department will handle the creation of the hazardous waste manifest, which is the legal document tracking the waste from its point of generation to its final destination ("cradle-to-grave").[7] Retain any copies of paperwork provided to you for your laboratory's records.

By adhering to this structured and safety-conscious protocol, you contribute to a secure research environment and ensure that all chemical waste is managed in an environmentally responsible and compliant manner.

References

  • National Center for Biotechnology Information. "1-Oxa-6-azoniaspiro[3.3]heptane PubChem Compound Summary". PubChem. Accessed January 19, 2026.
  • Angene Chemical. "Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane". Angene Chemical. Accessed January 19, 2026.
  • Fisher Scientific. "Safety Data Sheet - 6-Oxa-1-azaspiro[3.3]heptane hemioxalate". Fisher Scientific. Accessed January 19, 2026.
  • Fisher Scientific. "Safety Data Sheet - 2-OXA-6-AZASPIRO[3.3]HEPTANE. HEMIOXALATE". Fisher Scientific. Accessed January 19, 2026.
  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 2-oxa-6-azaspiro[3.3]heptane". ChemicalBook. Accessed January 19, 2026.
  • Apollo Scientific. "2-Oxaspiro[3.3]heptan-6-amine hydrochloride Safety Data Sheet". Apollo Scientific. Accessed January 19, 2026.
  • CymitQuimica. "Safety Data Sheet - 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide hydrochloride". CymitQuimica. Accessed January 19, 2026.
  • Sigma-Aldrich. "SAFETY DATA SHEET". Sigma-Aldrich. Accessed January 19, 2026.
  • PubChemLite. "1-oxa-6-azaspiro[3.3]heptane hydrochloride (C5H9NO)". PubChemLite. Accessed January 19, 2026.
  • Apollo Scientific. "2,6-Diazaspiro[3.3]heptane dihydrochloride Safety Data Sheet". Apollo Scientific. Accessed January 19, 2026.
  • Fisher Scientific. "SAFETY DATA SHEET - 6-Boc-1-oxa-6-azaspiro[3.3]heptane". Fisher Scientific. Accessed January 19, 2026.
  • University of Oklahoma Health Sciences Center. "Hazardous Waste - EHSO Manual 2025-2026". OUHSC Environmental Health and Safety Office. Accessed January 19, 2026.
  • University of Pennsylvania. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". Penn EHRS. Accessed January 19, 2026.
  • Colorado Department of Public Health and Environment. "Hazardous waste regulations". Colorado.gov. Accessed January 19, 2026.
  • MySkinRecipes. "6-Oxa-1-azaspiro[3.3]heptane". MySkinRecipes. Accessed January 19, 2026.
  • Sigma-Aldrich. "2-Oxa-6-azaspiro[3.3]heptane oxalate". Sigma-Aldrich. Accessed January 19, 2026.
  • Advanced ChemBlocks. "1-Oxa-6-azaspiro[3.3]heptane hydrochloride". AChemBlock. Accessed January 19, 2026.
  • Indiana Department of Environmental Management. "IDEM: Managing Waste: Hazardous Waste". IN.gov. Accessed January 19, 2026.

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A Comprehensive Guide to the Safe Handling of 1-Oxa-6-azaspiro[3.3]heptane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential resource for the safe handling, use, and disposal of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride (CAS No. 1359704-67-8). This guide is designed for researchers, scientists, and drug development professionals who work with this valuable protein degrader building block. Our goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring a culture of safety and excellence in your laboratory.

Understanding the Risks: A Proactive Approach to Safety

1-Oxa-6-azaspiro[3.3]heptane hydrochloride is a heterocyclic amine salt. While specific toxicity data for this compound is limited, the available Safety Data Sheets (SDS) for it and structurally similar compounds indicate several key hazards that must be managed proactively.[1] The primary risks are associated with direct contact and inhalation.

Identified Hazards:

  • Skin Irritation: Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[2][4]

These hazards are typical for amine hydrochloride salts and necessitate a stringent adherence to appropriate personal protective equipment (PPE) and handling protocols.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical factor in mitigating the risks associated with handling 1-Oxa-6-azaspiro[3.3]heptane hydrochloride. The following table summarizes the required PPE, with detailed explanations below.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side-shields. A face shield is required for larger quantities or when there is a significant splash risk.Protects against accidental splashes that can cause serious eye irritation.[2][3][4] Face shields offer a broader range of protection for the entire face.[5]
Hand Protection Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.Prevents skin contact that can lead to irritation.[3] Proper glove removal technique is crucial to avoid contaminating your hands.
Body Protection A flame-resistant lab coat is required. For larger scale operations, consider chemical-resistant aprons or coveralls.Protects skin and personal clothing from contamination.[4][5]
Respiratory Protection A NIOSH-approved respirator is required when dusts are generated, or if working outside of a certified chemical fume hood.Prevents the inhalation of the compound, which can cause respiratory irritation.[4]

Expert Insight: The hydrochloride salt form of this amine makes it a solid, often a crystalline powder. This physical state increases the risk of generating airborne dust during weighing and transfer. Therefore, engineering controls, such as a chemical fume hood, are the preferred method for exposure control. When such controls are not feasible, respiratory protection becomes mandatory.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing exposure and ensuring the integrity of your experiments. The following diagram and procedural steps outline the complete handling process.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal a Don Appropriate PPE b Prepare Well-Ventilated Workspace (Fume Hood) a->b c Weighing and Transfer of Solid b->c Begin Experiment d Dissolution in Solvent c->d e Wipe Down Surfaces d->e Post-Experiment f Decontaminate Glassware e->f g Remove PPE Correctly f->g h Segregate Solid and Liquid Waste g->h i Label Hazardous Waste Containers h->i j Store in Designated Area i->j

Caption: Workflow for the safe handling of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride.

Step-by-Step Handling Protocol:

  • Preparation:

    • Always don the full, required PPE before entering the laboratory space where the chemical is handled.[6]

    • Ensure your workspace, preferably a certified chemical fume hood, is clean and uncluttered.[7]

  • Handling:

    • When weighing the solid compound, use a spatula and perform the task over a weigh boat to contain any spills. Avoid creating dust.[4][7]

    • If transferring the solid, do so carefully to minimize the generation of airborne particles.

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Cleanup and Decontamination:

    • After handling, thoroughly wipe down the work surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual contamination.

    • Decontaminate all glassware that has come into contact with the chemical.

    • Remove your PPE in the correct order to prevent cross-contamination. Typically, this involves removing gloves first, followed by your lab coat. Always wash your hands thoroughly after removing your gloves.[3][4]

Disposal Plan: Responsible Stewardship

Proper disposal of 1-Oxa-6-azaspiro[3.3]heptane hydrochloride and its associated waste is a critical component of laboratory safety and environmental responsibility.

Solid Waste:

  • Collection: All solid waste, including contaminated weigh boats, gloves, and paper towels, should be collected in a designated, leak-proof hazardous waste container.[8]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "1-Oxa-6-azaspiro[3.3]heptane hydrochloride".[8]

Liquid Waste:

  • Aqueous Solutions: As a hydrochloride salt of an amine, this compound will form a mildly acidic solution in water.[8] Neutralization with a weak base, such as sodium bicarbonate, to a pH between 6 and 8 may be a suitable pre-treatment before collection in a designated aqueous hazardous waste container.[9] Always check with your institution's environmental health and safety (EHS) office for specific neutralization guidelines.

  • Organic Solutions: Solutions of the compound in organic solvents should be collected in a designated halogenated or non-halogenated organic waste container, as appropriate for the solvent used.

  • Final Disposal: All hazardous waste must be disposed of through your institution's licensed hazardous waste management program.[8] Never dispose of this chemical down the drain.[3]

By adhering to these guidelines, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet for the chemicals you are working with.

References

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
  • ResearchGate. (2023). How can I neutralize aminehydrochlorides? Retrieved from [Link]

  • MySkinRecipes. (n.d.). 6-Oxa-1-azaspiro[3.3]heptane. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.